4-Propyloxolan-2-one
Description
BenchChem offers high-quality 4-Propyloxolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propyloxolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-propyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTUTJMZAZZKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548557 | |
| Record name | 4-Propyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72397-60-5 | |
| Record name | 4-Propyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data of (R)-4-Propyloxolan-2-one: An In-depth Technical Guide
Introduction
(R)-4-Propyloxolan-2-one, a chiral γ-lactone, is a key intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Brivaracetam. Its stereochemistry and purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals involved in its synthesis and quality control. This guide provides a comprehensive overview of the spectroscopic data of (R)-4-Propyloxolan-2-one, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. We will delve into the principles behind these methods, provide detailed experimental protocols, and offer in-depth interpretations of the spectral data.
Molecular Structure and Key Spectroscopic Features
(R)-4-Propyloxolan-2-one possesses a five-membered lactone ring with a propyl group at the chiral center (C4). This structure gives rise to a unique set of spectroscopic signals that can be used for its unambiguous identification and characterization.
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within a molecule.
Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency. By absorbing this radiofrequency, the nuclei "resonate," and the resulting signal is detected. The precise resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra of (R)-4-Propyloxolan-2-one.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A typical workflow for preparing an NMR sample of (R)-4-Propyloxolan-2-one and acquiring the spectra.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified (R)-4-Propyloxolan-2-one sample.
-
Dissolution: Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry vial. The choice of solvent is critical as it should not have signals that overlap with the analyte's signals.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Shimming and Locking: The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Set the spectral width to approximately 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Spectroscopic Data and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (R)-4-Propyloxolan-2-one.
Table 1: ¹H NMR Data for (R)-4-Propyloxolan-2-one (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5a | 4.45 - 4.38 | m | |
| H5b | 3.96 - 3.89 | m | |
| H4 | 2.65 - 2.54 | m | |
| H3a | 2.65 - 2.54 | m | |
| H3b | 2.19 | dd | 16.3, 7.3 |
| H1' | 1.48 - 1.44 | m | |
| H2' | 1.40 - 1.30 | m | |
| H3' | 0.95 | t | 7.1 |
Table 2: ¹³C NMR Data for (R)-4-Propyloxolan-2-one (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 (C=O) | 177.0 |
| C5 (O-CH₂) | 79.1 |
| C4 (CH) | 37.7 |
| C3 (CH₂) | 34.5 |
| C1' (CH₂) | 33.8 |
| C2' (CH₂) | 19.6 |
| C3' (CH₃) | 14.0 |
Interpretation of NMR Spectra:
-
¹H NMR: The two protons on C5 (H5a and H5b) are diastereotopic due to the adjacent chiral center at C4, and thus appear as separate multiplets. The proton at the chiral center (H4) is coupled to the neighboring protons on C3, C5, and the propyl chain, resulting in a complex multiplet. The two protons on C3 are also diastereotopic and show distinct signals, with one appearing as a doublet of doublets. The propyl chain protons appear in the expected upfield region, with the terminal methyl group showing a characteristic triplet.
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¹³C NMR: The carbonyl carbon (C2) of the lactone appears at a characteristic downfield chemical shift of around 177.0 ppm. The carbon attached to the ester oxygen (C5) is also deshielded and appears around 79.1 ppm. The remaining aliphatic carbons of the ring and the propyl chain resonate in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Principles of IR Spectroscopy
When a molecule is irradiated with infrared light, its bonds can stretch, bend, or undergo other vibrational motions. Each type of bond vibrates at a characteristic frequency. By measuring the frequencies of IR radiation that are absorbed by a sample, an IR spectrum is obtained, which provides a fingerprint of the functional groups present.
Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR is a convenient technique for analyzing liquid samples without the need for extensive sample preparation.
Workflow for ATR-FT-IR Analysis
Caption: A streamlined workflow for obtaining an FT-IR spectrum of a liquid sample using an ATR accessory.
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.
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Sample Application: Place a small drop of (R)-4-Propyloxolan-2-one directly onto the center of the ATR crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal to avoid cross-contamination.
Spectroscopic Data and Interpretation
Table 3: Expected Characteristic IR Absorption Bands for (R)-4-Propyloxolan-2-one
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~1770 | C=O stretch | γ-Lactone | Strong |
| ~1180 | C-O stretch | Ester | Strong |
| 2960-2850 | C-H stretch | Aliphatic | Strong |
| 1465-1375 | C-H bend | Aliphatic | Medium |
Interpretation of IR Spectrum:
The most prominent and diagnostic peak in the IR spectrum of a γ-lactone is the strong carbonyl (C=O) stretching absorption, which typically appears at a higher frequency (~1770 cm⁻¹) compared to acyclic esters due to ring strain. Another strong absorption band corresponding to the C-O stretching of the ester group is expected around 1180 cm⁻¹. The spectrum will also show strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations between 1375 and 1465 cm⁻¹, characteristic of the aliphatic propyl group and the lactone ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Principles of Mass Spectrometry
In a typical mass spectrometer, a sample is first vaporized and then ionized. The most common ionization technique for small organic molecules is Electron Ionization (EI). In EI-MS, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and can fragment into smaller, charged daughter ions. These ions are then separated based on their m/z ratio by a mass analyzer and detected.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where a gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. For a pure sample of (R)-4-Propyloxolan-2-one, the GC serves as an inlet to the MS.
Workflow for GC-MS Analysis
Caption: The general workflow for analyzing a sample of (R)-4-Propyloxolan-2-one using GC-MS.
Step-by-Step Methodology:
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Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of (R)-4-Propyloxolan-2-one in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to ensure rapid vaporization of the sample.
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Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature ramp to ensure good separation and peak shape.
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Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV).
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Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
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Detection: The separated ions are detected, and a mass spectrum is generated.
Spectroscopic Data and Interpretation
The mass spectrum of (R)-4-Propyloxolan-2-one is expected to show a molecular ion peak corresponding to its molecular weight (128.17 g/mol ). The fragmentation pattern is characteristic of γ-lactones.
Table 4: Expected Key Fragments in the EI Mass Spectrum of (R)-4-Propyloxolan-2-one
| m/z | Proposed Fragment |
| 128 | [M]⁺• (Molecular Ion) |
| 85 | [M - C₃H₇]⁺ |
| 57 | [C₃H₇]⁺ |
| 43 | [C₃H₇]⁺ |
Interpretation of Mass Spectrum:
The molecular ion peak at m/z 128 confirms the molecular weight of the compound. A common fragmentation pathway for γ-lactones with an alkyl substituent at the 4-position is the cleavage of the C-C bond between the chiral carbon and the alkyl group. In this case, the loss of the propyl radical (•C₃H₇) would lead to a prominent fragment ion at m/z 85. The propyl cation itself may also be observed at m/z 43. Other smaller fragments will also be present, arising from further fragmentation of the lactone ring.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of (R)-4-Propyloxolan-2-one. ¹H and ¹³C NMR spectroscopy offer unambiguous structural elucidation and confirmation of stereochemistry. FT-IR spectroscopy provides rapid confirmation of the key lactone functional group. GC-MS confirms the molecular weight and provides characteristic fragmentation patterns for identification. By employing these techniques with robust experimental protocols and a thorough understanding of spectral interpretation, researchers and drug development professionals can ensure the identity, purity, and quality of this critical pharmaceutical intermediate.
References
- Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
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PubChem. (n.d.). gamma-Heptalactone. Retrieved from [Link]
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NIST. (n.d.). Butyrolactone. In NIST Chemistry WebBook. Retrieved from [Link]
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Drawell. (2023, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
- Simek, P., et al. (2024). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Amino Acid Analysis: Methods and Protocols.
-
Chemistry LibreTexts. (2023, October 30). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Introduction to 4-Propyloxolan-2-one and the Significance of its Mass Spectral Analysis
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Propyloxolan-2-one
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's mass spectrometry fragmentation is paramount for its unambiguous identification, structural elucidation, and quantification. This guide provides a detailed exploration of the fragmentation behavior of 4-propyloxolan-2-one, a substituted γ-butyrolactone, under electron ionization (EI) mass spectrometry. By synthesizing fundamental principles of mass spectrometry with comparative data from structurally related compounds, this document serves as an authoritative reference for the analytical characterization of this molecule.
4-Propyloxolan-2-one, also known as 4-propyl-γ-butyrolactone, belongs to the family of γ-butyrolactones, a class of compounds with diverse applications in the chemical and pharmaceutical industries.[1][2] The precise determination of their structure is a critical aspect of quality control and regulatory compliance. Mass spectrometry, particularly with electron ionization, is a powerful tool for this purpose, as the resulting fragmentation patterns provide a unique fingerprint of the molecule's structure. Understanding these fragmentation pathways is essential for interpreting mass spectra accurately and differentiating between isomers.
This guide will delve into the predicted fragmentation mechanisms of 4-propyloxolan-2-one, drawing parallels and highlighting key differences with its structural isomer, γ-heptalactone (5-propyloxolan-2-one), for which spectral data is available.[3]
Principles of Electron Ionization Mass Spectrometry (EI-MS) of γ-Butyrolactones
In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M+•).[4] This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The fragmentation of γ-butyrolactones is governed by the presence of the lactone ring and the nature and position of any substituents. Common fragmentation pathways include:
-
α-Cleavage: Fission of the bond adjacent to the carbonyl group or the ring oxygen.
-
McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen atom.
-
Loss of Small Neutral Molecules: Elimination of stable molecules such as CO, CO2, H2O, and alkenes.
The relative abundance of the resulting fragment ions is dependent on their stability.
Predicted Fragmentation Pattern of 4-Propyloxolan-2-one
The molecular formula of 4-propyloxolan-2-one is C7H12O2, with a molecular weight of 128.17 g/mol .[2][5] The molecular ion peak ([M]+•) is expected at m/z 128.
Key Fragmentation Pathways
The primary fragmentation pathways for 4-propyloxolan-2-one are predicted to be initiated by cleavage of the bonds at the branch point of the propyl group and within the lactone ring.
Path A: α-Cleavage and Subsequent Fragmentations
One of the most probable initial fragmentations is the cleavage of the C4-C5 bond, which is an α-cleavage relative to the ring oxygen. This would result in the loss of an ethyl radical (•C2H5) from the propyl side chain, leading to a fragment ion at m/z 99 .
A competing α-cleavage involves the loss of the entire propyl group as a radical (•C3H7), resulting in a fragment ion at m/z 85 . This fragment is the base peak in the spectrum of the isomeric γ-heptalactone, where the propyl group is at the 5-position.[3] For 4-propyloxolan-2-one, the stability of the resulting carbocation will influence the abundance of this ion.
Path B: McLafferty-type Rearrangement
A McLafferty-type rearrangement can occur, involving the transfer of a hydrogen atom from the propyl chain to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral propene molecule (C3H6). This would lead to a fragment ion at m/z 86 .
Path C: Ring Opening and Subsequent Cleavages
The molecular ion can undergo ring opening, followed by a series of cleavages. For instance, the loss of a propyl radical followed by the loss of carbon monoxide (CO) would lead to a fragment at m/z 57 .
Summary of Predicted Fragment Ions
The following table summarizes the major predicted fragment ions for 4-propyloxolan-2-one:
| m/z | Proposed Structure/Formation |
| 128 | Molecular Ion [M]+• |
| 99 | [M - C2H5]+ |
| 86 | [M - C3H6]+• (McLafferty Rearrangement) |
| 85 | [M - C3H7]+ |
| 57 | [M - C3H7 - CO]+ |
Visualization of Fragmentation Pathways
The following diagram illustrates the predicted major fragmentation pathways of 4-propyloxolan-2-one.
Caption: Predicted EI-MS fragmentation of 4-propyloxolan-2-one.
Experimental Protocol for Mass Spectrometry Analysis
To obtain the mass spectrum of 4-propyloxolan-2-one, the following experimental protocol is recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 4-propyloxolan-2-one in a volatile organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
Instrumentation and Parameters
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is ideal.
-
GC Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for the separation.
-
Injection Mode: Split or splitless injection, depending on the sample concentration.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Data Acquisition and Analysis
-
Inject 1 µL of the working solution into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to 4-propyloxolan-2-one.
-
Process the data to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
Comparative Analysis with γ-Heptalactone (5-Propyloxolan-2-one)
The mass spectrum of γ-heptalactone is dominated by a base peak at m/z 85, corresponding to the loss of the propyl group via α-cleavage.[3] This is a highly favorable fragmentation due to the formation of a stable secondary carbocation.
For 4-propyloxolan-2-one, the loss of the propyl group would also lead to an ion at m/z 85. However, the initial radical site is at a different position, which may influence the relative abundance of this fragment compared to other fragmentation pathways, such as the loss of an ethyl radical (m/z 99) or the McLafferty rearrangement (m/z 86). The experimental determination of the mass spectrum of 4-propyloxolan-2-one is crucial to confirm these predictions and establish a definitive fragmentation pattern for its identification.
Conclusion
This technical guide provides a comprehensive theoretical framework for understanding the electron ionization mass spectrometry fragmentation of 4-propyloxolan-2-one. By applying fundamental principles of mass spectrometry and leveraging comparative data from its isomer, γ-heptalactone, we have predicted the major fragmentation pathways and key fragment ions. The provided experimental protocol offers a clear methodology for obtaining and verifying this data. This information is invaluable for researchers and scientists in the fields of analytical chemistry and drug development for the accurate identification and structural characterization of this and related compounds.
References
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Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-1741. Available at: [Link]
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Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
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PubChem. (n.d.). gamma-Heptalactone. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). gamma-Hexalactone. National Center for Biotechnology Information. Available at: [Link]
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Kang, S., et al. (n.d.). Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Agilent. Available at: [Link]
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SWGDRUG. (2005). gamma-butyrolactone. Available at: [Link]
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Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. Available at: [Link]
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ContaminantDB. (2016). gamma-heptalactone (chem005908). Available at: [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). The Main Fragmentation Reactions of Organic Compounds. In Spectroscopic Methods in Organic Chemistry (pp. 227-288). Georg Thieme Verlag.
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Klunk, W. E., et al. (1989). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Journal of medicinal chemistry, 32(5), 943-948. Available at: [Link]
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ScenTree. (n.d.). Gamma-heptalactone (CAS N° 105-21-5). Available at: [Link]
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PubChem. (n.d.). 4-Propyloxolan-2-one. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation... Available at: [Link]
- Kasha, M. (1963). Fragmentation mechanisms in mass spectrometry.
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Ito, Y., et al. (2021). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 69(1), 1-8. Available at: [Link]
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ResearchGate. (n.d.). EI fragmentation pattern for 3,4-MDMA. Available at: [Link]
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NIST. (n.d.). 2(3H)-Furanone, 5-butyldihydro-4-methyl-. In NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). Propargyl alcohol. In NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). 2(3H)-Furanone, dihydro-5-methyl-. In NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). 2(3H)-Furanone, 5-butyldihydro-4-methyl-, cis-. In NIST Chemistry WebBook. Available at: [Link]
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An In-depth Technical Guide to 4-Propyloxolan-2-one: Synthesis, History, and Application
Abstract
4-Propyloxolan-2-one, a chiral γ-butyrolactone derivative, represents a molecule of significant interest in modern pharmaceutical synthesis. Unlike its naturally occurring structural isomer γ-heptalactone (5-propyloxolan-2-one), 4-propyloxolan-2-one has gained prominence primarily as a synthetically derived chiral building block. Its history is inextricably linked to the development of third-generation antiepileptic drugs, where the stereochemical purity of the (R)-enantiomer is paramount. This guide provides a comprehensive overview of the discovery and synthesis history of 4-propyloxolan-2-one, focusing on the evolution from racemic preparations to highly efficient, stereoselective methodologies. We will delve into the causality behind various synthetic strategies, provide detailed experimental protocols for key transformations, and present essential characterization data.
Introduction and Strategic Importance
4-Propyloxolan-2-one, particularly the (R)-enantiomer, is the key chiral intermediate for the synthesis of Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand used for the treatment of partial-onset seizures in epilepsy.[1] The therapeutic efficacy of Brivaracetam is critically dependent on the precise stereochemistry derived from (R)-4-propyloxolan-2-one. Consequently, the development of robust and economically viable synthetic routes to this intermediate has been a major focus of process chemistry research.
The initial approaches to Brivaracetam synthesis utilized the racemic form of 4-propyloxolan-2-one.[2][3] This, however, resulted in a diastereomeric mixture of the final product, necessitating challenging and costly chiral chromatography for separation. This inherent inefficiency drove the scientific community to devise asymmetric syntheses that could generate the desired (R)-enantiomer with high optical purity, thereby streamlining the manufacturing process and improving overall yield. This guide charts that evolution, highlighting the ingenuity and problem-solving that has defined the synthetic history of this vital intermediate.
Physicochemical Properties and Characterization
A summary of the key physicochemical and spectroscopic data for 4-propyloxolan-2-one is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (4R)-4-propyloxolan-2-one | PubChem[4] |
| Synonyms | (R)-4-Propyldihydrofuran-2(3H)-one, Brivaracetam Intermediate 1 | PubChem[4] |
| CAS Number | 63095-51-2 ((R)-enantiomer); 72397-60-5 (racemic) | PubChem[4][5] |
| Molecular Formula | C₇H₁₂O₂ | PubChem[4] |
| Molecular Weight | 128.17 g/mol | PubChem[4] |
| Appearance | Colorless to yellow oily liquid | ChemicalBook[6] |
| Boiling Point | 226.3 ± 8.0 °C (Predicted) | Echemi |
| Density | ~0.983 g/cm³ (Predicted) | ChemicalBook[6] |
| Solubility | Slightly soluble in chloroform, methanol, and ethanol | ChemicalBook[6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.45 - 4.38 (m, 1H), 3.96 - 3.89 (m, 1H), 2.65 - 2.54 (m, 2H), 2.19 (dd, J=16.3, 7.3 Hz, 1H), 1.48 - 1.44 (m, 2H), 1.40 - 1.30 (m, 2H), 0.95 (t, J=7.1 Hz, 3H) | Google Patents[7] |
| Mass Spectrometry | GC-MS data available | PubChem[2] |
| FTIR, ¹³C NMR | Spectral data available from commercial suppliers | Pharmaffiliates[8] |
Synthesis History and Methodologies
The synthesis of 4-propyloxolan-2-one has evolved from straightforward racemic methods to sophisticated, stereocontrolled processes. This section details the key historical developments.
'Discovery': The Racemic Synthesis
The first significant synthesis of racemic 4-propyloxolan-2-one in the context of antiepileptic drug development was reported by Kenda et al. in 2004.[3] This approach established the foundational chemistry for accessing the lactone core.
Methodology: 1,4-Conjugate Addition
The synthesis begins with a 1,4-conjugate addition (Michael addition) of a propyl Grignard reagent to furan-2(5H)-one. The use of a copper(I) iodide catalyst is crucial here; it facilitates the 1,4-addition over the competing 1,2-addition to the carbonyl group, thus ensuring the formation of the desired 4-substituted lactone.[9]
Diagram 1: Racemic synthesis via 1,4-conjugate addition.
Protocol 1: Racemic Synthesis (Kenda et al. approach) [9]
-
To a stirred suspension of copper(I) iodide (CuI) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add propylmagnesium bromide dropwise.
-
After formation of the Gilman-like cuprate reagent, cool the mixture to -20 °C.
-
Add a solution of furan-2(5H)-one in diethyl ether dropwise, maintaining the temperature below -15 °C.
-
Stir the reaction mixture for 2-3 hours, allowing it to warm slowly.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield racemic 4-propyloxolan-2-one.
The Advent of Stereoselective Synthesis
The need for enantiomerically pure (R)-4-propyloxolan-2-one spurred the development of several asymmetric strategies.
A highly effective and scalable process was developed by Schülé et al. utilizing enzymatic resolution. This approach leverages the high stereoselectivity of enzymes to separate enantiomers, a cornerstone of green chemistry.
Methodology: Lipase-Catalyzed Desymmetrization
The process starts with a prochiral disubstituted malonate. A lipase, such as Candida antarctica lipase B (CALB), selectively hydrolyzes one of the ester groups. This enzymatic step creates a chiral center with high enantiomeric excess. The resulting chiral monoester is then reduced and cyclized to form the target lactone. The choice of enzyme is critical; lipases are well-known for their ability to resolve stereoisomers with high fidelity in non-aqueous environments.
Diagram 3: Synthesis using a chiral auxiliary.
More recent innovations include the use of organocatalysis to set the key stereocenter, offering a metal-free and environmentally benign alternative. [7] Methodology: Asymmetric Michael Addition
This route involves the asymmetric Michael addition of nitromethane to trans-2-hexenal, catalyzed by a chiral organocatalyst (e.g., a diarylprolinol silyl ether). This reaction establishes the chiral center at the 4-position. The resulting nitro-aldehyde is then converted through a series of steps, including reduction of the nitro group and the aldehyde, followed by hydrolysis and lactonization, to yield the final product. The success of this method hinges on the catalyst's ability to create a chiral environment that directs the nucleophilic attack of nitromethane from a specific face.
Conclusion
The journey from the first racemic synthesis of 4-propyloxolan-2-one to the array of sophisticated, stereoselective methods available today showcases a remarkable progression in synthetic organic chemistry. Driven by the stringent requirements of the pharmaceutical industry, researchers have developed biocatalytic, chiral auxiliary-based, and organocatalytic routes that deliver the crucial (R)-enantiomer with high fidelity and efficiency. These advancements not only have streamlined the production of the life-changing drug Brivaracetam but also have contributed valuable methodologies to the broader field of asymmetric synthesis. The history of 4-propyloxolan-2-one serves as a compelling case study in how a specific molecular target can catalyze profound innovation in chemical process development.
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IUPAC nomenclature and synonyms for 4-Propyloxolan-2-one
An In-Depth Technical Guide to 4-Propyloxolan-2-one (γ-Heptalactone): Nomenclature, Properties, and Synthesis
Introduction
4-Propyloxolan-2-one, a heterocyclic compound belonging to the lactone family, is a molecule of significant interest across diverse scientific disciplines. While recognized in the flavor and fragrance industries for its distinct creamy, coconut-like aroma, its true value in advanced chemical synthesis is demonstrated by the role of its specific stereoisomers as critical building blocks for active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive technical overview of 4-Propyloxolan-2-one, designed for researchers, chemists, and drug development professionals. We will deconstruct its nomenclature, tabulate its chemical identifiers and properties, and detail a representative synthesis protocol, providing the mechanistic rationale essential for laboratory application.
Section 1: IUPAC Nomenclature and Structural Elucidation
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 4-propyloxolan-2-one .[4] This systematic name can be deconstructed to understand the molecule's structure:
-
Oxolan: This is the IUPAC-preferred name for a five-membered saturated ring containing one oxygen atom. This ring system is also commonly known as tetrahydrofuran.
-
-2-one: This suffix indicates a ketone functional group (a carbonyl, C=O) is present at the second position of the ring. By convention, the heteroatom (oxygen) is assigned position 1, and numbering proceeds around the ring to give the primary functional group the lowest possible locant.
-
4-Propyl: This prefix indicates that a three-carbon alkyl group (propyl, -CH₂CH₂CH₃) is attached to the fourth carbon atom of the oxolanone ring.
The carbon atom at position 4 is a stereocenter, meaning 4-propyloxolan-2-one exists as a pair of enantiomers: (4R)-4-propyloxolan-2-one and (4S)-4-propyloxolan-2-one.[5][6] This chirality is of paramount importance in pharmaceutical applications, where often only one enantiomer provides the desired biological activity.[3]
Section 2: Synonyms and Common Identifiers
Beyond its systematic IUPAC name, the compound is widely known by several synonyms. The most prevalent is γ-heptalactone (gamma-heptalactone).[1][7][8] This common name arises from its classification as a lactone (a cyclic ester) derived from the corresponding hydroxy-carboxylic acid, 4-hydroxyheptanoic acid. The "gamma" (γ) designation indicates that the ester linkage is formed between the carboxyl group and the hydroxyl group on the fourth carbon (the gamma carbon) of the acid chain. "Hepta" refers to the total of seven carbon atoms in the molecule.
A comprehensive list of identifiers for the racemic mixture and its constituent enantiomers is crucial for accurate literature searching and material procurement.
| Identifier | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |
| IUPAC Name | 4-Propyloxolan-2-one | (4S)-4-Propyloxolan-2-one | (4R)-4-Propyloxolan-2-one |
| Common Synonym | γ-Heptalactone | (S)-γ-Heptalactone | (R)-γ-Heptalactone |
| Other Synonyms | 4-Heptanolide; Dihydro-4-propyl-2(3H)-furanone; 4-Propyl-γ-butyrolactone | (4S)-Dihydro-4-propyl-2(3H)-furanone | (R)-Dihydro-4-propyl-2(3H)-furanone[6][9] |
| CAS Registry Number | 72397-60-5[4] | 63095-60-3[10] | 63095-51-2[6][11] |
| PubChem CID | 13758373[4] | 13758374 | 10997054[6] |
Section 3: Physicochemical Properties
The physical and chemical properties of 4-propyloxolan-2-one are essential for its handling, application, and purification. The data below represents typical values for the racemic compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [4][7] |
| Molecular Weight | 128.17 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid | [7][12] |
| Odor | Mild, creamy, coconut-like, fruity | [1][12] |
| Boiling Point | ~230 °C (at 760 mmHg); 61-62 °C (at 2 mmHg) | [1][7] |
| Density | ~0.999 g/cm³ | [1][7] |
| Flash Point | >100 °C | [1][7] |
| Refractive Index (n²⁰/D) | ~1.440 | [7] |
| Solubility | Slightly soluble in water; miscible with common organic solvents | [1] |
Section 4: Synthesis and Mechanistic Insights
A foundational method for synthesizing γ-lactones is the acid-catalyzed intramolecular esterification, or lactonization, of the corresponding γ-hydroxy acid. This approach provides a clear illustration of fundamental organic reaction principles.
Expertise & Causality: The "Why" Behind the Protocol
The conversion of 4-hydroxyheptanoic acid to γ-heptalactone is an equilibrium process. To ensure a high yield of the desired lactone, the equilibrium must be shifted toward the products. This is achieved through two key experimental choices:
-
Acid Catalysis: The reaction is sluggish without a catalyst. A strong acid (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic distal hydroxyl group.
-
Water Removal: The reaction produces one molecule of water for every molecule of lactone formed. According to Le Châtelier's principle, removing this water as it is formed will drive the equilibrium to the right, favoring the formation of the cyclic ester product. This is typically accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.
Experimental Protocol: Acid-Catalyzed Lactonization
This protocol describes a representative laboratory-scale synthesis.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: To the flask, add 4-hydroxyheptanoic acid (1.0 eq.), toluene (to ~0.2-0.5 M concentration), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq.).
-
Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Monitoring: Continue the reflux until no more water is collected in the trap (typically 2-4 hours), indicating the reaction is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 4-propyloxolan-2-one.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-propyloxolan-2-one via acid-catalyzed lactonization.
Section 5: The Role of Chirality in Drug Development
While the racemic mixture of 4-propyloxolan-2-one is sufficient for flavor applications, its use in modern drug development demands enantiomeric purity. The biological systems targeted by pharmaceuticals are inherently chiral, and as such, often interact differently with each enantiomer of a drug molecule. One enantiomer may be therapeutically active (the eutomer) while the other may be inactive, less active, or even cause undesirable side effects (the distomer).
A prime example of this principle is the synthesis of the antiepileptic drug Brivaracetam . The (4R)-enantiomer, (4R)-4-propyloxolan-2-one, is a crucial chiral intermediate in the diastereoselective synthesis of this API.[3][13] Using the enantiopure lactone ensures that the final drug product has the correct stereochemistry required for its specific binding and therapeutic action, highlighting the critical need for stereoselective synthesis methods in the pharmaceutical industry.[14]
Conclusion
4-Propyloxolan-2-one is a molecule with a dual identity: a widely used fragrance and flavor component and a high-value intermediate in pharmaceutical synthesis. Its properties are defined by its γ-lactone structure, and its utility is dictated by its chirality. A thorough understanding of its systematic nomenclature (4-propyloxolan-2-one), common synonyms (γ-heptalactone), and the chemical principles governing its synthesis is essential for scientists and researchers aiming to leverage this versatile compound in their work.
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ScenTree (n.d.). Gamma-heptalactone (CAS N° 105-21-5). Available at: [Link]
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An In-Depth Technical Guide to the Chiral Properties of (R)- and (S)-4-Propyloxolan-2-one
Foreword: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, molecular chirality is not merely a geometric curiosity but a fundamental pillar governing therapeutic efficacy and patient safety. The spatial arrangement of atoms in a molecule can dictate its interaction with the inherently chiral environment of the human body, including enzymes, receptors, and other biological macromolecules. It is now a well-established principle that enantiomers of a chiral drug can exhibit widely divergent pharmacological, pharmacokinetic, and toxicological profiles.[1] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate rigorous assessment of individual enantiomers, compelling the development of single-enantiomer drugs.[2]
This guide focuses on the enantiomeric pair (R)- and (S)-4-propyloxolan-2-one, members of the γ-butyrolactone family. The γ-butyrolactone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs with diverse biological activities.[3][4] The stereocenter at the C4 position of 4-propyloxolan-2-one is of paramount importance, particularly as the (R)-enantiomer serves as a critical chiral building block in the synthesis of Brivaracetam, a third-generation antiepileptic drug.[5][6][7] This document provides an in-depth exploration of the synthesis, separation, and characterization of these enantiomers, offering field-proven insights for researchers, scientists, and drug development professionals.
Enantioselective Synthesis: Crafting Stereochemical Purity
The generation of single-enantiomer compounds is a cornerstone of modern organic synthesis. For 4-propyloxolan-2-one, the primary objective is to produce the desired enantiomer with the highest possible enantiomeric excess (ee), as this purity cascades directly to the final active pharmaceutical ingredient (API).[8] Methodologies generally fall into two categories: asymmetric synthesis, which creates the desired stereocenter selectively, and chiral resolution, which separates a pre-existing racemic mixture.
Featured Synthesis Pathway: Asymmetric Synthesis of (R)-4-Propyloxolan-2-one
Several strategies have been developed for the asymmetric synthesis of 4-substituted γ-lactones, including catalytic hydrogenation of keto esters and C-H bond oxidation.[9][10] A robust and scalable approach, detailed in patent literature, utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction sequence.[11][12]
The rationale behind using a chiral auxiliary, such as a substituted oxazolidinone, is to temporarily introduce a chiral element that forces subsequent reactions to proceed with a strong facial bias. This diastereoselective control allows for the construction of the desired stereocenter, after which the auxiliary is cleaved and can often be recovered, making the process economically viable.
Caption: Asymmetric synthesis of (R)-4-propyloxolan-2-one using a chiral auxiliary.
Experimental Protocol: Asymmetric Synthesis
The following protocol is a representative, multi-step synthesis adapted from established methodologies.[11][12]
Objective: To synthesize (R)-4-propyloxolan-2-one with high enantiomeric purity.
Materials:
-
(S)-4-benzyl-2-oxazolidinone (Chiral Auxiliary)
-
n-Butyllithium (n-BuLi) in hexanes
-
Valeryl chloride
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
tert-Butyl 2-bromoacetate
-
Lithium borohydride (LiBH₄)
-
p-Toluenesulfonic acid (PTSA)
-
Anhydrous Tetrahydrofuran (THF), Toluene
-
Standard glassware for anhydrous reactions, quenching, extraction, and purification.
Methodology:
-
Acylation:
-
Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-BuLi dropwise and stir for 30 minutes to form the lithium salt. Causality: This deprotonation activates the auxiliary for nucleophilic attack.
-
Slowly add valeryl chloride and allow the reaction to warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to yield the acylated auxiliary.
-
-
Stereoselective Alkylation:
-
Dissolve the acylated auxiliary in anhydrous THF and cool to -78 °C.
-
Add NaHMDS dropwise and stir for 30 minutes to generate the sodium enolate. Causality: The bulky benzyl group on the auxiliary blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less-hindered face.
-
Add tert-butyl 2-bromoacetate and stir at -78 °C for 4 hours.
-
Quench, extract, and purify to obtain the alkylated intermediate.
-
-
Reductive Cleavage of Auxiliary:
-
Dissolve the alkylated intermediate in anhydrous THF and cool to 0 °C.
-
Add LiBH₄ and stir for 2-4 hours. Causality: LiBH₄ selectively reduces the ester carbonyl linked to the auxiliary, liberating the chiral primary alcohol and allowing for recovery of the auxiliary.
-
Carefully quench with aqueous Rochelle's salt solution, extract, and purify.
-
-
Lactonization:
-
Dissolve the resulting chiral hydroxy ester in toluene.
-
Add a catalytic amount of PTSA and heat to reflux with a Dean-Stark trap to remove water. Causality: The acidic conditions protonate the ester carbonyl, making it more electrophilic for intramolecular attack by the hydroxyl group, driving the cyclization to form the stable five-membered lactone ring.
-
Monitor by TLC until completion. Cool, wash with aqueous NaHCO₃, extract, and purify by vacuum distillation to yield (R)-4-propyloxolan-2-one.
-
Analytical Characterization and Chiral Discrimination
Verifying the chemical identity and, crucially, the enantiomeric purity of the synthesized lactone is a non-negotiable step in quality control. A multi-faceted analytical approach is employed to provide a self-validating system of characterization.[13]
Physicochemical and Chiral Properties
The distinct enantiomers of 4-propyloxolan-2-one possess identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light. This property, known as optical activity, is a hallmark of chiral molecules.[14]
| Property | (R)-4-Propyloxolan-2-one | (S)-4-Propyloxolan-2-one | Reference(s) |
| CAS Number | 63095-51-2 | 63095-60-3 | [15][16] |
| IUPAC Name | (4R)-4-propyloxolan-2-one | (4S)-4-propyloxolan-2-one | [15][16] |
| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ | [15][16] |
| Molecular Weight | 128.17 g/mol | 128.17 g/mol | [15][16] |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil | [5][17] |
| Specific Rotation [α] | +3.71° (c=1, EtOH) | Not specified, but inferred to be -3.71° | [17] |
Core Analytical Techniques for Enantiomeric Discrimination
The choice of analytical technique depends on the required accuracy, sample throughput, and available instrumentation.[13] The most common methods are chromatographic and spectroscopic.[18][19]
Caption: A typical workflow for the chiral analysis of 4-propyloxolan-2-one.
Comparison of Analytical Techniques:
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[13][20] | Gold standard; high accuracy and precision for ee determination; direct separation.[2][13] | Requires method development to find a suitable CSP and mobile phase.[21] |
| NMR Spectroscopy | Enantiomers are converted to diastereomers (with a CDA) or form diastereomeric complexes (with a CSA), which have distinct NMR signals.[22][23] | Provides structural information; can be rapid once the method is established. | Indirect method; requires a pure chiral auxiliary agent; potential for kinetic resolution errors.[24][25] |
| Optical Rotation | Measures the angle of rotation of plane-polarized light caused by a chiral sample.[14] | Fast, non-destructive, simple instrumentation. | A bulk property, not suitable for ee determination unless the specific rotation of the pure enantiomer is known; sensitive to impurities.[26] |
| Circular Dichroism | Measures the differential absorption of left and right circularly polarized light.[27] | Highly sensitive to molecular conformation and absolute configuration.[28] | Less common for routine quantitative ee analysis; requires a chromophore near the stereocenter. |
Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers of 4-propyloxolan-2-one to determine the enantiomeric excess.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often a good starting point for lactones.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). The ratio (e.g., 90:10 or 95:5) must be optimized.
-
Sample: Synthesized 4-propyloxolan-2-one dissolved in the mobile phase.
-
Racemic standard of 4-propyloxolan-2-one.
Methodology:
-
System Preparation:
-
Install the chiral column and equilibrate the system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Method Development (using Racemic Standard):
-
Inject the racemic standard. Causality: This step is crucial to confirm that the chosen column and mobile phase can resolve the two enantiomers and to determine their respective retention times.
-
Adjust the Hexane/IPA ratio to achieve baseline separation (Resolution > 1.5). Increasing the percentage of the polar modifier (IPA) generally decreases retention time but may reduce resolution.
-
-
Sample Analysis:
-
Inject the synthesized sample under the optimized conditions.
-
Record the chromatogram, detecting at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the racemic standard run.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Application in API Synthesis: The Brivaracetam Case Study
The industrial and pharmaceutical relevance of (R)-4-propyloxolan-2-one is anchored in its role as a key intermediate for the antiepileptic drug Brivaracetam.[5][7] The synthesis of Brivaracetam requires the specific stereochemistry provided by the (R)-lactone to build the final molecule's chiral pyrrolidinone core.
The use of enantiopure (R)-4-propyloxolan-2-one is not merely a matter of efficiency; it is a critical quality attribute. Any contamination with the (S)-enantiomer would lead to the formation of a diastereomeric impurity in the final drug product. Such impurities can be difficult to remove and may have different pharmacological or toxicological properties, posing a risk to patient safety and creating significant regulatory hurdles.
Caption: Simplified pathway from (R)-4-propyloxolan-2-one to Brivaracetam.
Conclusion
(R)- and (S)-4-propyloxolan-2-one serve as a compelling illustration of the principles of chirality in the pharmaceutical sciences. The synthesis of the enantiopure (R)-isomer, driven by its application as a precursor to Brivaracetam, highlights the sophistication of modern asymmetric synthesis. The rigorous analytical methodologies required to validate its stereochemical integrity—spanning chromatography and spectroscopy—underscore the industry's commitment to quality and safety. For researchers and professionals in drug development, a comprehensive understanding of the synthesis, separation, and characterization of such chiral building blocks is not just beneficial, but essential for the successful progression of new chemical entities from the laboratory to the clinic.
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An In-depth Technical Guide to the Biological Activity of Substituted γ-Butyrolactones
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The γ-butyrolactone core, a seemingly simple five-membered lactone, represents what we in the field of medicinal chemistry refer to as a "privileged scaffold." This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of pharmacological activities.[1] Nature has long utilized this versatile structure, incorporating it into a vast number of secondary metabolites. In the laboratory, the inherent reactivity and stereochemical possibilities of the γ-butyrolactone ring have captivated synthetic chemists for decades, leading to the development of numerous FDA-approved drugs and a continuous stream of novel therapeutic candidates.[1]
This guide is designed for researchers, scientists, and drug development professionals. It is not a mere compilation of literature, but a synthesis of technical knowledge and field-proven insights. Our objective is to provide a comprehensive understanding of the biological activities of substituted γ-butyrolactones, grounded in mechanistic principles and supported by actionable experimental protocols. We will delve into the causality behind experimental designs and present self-validating methodologies, empowering you to confidently navigate your own research and development endeavors in this exciting chemical space.
The Spectrum of Biological Activity: A Multi-Target Landscape
The therapeutic potential of substituted γ-butyrolactones is remarkably broad, spanning a range of diseases and physiological processes. The specific biological effect is intricately linked to the nature and stereochemistry of the substituents adorning the lactone ring.
Anticancer Activity: Targeting Uncontrolled Proliferation
A significant body of research has focused on the cytotoxic and antiproliferative properties of γ-butyrolactones against various cancer cell lines.[2] Several FDA-approved anticancer agents, such as the podophyllotoxin derivatives etoposide and teniposide, feature a γ-butyrolactone moiety and function as DNA topoisomerase II inhibitors.[1]
The α-methylene-γ-butyrolactone unit is a particularly important pharmacophore for anticancer activity.[3] This exocyclic double bond acts as a Michael acceptor, enabling covalent modification of nucleophilic residues, such as cysteine, on target proteins. This reactivity is crucial for the biological activity of many natural products, including the sesquiterpene lactone parthenolide.[3]
Key Mechanisms of Anticancer Action:
-
Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain α-methylene-γ-butyrolactones can covalently bind to and inhibit key proteins in this pathway, such as IκB kinase (IKK) and the p65 subunit of NF-κB itself, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[3][4]
-
Inhibition of the PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another crucial regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Some pyranonaphthoquinone lactones, such as kalafungin and frenolicin B, have demonstrated potent inhibitory activity against AKT, alongside strong cytotoxic effects in cancer cells.[1]
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Synthetic γ-butyrolactones have been developed that exhibit potent HSP90 inhibitory activity.[1]
Table 1: Representative Anticancer γ-Butyrolactones and their Mechanisms
| Compound/Class | Example(s) | Mechanism of Action | Target Cancer Cell Lines | Reference(s) |
| Podophyllotoxin Derivatives | Etoposide, Teniposide | DNA Topoisomerase II Inhibition | Lymphoma, Leukemia, Solid Tumors | [1] |
| Pyranonaphthoquinone Lactones | Lactoquinomycin, Kalafungin | AKT Inhibition | MDA468 | [2] |
| Synthetic Adenine Analogue | Adenine-linked butyrolactone | Cytotoxicity (mechanism not specified) | L1210 | [2] |
| Synthetic HSP90 Inhibitor | (Structure disclosed in ref) | HSP90 Inhibition | Various | [1] |
| α-Methylene-γ-butyrolactones | Parthenolide | NF-κB Inhibition | Various | [3] |
Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation underlies a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The ability of substituted γ-butyrolactones to modulate inflammatory pathways makes them promising candidates for the development of novel anti-inflammatory agents.[5]
The primary mechanism for the anti-inflammatory activity of many γ-butyrolactones is the inhibition of the NF-κB signaling pathway, as discussed in the context of cancer.[1] By suppressing NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2).[1][4] For instance, a santonine-derived butyrolactone demonstrated in vivo anti-inflammatory activity in a rat model of arthritis through this mechanism.[1]
Antimicrobial and Quorum Sensing Inhibition
The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. γ-Butyrolactones have emerged as a promising class of compounds with both direct antimicrobial activity and the ability to disrupt bacterial communication, a process known as quorum sensing (QS).[6]
Direct Antimicrobial Activity:
-
Several synthetic γ-butyrolactone derivatives have demonstrated potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6]
-
The α-methylene-γ-butyrolactone scaffold is also a key feature in natural products with antifungal properties.[1]
Quorum Sensing Inhibition:
Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This process is crucial for virulence factor production and biofilm formation in many pathogenic bacteria. γ-Butyrolactones can act as signaling molecules in some bacteria, but they can also be designed to interfere with QS systems, a strategy known as "quorum quenching."[7]
The primary mechanism of QS inhibition by γ-butyrolactone analogues involves targeting the receptors of the QS signaling molecules.[8] By binding to these receptors, either competitively or non-competitively, the synthetic lactones can prevent the native signaling molecules (autoinducers) from activating the expression of virulence genes.[8] This approach does not kill the bacteria directly but rather disarms them, making them more susceptible to the host's immune system and conventional antibiotics.
Other Notable Biological Activities
-
Neuroprotective Effects: Certain γ-butyrolactone derivatives have shown promise in protecting neuronal cells from cytotoxicity induced by factors implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[1] The proposed mechanisms include the inhibition of reactive oxygen species (ROS) production and autophagy.[1]
-
Hypoglycemic Activity: Butyrolactone-1 and its derivatives have been identified as inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are therapeutic targets for type 2 diabetes.[1]
-
Cardiovascular Effects: The FDA-approved drugs spironolactone and eplerenone are steroidal γ-butyrolactones that act as aldosterone antagonists and are used to treat high blood pressure and heart failure.[1]
Experimental Design and Protocols: From Synthesis to Biological Evaluation
A successful investigation into the biological activity of novel substituted γ-butyrolactones hinges on a robust and well-defined experimental workflow. This section provides detailed, step-by-step methodologies for the synthesis of a representative α-methylene-γ-butyrolactone and subsequent evaluation of its cytotoxic activity.
Synthesis Protocol: Preparation of an α-Methylene-γ-Butyrolactone
The following protocol describes a common method for the synthesis of α-methylene-γ-butyrolactones via a Reformatsky-type reaction, which is broadly applicable to various aldehydes and ketones.[9]
Objective: To synthesize α-methylene-γ-(4-chlorophenyl)-γ-butyrolactone.
Materials:
-
4-chlorobenzaldehyde
-
Ethyl α-(bromomethyl)acrylate
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1M HCl for 2 minutes, then decant the acid, wash with water, ethanol, and finally diethyl ether, and dry under high vacuum.
-
Initiation: Add anhydrous THF to the flask, followed by 4-chlorobenzaldehyde (1.0 equivalent).
-
Addition of Reagents: To the stirring suspension, add a solution of ethyl α-(bromomethyl)acrylate (1.1 equivalents) in anhydrous THF dropwise over 30 minutes.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the starting material is consumed, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Lactonization: Dissolve the crude product in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol and drive the lactonization.
-
Purification: After lactonization is complete (monitored by TLC), cool the reaction, wash with saturated sodium bicarbonate solution, and then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure α-methylene-γ-(4-chlorophenyl)-γ-butyrolactone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Objective: To determine the cytotoxic effect of a synthesized γ-butyrolactone on a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized γ-butyrolactone compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test γ-butyrolactone in DMSO. Make serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate the plate for 24, 48, or 72 hours.
-
Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formation of Formazan Crystals: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.[10]
-
Absorbance Measurement: Gently pipette the solution up and down to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationships (SAR): A Guide to Rational Design
Understanding the relationship between the chemical structure of a γ-butyrolactone and its biological activity is paramount for the rational design of more potent and selective therapeutic agents.
Anticancer SAR of α-Methylene-γ-butyrolactones
For α-methylene-γ-butyrolactones, the exocyclic double bond is a critical feature for covalent interaction with biological targets and is generally essential for anticancer and anti-inflammatory activity.[11]
-
The Michael Acceptor: The reactivity of the α,β-unsaturated carbonyl system is crucial. Modifications that reduce its electrophilicity often lead to a decrease or loss of activity.[3]
-
Substituents on the Ring: The nature and stereochemistry of substituents at the γ- and β-positions significantly influence potency and selectivity. Aromatic or lipophilic groups at the γ-position can enhance activity, likely by improving cellular uptake or interaction with the target protein's binding pocket.
-
Spirocyclic Systems: Incorporating the γ-butyrolactone into a spirocyclic system, such as with an isatin moiety, has been shown to yield compounds with potent NF-κB inhibitory and anticancer activities.[3]
Anti-inflammatory SAR
Similar to anticancer activity, the α-methylene group is a key determinant for the anti-inflammatory properties of many γ-butyrolactones.[4] The ability to act as a Michael acceptor allows for covalent modification of cysteine residues in NF-κB and IKK, leading to the inhibition of this pro-inflammatory pathway. The overall lipophilicity and the presence of specific hydrogen bond donors and acceptors on the rest of the molecule also play a crucial role in determining the potency of these compounds.[12]
Concluding Remarks and Future Directions
Substituted γ-butyrolactones continue to be a fertile ground for the discovery of new therapeutic agents. Their privileged structure allows for a diverse range of biological activities, and the extensive research into their synthesis and mechanisms of action provides a solid foundation for future drug development efforts.
The future of γ-butyrolactone research will likely focus on:
-
Improving Selectivity: A key challenge is to design molecules that selectively target disease-relevant pathways while minimizing off-target effects. A deeper understanding of the three-dimensional interactions between γ-butyrolactones and their protein targets will be crucial for achieving this.
-
Exploring New Biological Targets: While much is known about their effects on cancer and inflammation, the full therapeutic potential of γ-butyrolactones is likely yet to be realized. High-throughput screening of diverse γ-butyrolactone libraries against a wider range of biological targets may uncover novel activities.
-
Combination Therapies: The ability of γ-butyrolactones to modulate key signaling pathways suggests their potential use in combination with existing therapies to enhance efficacy and overcome drug resistance.
By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to contribute to the ongoing story of this remarkable scaffold and to unlock its full potential for the benefit of human health.
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Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]
-
SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. [Link]
- Google Patents. (n.d.). US6362346B1 - Process for the preparation of α-methylene-γ-butyrolactone and α.
-
ACS Publications. (n.d.). Synthesis of Natural α-Methylene Butyrolactones via Tungsten−π-Allyl Complexes. Total Synthesis of (−)-Methylenolactocin. The Journal of Organic Chemistry. [Link]
-
Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]
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Stability and degradation profile of 4-Propyloxolan-2-one
An In-Depth Technical Guide to the Stability and Degradation Profile of 4-Propyloxolan-2-one
Authored by: A Senior Application Scientist
Foreword: Understanding the Stability of 4-Propyloxolan-2-one in Drug Development
4-Propyloxolan-2-one, also known as γ-heptalactone, is a key chiral intermediate in the synthesis of modern pharmaceuticals, most notably the anti-epileptic drug Brivaracetam.[1][2] Its stereochemical integrity and purity are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a thorough understanding of its stability and degradation profile is not merely an academic exercise but a critical component of robust process development, formulation design, and regulatory compliance.
This technical guide provides a comprehensive overview of the intrinsic stability of 4-Propyloxolan-2-one. We will delve into its degradation pathways under various stress conditions, drawing upon established principles of lactone chemistry and providing field-proven methodologies for stability assessment. The insights and protocols detailed herein are designed to equip researchers, process chemists, and formulation scientists with the necessary tools to anticipate and control the degradation of this vital intermediate, ensuring the quality and reliability of the final drug product.
Physicochemical Properties and Intrinsic Stability
4-Propyloxolan-2-one is a five-membered γ-lactone.[3] The five-membered ring structure of γ-lactones is thermodynamically stable, forming readily from their corresponding 4-hydroxy acid precursors.[3] However, the ester linkage within the lactone ring remains susceptible to cleavage under various conditions, representing the primary route of degradation.
| Property | Value | Source |
| IUPAC Name | 4-propyloxolan-2-one | [4] |
| Synonyms | γ-Heptalactone, 4-Propyl-γ-butyrolactone | [4] |
| Molecular Formula | C₇H₁₂O₂ | [4] |
| Molecular Weight | 128.17 g/mol | [5] |
| Appearance | Colorless liquid (typical for similar lactones) | N/A |
The stability of 4-Propyloxolan-2-one is primarily dictated by the integrity of the lactone ring. The key degradation pathway is hydrolysis, which can be catalyzed by acid or, more significantly, by base. Other potential degradation routes include oxidation and, to a lesser extent, photolysis, depending on the storage and handling conditions.
Degradation Pathways and Mechanisms
Forced degradation studies are essential to elucidate the potential degradation products and pathways of a molecule. While specific forced degradation data for 4-Propyloxolan-2-one is not extensively published, we can infer its degradation profile from the well-established chemistry of γ-lactones.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for 4-Propyloxolan-2-one. The reaction involves the cleavage of the ester bond to form the corresponding open-chain hydroxy acid, 4-hydroxyheptanoic acid.
Base-Catalyzed Hydrolysis
Under basic conditions, the hydrolysis of lactones is rapid and effectively irreversible.[3] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically the most critical degradation pathway to consider during process development, especially if basic conditions are employed in downstream synthetic steps or during cleaning procedures.
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Product: The primary degradation product is the salt of 4-hydroxyheptanoic acid, which upon neutralization yields the free acid.
Acid-Catalyzed Hydrolysis
In the presence of acid, the lactone ring can also be hydrolyzed. However, the reaction is typically slower than base-catalyzed hydrolysis and is reversible.[3] The equilibrium between the lactone and the open-chain hydroxy acid can be influenced by the solvent and temperature.
-
Mechanism: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Product: 4-hydroxyheptanoic acid.
Caption: Hydrolysis of 4-Propyloxolan-2-one.
Oxidative Degradation
While the saturated alkyl side chain and the lactone ring are relatively resistant to mild oxidation, strong oxidizing agents or conditions that promote radical formation could potentially lead to degradation. The positions alpha to the carbonyl group and the ether oxygen are potential sites of oxidation. However, for a simple alkyl-substituted lactone like 4-Propyloxolan-2-one, oxidative degradation is generally considered a lower risk compared to hydrolysis.
Photolytic Degradation
Saturated lactones do not possess significant chromophores that absorb UV-Vis light in the range of typical laboratory or sunlight exposure. Therefore, direct photolytic degradation is generally not expected to be a major degradation pathway. However, photostability studies should still be conducted as part of a comprehensive stability program, as impurities or formulation excipients could act as photosensitizers.
Thermal Degradation
4-Propyloxolan-2-one is expected to be thermally stable under typical storage and processing conditions. At elevated temperatures, decomposition may occur, but specific pathways are not well-documented in the public domain.
Experimental Protocols for Stability Assessment
A robust stability assessment of 4-Propyloxolan-2-one requires a well-designed forced degradation study and a validated stability-indicating analytical method.
Forced Degradation Study Protocol
The objective of a forced degradation study is to generate potential degradation products and to demonstrate the specificity of the analytical method.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal | Solid State | 80 °C | 1, 2 weeks |
| Photostability | Solid State & Solution | ICH Q1B conditions | N/A |
Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying 4-Propyloxolan-2-one from its potential degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is generally suitable for this purpose.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (or Mass Spectrometry) |
| Injection Volume | 10 µL |
Note: As 4-Propyloxolan-2-one lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-215 nm) or the use of a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) is recommended for higher sensitivity and specificity.
Caption: Forced degradation experimental workflow.
Summary of Expected Degradation Profile and Data Interpretation
Based on the chemical nature of γ-lactones, the following degradation profile for 4-Propyloxolan-2-one can be anticipated:
Table 3: Predicted Degradation Profile of 4-Propyloxolan-2-one
| Stress Condition | Expected Degradation | Major Degradation Product |
| 0.1 M HCl, 60 °C | Minor to Moderate | 4-Hydroxyheptanoic Acid |
| 0.1 M NaOH, RT | Extensive | 4-Hydroxyheptanoate Salt |
| 3% H₂O₂, RT | Minimal to None | N/A (or oxidized products) |
| 80 °C | Minimal | N/A |
| Photolytic (ICH Q1B) | Minimal to None | N/A |
Data Interpretation:
-
Significant degradation under basic conditions is the most critical finding. This highlights the need to avoid alkaline environments during processing and storage.
-
Reversible hydrolysis under acidic conditions suggests that prolonged exposure to acidic aqueous media should be controlled.
-
Good stability under oxidative, thermal, and photolytic stress is expected, simplifying storage and handling requirements.
Recommendations for Storage and Handling
To ensure the long-term stability and purity of 4-Propyloxolan-2-one, the following storage and handling procedures are recommended:
-
Storage: Store in well-closed, inert containers at controlled room temperature, protected from moisture.
-
pH Control: Avoid contact with strong acids and, particularly, strong bases. Ensure all equipment is appropriately cleaned and neutralized before use.
-
Inert Atmosphere: For long-term storage, consider blanketing with an inert gas like nitrogen to minimize any potential oxidative degradation, although this is a secondary concern.
Conclusion
4-Propyloxolan-2-one is an intrinsically stable molecule, with its primary degradation liability being hydrolytic cleavage of the lactone ring, a reaction that is significantly accelerated by basic conditions. A thorough understanding of this degradation pathway, coupled with the implementation of robust analytical methods and appropriate control strategies, is essential for maintaining the quality and integrity of this critical pharmaceutical intermediate throughout its lifecycle. The methodologies and insights provided in this guide serve as a comprehensive framework for achieving this objective.
References
-
Wikipedia. (n.d.). Lactone. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
-
European Patent Office. (2019). 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. EP 3543229 A1. Retrieved from [Link]
-
PharmaCompass. (n.d.). (R)-4-Propyldihydrofuran-2(3H)-One. Retrieved from [Link]
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-
PubChem. (n.d.). 4-Propyloxolan-2-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
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PubChem. (n.d.). (R)-4-Propyldihydrofuran-2(3H)-one. Retrieved from [Link]
-
PubMed. (2002). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. Retrieved from [Link]
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PubChem. (n.d.). (4S)-4-Propyloxolan-2-one. Retrieved from [Link]
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Methodological & Application
Application Note: A Practical Guide to the Enantioselective Synthesis of (R)-4-Propyloxolan-2-one
Abstract
(R)-4-Propyloxolan-2-one, also known as (R)-γ-heptalactone, is a pivotal chiral intermediate in the pharmaceutical industry, most notably for the synthesis of the third-generation antiepileptic drug, Brivaracetam.[1][2] The stereochemistry at the C4 position is critical for the drug's efficacy and safety profile, making the development of robust and scalable enantioselective synthetic routes a significant area of research. This application note provides a detailed guide for researchers, scientists, and drug development professionals on a reliable and field-proven method for the enantioselective synthesis of (R)-4-propyloxolan-2-one. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a comprehensive, step-by-step protocol, and discuss alternative approaches to equip researchers with a thorough understanding of this critical transformation.
Introduction: The Significance of (R)-4-Propyloxolan-2-one
Chiral γ-lactones are prevalent structural motifs in a myriad of natural products and pharmacologically active molecules.[3][4] Among these, (R)-4-propyloxolan-2-one has garnered substantial attention due to its role as a key building block for Brivaracetam.[1][5] Brivaracetam's enhanced pharmacological profile over its predecessor, Levetiracetam, is attributed to the presence of the n-propyl group, which imparts greater hydrophobicity and facilitates more rapid passage through the blood-brain barrier.[1]
The synthesis of enantiomerically pure (R)-4-propyloxolan-2-one is paramount, as the use of a racemic mixture in the synthesis of Brivaracetam would result in a mixture of diastereomers, necessitating challenging and costly chiral separation techniques.[6] Consequently, a variety of synthetic strategies have been developed to access the desired (R)-enantiomer with high optical purity. These methods range from classical resolution techniques to more modern asymmetric catalytic approaches. This guide will focus on a robust and widely applicable method utilizing a chiral auxiliary, which offers excellent stereocontrol and reliability.
Overview of Synthetic Strategies
Several distinct approaches for the enantioselective synthesis of (R)-4-propyloxolan-2-one have been reported in the literature, each with its own set of advantages and limitations:
-
Chiral Auxiliary-Mediated Synthesis: This classic and dependable strategy involves the temporary attachment of a chiral auxiliary to the substrate to direct a stereoselective transformation. Evans' oxazolidinone auxiliaries are commonly employed for this purpose, enabling highly diastereoselective alkylation reactions.[7] This method is known for its high yields and excellent enantioselectivity, making it suitable for both laboratory-scale and industrial applications.[6][7]
-
Organocatalytic Synthesis: More recently, organocatalysis has emerged as a powerful tool for asymmetric synthesis. A notable route for (R)-4-propyloxolan-2-one involves an organocatalytic Michael addition of nitromethane to trans-2-hexen-1-al.[1] This approach is lauded for its economic and environmental benefits, as it avoids the use of heavy metals and employs readily available, inexpensive catalysts.[1]
-
Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. Lipase-catalyzed kinetic resolution of racemic γ-lactones or their precursors can be employed to isolate the desired (R)-enantiomer.[8][9] However, the efficiency of enzymatic resolution can be highly substrate-dependent, and achieving high enantiomeric excess at a practical conversion rate can be challenging.[9]
-
Synthesis from the Chiral Pool: This strategy utilizes readily available, enantiomerically pure starting materials from natural sources. While effective, the availability of suitable starting materials for a specific target can be limited.
This application note will provide a detailed protocol for the chiral auxiliary-mediated approach, given its proven reliability and high degree of stereocontrol.
Featured Method: Chiral Auxiliary-Mediated Enantioselective Synthesis
The following protocol details the synthesis of (R)-4-propyloxolan-2-one starting from (S)-4-benzyloxazolidin-2-one, a commercially available chiral auxiliary. The key stereochemistry-defining step is a highly diastereoselective alkylation of an N-acylated oxazolidinone.
Overall Synthetic Scheme
Figure 1. Workflow for the chiral auxiliary-mediated synthesis of (R)-4-propyloxolan-2-one.
Detailed Experimental Protocol
Materials and Reagents:
-
(S)-4-Benzyloxazolidin-2-one
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Valeryl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Diiodomethane
-
Lithium borohydride (LiBH4)
-
Diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step 1: N-Acylation of (S)-4-Benzyloxazolidin-2-one
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-4-benzyloxazolidin-2-one (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -65 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add valeryl chloride (1.1 eq) dropwise, again ensuring the temperature remains below -65 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solution in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield (S)-4-benzyl-3-pentanoyloxazolidin-2-one.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C to form the sodium enolate.
-
In a separate flask, cool a solution of diiodomethane (1.5 eq) in anhydrous THF to -78 °C.
-
Transfer the enolate solution to the diiodomethane solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
After filtration and concentration, purify the crude product by flash column chromatography.
Step 3: Reductive Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in diethyl ether.
-
Cool the solution to 0 °C in an ice bath and add water.
-
Add lithium borohydride (2.0 eq) portion-wise.
-
Stir the mixture vigorously at 0 °C for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the dropwise addition of water, followed by saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether. The aqueous layer will contain the recovered chiral auxiliary.
-
Wash the combined organic layers with brine and dry over anhydrous MgSO4.
-
Concentrate the solution in vacuo to obtain the crude (R)-2-(iodomethyl)pentan-1-ol.
Step 4: Intramolecular Cyclization (Lactonization)
-
The crude alcohol from the previous step is typically used without further purification. Dissolve it in a suitable solvent such as THF or methanol.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate any carboxylate formed.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the resulting crude (R)-4-propyloxolan-2-one by vacuum distillation or flash column chromatography to yield the final product as a colorless to pale yellow oil.[2][10]
Characterization and Data
The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral HPLC or GC: To determine the enantiomeric excess (e.e.).
-
Polarimetry: To measure the specific rotation.
| Parameter | Expected Value |
| Chemical Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [2][11] |
| Appearance | Colorless to pale yellow oil[2][10] |
| Boiling Point | ~226 °C (predicted)[2] |
| Typical Yield | >70% over 4 steps |
| Enantiomeric Excess (e.e.) | >98% |
| Specific Rotation | [α]D typically reported around +3.7° (c=1, EtOH)[2] |
Alternative Method Spotlight: Organocatalytic Synthesis
For research groups prioritizing green chemistry and cost-effectiveness, an organocatalytic approach presents an attractive alternative. A recently developed method utilizes a chiral organic molecule to catalyze the asymmetric synthesis of (R)-4-propyloxolan-2-one.[1]
Figure 2. Simplified workflow of the organocatalytic route.
This method avoids the use of stoichiometric chiral auxiliaries and transition metals, reducing waste and cost.[1] While a full protocol is beyond the scope of this note, it represents a significant advancement in the sustainable synthesis of this key pharmaceutical intermediate.
Conclusion
The enantioselective synthesis of (R)-4-propyloxolan-2-one is a critical process in the production of modern pharmaceuticals. The chiral auxiliary-mediated approach detailed in this application note offers a robust, reliable, and high-yielding pathway to this valuable molecule with excellent enantioselectivity. The provided step-by-step protocol is designed to be readily implemented in a standard organic synthesis laboratory. Furthermore, the discussion of alternative methods, such as the emerging organocatalytic routes, provides researchers with a broader perspective on the available synthetic options, allowing them to choose the most suitable method based on their specific needs regarding scale, cost, and environmental impact.
References
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-
European Patent Office. (2019, September 25). 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. EP 3543229 A1. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
-
Specialty Chemicals. (2024, May 22). The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications. Retrieved from [Link]
-
PubChem. (n.d.). gamma-Heptalactone. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 4-substituted chiral gamma-butyrolactone.
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
ResearchGate. (2008). Lipase-catalyzed kinetic resolutions of racemic β- and γ-thiolactones. Retrieved from [Link]
-
PubMed. (1998). Lipase-catalysed resolution of gamma- and delta-lactones. Retrieved from [Link]
-
The Good Scents Company. (n.d.). gamma-heptalactone. Retrieved from [Link]
-
PubMed. (2003). Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of γ-Lactones by Nucleophilic Addition of Carboxylic Acid Enediolates to Epoxides. Retrieved from [Link]
-
ACS Publications. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Retrieved from [Link]
-
RSC Publishing. (2020). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Retrieved from [Link]
-
MDPI. (2021). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Retrieved from [Link]
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- 7. US20190359583A1 - Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]
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Application Note: Asymmetric Synthesis of (4R)-4-Propyloxolan-2-one, a Key Intermediate for Brivaracetam
Introduction: The Stereochemical Imperative in Brivaracetam Synthesis
Brivaracetam, a second-generation antiepileptic drug, is a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A). Its therapeutic efficacy is critically dependent on its stereochemistry, specifically the (4R) configuration of the propyl-substituted γ-lactone ring. Consequently, the synthesis of its key intermediate, (4R)-4-propyloxolan-2-one (also known as (R)-4-propyl-γ-butyrolactone), with high enantiopurity is a pivotal challenge in the manufacturing process. This application note details a robust and scalable asymmetric synthesis protocol for this intermediate, leveraging a Jacobsen hydrolytic kinetic resolution (HKR) of a racemic epoxide. This method is renowned for its high enantioselectivity, operational simplicity, and use of a commercially available chiral catalyst.
The protocol described herein provides a comprehensive guide for researchers and process chemists, offering not just a step-by-step procedure but also the underlying mechanistic principles that ensure the high stereochemical fidelity of the final product.
Overview of the Synthetic Strategy
The selected strategy involves a two-step sequence starting from commercially available 1,2-epoxy-hex-5-ene. The terminal alkene is first subjected to a Wacker oxidation to yield a racemic methyl ketone epoxide. This racemic mixture then undergoes a highly enantioselective hydrolytic kinetic resolution (HKR) catalyzed by a chiral (salen)Co(III) complex. The HKR selectively hydrolyzes the (S)-enantiomer of the epoxide to a diol, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched. Subsequent Baeyer-Villiger oxidation of the enriched (R)-epoxyketone affords the target lactone, (4R)-4-propyloxolan-2-one.
Figure 1: Overall synthetic workflow for (4R)-4-propyloxolan-2-one.
Detailed Experimental Protocol: Hydrolytic Kinetic Resolution
This protocol focuses on the key stereochemistry-defining step: the Jacobsen Hydrolytic Kinetic Resolution of racemic 1-(oxiran-2-yl)butan-2-one.
Materials:
-
Racemic 1-(oxiran-2-yl)butan-2-one
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Salen-Co(II)]
-
Acetic Acid (Glacial)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (DCM)
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes mixture
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Stir plate
-
Syringes
-
Chromatography column
-
Rotary evaporator
-
Chiral HPLC or GC system for enantiomeric excess (e.e.) determination
Protocol Steps:
-
Catalyst Activation:
-
In a clean, dry round-bottom flask under ambient atmosphere, dissolve the (R,R)-Salen-Co(II) catalyst (0.5-1.0 mol%) in THF (approx. 0.2 M solution).
-
Add glacial acetic acid (1 equivalent relative to the Co(II) catalyst) to the solution.
-
Stir the mixture in open air for 30-60 minutes. The color of the solution should change from orange/red to a deep brown/cherry-red, indicating the oxidation of Co(II) to the active Co(III) species. This in-situ generation of the active catalyst is crucial for the resolution's success.
-
-
Reaction Setup:
-
To the activated catalyst solution, add the racemic 1-(oxiran-2-yl)butan-2-one (1.0 equivalent).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Initiation of Resolution:
-
Add deionized water (0.55 equivalents relative to the racemic epoxide) dropwise to the cooled solution over 5-10 minutes. The substoichiometric amount of water is critical; it ensures that only about 50% of the epoxide can be hydrolyzed, which is the theoretical maximum for a kinetic resolution.
-
Allow the reaction mixture to warm to room temperature (20-25 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC to track the disappearance of the starting epoxide.
-
-
Workup and Purification:
-
Once the reaction has reached approximately 50-55% conversion, quench the reaction by adding an equal volume of water.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Chromatographic Separation:
-
Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient. The unreacted, enantiomerically enriched (R)-epoxide will elute first, followed by the more polar (S)-diol byproduct.
-
-
Characterization and Enantiomeric Excess (e.e.) Determination:
-
Confirm the structure of the isolated (R)-1-(oxiran-2-yl)butan-2-one using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess of the product using chiral HPLC or chiral GC analysis. An e.e. of >98% is typically expected.
-
Key Parameters and Expected Results
The success of the HKR is highly dependent on precise control over reaction parameters. The following table summarizes the critical variables and their impact on the outcome.
| Parameter | Recommended Value | Rationale & Expected Outcome |
| Catalyst Loading | 0.5 - 1.0 mol% | Balances reaction rate and cost. Lower loadings may require longer reaction times. Higher loadings offer diminishing returns. Expected e.e. is largely independent of loading in this range. |
| Water Stoichiometry | 0.5 - 0.6 equivalents | This is the most critical parameter. Using ~0.55 eq. targets ~55% conversion, which theoretically maximizes the yield and e.e. of the unreacted epoxide. |
| Reaction Temperature | 20 - 25 °C | Provides a good balance between reaction rate and enantioselectivity. Lower temperatures can slightly improve e.e. but drastically slow the reaction. |
| Solvent | THF | Aprotic and capable of solubilizing both the catalyst and the epoxide. Other aprotic solvents like t-butyl methyl ether (MTBE) can also be used. |
| Reaction Time | 12 - 18 hours | Typical timeframe to reach the target 50-55% conversion. Should be monitored by an appropriate analytical method (GC, TLC). |
| Expected Yield | 40 - 45% | The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. Practical yields are slightly lower due to handling and purification losses. |
| Expected e.e. | >98% | The Jacobsen catalyst system is highly effective for this class of terminal epoxides, consistently delivering near-perfect enantioselectivity. |
Mechanistic Insights: The Basis of Enantioselectivity
The high enantioselectivity of the Jacobsen HKR stems from the chiral environment created by the salen ligand around the cobalt metal center. The active catalyst is a Co(III)-acetate complex which coordinates both the epoxide and a water molecule.
The proposed mechanism, often termed a "bifunctional catalysis" model, involves the simultaneous activation of both reactants. The Lewis acidic Co(III) center coordinates to the oxygen atom of the epoxide, rendering the epoxide more susceptible to nucleophilic attack. Simultaneously, a nearby acetate ligand, acting as a Brønsted base, deprotonates the coordinated water molecule, enhancing its nucleophilicity.
The chiral ligand framework creates two diastereomeric transition states for the attack of the activated water molecule on the two enantiomers of the epoxide. The (R,R)-salen ligand creates a sterically demanding pocket that significantly disfavors the approach of the (R)-epoxide, leading to a much higher activation energy for its hydrolysis. Conversely, the (S)-epoxide fits favorably into the active site, allowing for a rapid, low-energy nucleophilic attack and subsequent ring-opening to the diol. This large difference in reaction rates results in the selective consumption of the (S)-enantiomer, leaving the desired (R)-enantiomer behind in high enantiomeric purity.
Figure 2: Simplified mechanism of the Jacobsen HKR.
Conclusion
The Jacobsen hydrolytic kinetic resolution provides a highly efficient and selective method for producing enantiopure (R)-1-(oxiran-2-yl)butan-2-one, a precursor that can be readily converted to the target (4R)-4-propyloxolan-2-one. The protocol's reliance on a commercially available catalyst, mild reaction conditions, and operational simplicity makes it an attractive strategy for both academic research and industrial-scale production of Brivaracetam intermediates. Careful control of the water stoichiometry is paramount to achieving high enantiomeric excess and acceptable yields. This application note serves as a practical guide for the implementation of this key stereoselective transformation.
References
-
Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
-
Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation of the Jacobsen Hydrolytic Kinetic Resolution of Epichlorohydrin. Journal of the American Chemical Society, 126(5), 1360–1362. [Link]
Catalytic Methods for the Synthesis of 4-Propyloxolan-2-one: Application Notes and Protocols
Introduction
4-Propyloxolan-2-one, also known as γ-heptalactone, is a five-membered lactone that serves as a crucial chiral building block in the synthesis of various biologically active molecules.[1] Of particular significance is the (R)-enantiomer, (R)-4-propyldihydrofuran-2(3H)-one, which is a key intermediate in the diastereoselective synthesis of Brivaracetam, an antiepileptic drug.[2][3] The stereochemistry at the C4 position is critical for the pharmacological activity of the final product, necessitating synthetic routes that offer high enantioselectivity. This document provides detailed application notes and protocols for two distinct and effective catalytic methods for the synthesis of enantioenriched 4-propyloxolan-2-one, targeting researchers, scientists, and professionals in drug development.
The presented methodologies, organocatalysis and biocatalysis, represent modern, efficient, and scalable approaches to chiral synthesis, moving away from classical resolution or the use of stoichiometric chiral auxiliaries. These notes are designed to provide not only a step-by-step guide but also the scientific rationale behind the chosen conditions and catalysts, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Method 1: Enantioselective Organocatalytic Synthesis via Michael Addition
Principle of the Method
This organocatalytic approach establishes the chiral center of (R)-4-propyloxolan-2-one through an asymmetric Michael addition of nitromethane to an α,β-unsaturated aldehyde, trans-2-hexen-1-al. The key to this transformation is the use of a chiral diphenylprolinol silyl ether catalyst in the presence of a weak acid cocatalyst.[3] The catalyst forms a chiral iminium ion intermediate with the enal, which effectively shields one face of the molecule. This directs the nucleophilic attack of the nitromethane from the less sterically hindered face, thus setting the desired stereochemistry with high fidelity. Subsequent chemical transformations convert the resulting nitro-aldehyde into the target lactone without altering the newly formed stereocenter. This method is highly attractive due to its operational simplicity, avoidance of heavy metals, and the commercial availability of the organocatalyst.[3]
Caption: Organocatalytic cycle for the asymmetric Michael addition.
Experimental Protocol: Organocatalytic Synthesis of (R)-4-Propyloxolan-2-one
This protocol is adapted from a patented industrial process.[3]
Materials:
-
trans-2-Hexen-1-al (≥95%)
-
Nitromethane (≥99%)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (≥98%)
-
Boric acid (≥99.5%)
-
Pivalic acid (≥99%)
-
Tetrahydrofuran (THF), anhydrous (≥99.9%)
-
Isopropyl acetate (≥99.5%)
-
Sodium chlorite (80%, technical grade)
-
Sodium dihydrogen phosphate monohydrate (≥99%)
-
2-Methyl-2-butene (≥99%)
-
Methanol (≥99.8%)
-
Sulfuric acid (95-98%)
-
Sodium nitrite (≥99%)
-
Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)
-
Acetic acid, glacial (≥99.7%)
-
Borane-dimethyl sulfide complex (BMS, ~10 M in THF)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
pH meter or pH paper
-
Chromatography equipment (e.g., flash column chromatography)
-
Chiral GC or HPLC for enantiomeric excess determination
Procedure:
Step A: Asymmetric Michael Addition
-
To a round-bottom flask, add trans-2-hexen-1-al (10.0 g, 101.9 mmol), (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (1.66 g, 5.1 mmol, 5 mol%), boric acid (3.15 g, 50.1 mmol), and pivalic acid (0.52 g, 5.1 mmol) in a mixture of THF (131 mL) and water (19 mL).
-
Stir the mixture at 20°C for 15 minutes.
-
Add nitromethane (37.3 g, 611.4 mmol) to the reaction mixture.
-
Stir vigorously at 20°C for 48 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, concentrate the mixture under reduced pressure (T < 30°C) to remove THF.
-
Add isopropyl acetate (60 mL) and water (60 mL). Separate the layers.
-
Extract the aqueous phase with isopropyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude (R)-3-(nitromethyl)hexanal. This intermediate is typically used in the next step without further purification.
Step B: Oxidation to Carboxylic Acid
-
Dissolve the crude (R)-3-(nitromethyl)hexanal in tert-butanol (150 mL).
-
Prepare a solution of sodium chlorite (22.5 g, 249 mmol) and sodium dihydrogen phosphate monohydrate (22.5 g, 163 mmol) in water (150 mL).
-
Cool the aldehyde solution to 5°C and add 2-methyl-2-butene (21.5 mL, 204 mmol).
-
Add the aqueous sodium chlorite solution dropwise over 1 hour, maintaining the internal temperature below 20°C.
-
Stir at room temperature for 3 hours.
-
Quench the reaction by adding a 10% aqueous sodium sulfite solution.
-
Acidify the mixture to pH 2 with 2M HCl and extract with isopropyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give crude (R)-3-(nitromethyl)hexanoic acid.
Step C: Nef Reaction and Esterification
-
Dissolve the crude (R)-3-(nitromethyl)hexanoic acid in methanol (150 mL).
-
Cool the solution to 0°C and add a solution of sodium methoxide in methanol (25 wt%, 43.6 g, 202 mmol).
-
Stir for 1 hour at 0°C, then slowly add sulfuric acid (19.6 g, 196 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice water and extract with methyl tert-butyl ether (MTBE).
-
Wash the organic phase with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄ and concentrate to yield methyl (R)-4-formylheptanoate.
Alternative Nef Reaction:[3]
-
Dissolve methyl (R)-3-(nitromethyl)hexanoate (15.0 g, 79.3 mmol) in DMSO (90 mL).
-
Add acetic acid (47.4 g, 790.3 mmol) and sodium nitrite (16.4 g, 237.9 mmol).
-
Stir the mixture for 6 hours at 35°C to obtain (R)-2-(2-methoxy-2-oxoethyl)pentanoic acid.
Step D: Reduction and Lactonization
-
Dissolve the crude product from Step C in THF (100 mL) and cool to 0°C.
-
Add borane-dimethyl sulfide complex (BMS, ~10 M in THF, 10 mL, 100 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool to 0°C and cautiously quench with methanol, followed by 2M HCl.
-
Stir for 1 hour at room temperature to effect lactonization.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (R)-4-propyloxolan-2-one.
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.45 - 4.38 (m, 1H), 3.96 - 3.89 (m, 1H), 2.65 - 2.54 (m, 2H), 2.19 (dd, J = 16.3, 7.3 Hz, 1H), 1.48 - 1.44 (m, 2H), 1.40 - 1.30 (m, 2H), 0.95 (t, J = 7.1 Hz, 3H).[3]
-
Enantiomeric Excess (ee): Determined by chiral GC or HPLC. An enantiomeric ratio of R:S = 97:3 can be achieved.[3]
Method 2: Biocatalytic Synthesis via Enzymatic Resolution
Principle of the Method
Biocatalysis offers a highly selective and environmentally benign route to chiral molecules.[4] This method utilizes a lipase-mediated enzymatic resolution of a racemic intermediate to isolate the desired (R)-enantiomer. The process begins with the synthesis of a racemic substituted malonate, which is then subjected to enzymatic hydrolysis. Lipases, such as those from Candida antarctica, exhibit high enantioselectivity, preferentially hydrolyzing one ester enantiomer over the other.[1] This leaves the desired (R)-ester unreacted, which can then be separated from the hydrolyzed acid. Subsequent chemical reduction and acid-catalyzed cyclization of the resolved (R)-ester afford the target (R)-4-propyloxolan-2-one with high optical purity. The key advantage of this method is the exceptional enantioselectivity often achieved with enzymes, operating under mild, aqueous conditions.[1]
Sources
Introduction: The Significance of Chiral γ-Lactones
An Application Guide to the Chemoenzymatic Synthesis of Chiral γ-Lactones
For Researchers, Scientists, and Drug Development Professionals
Chiral γ-lactones are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and high-value fragrance compounds.[1][2] Their biological activity is often intrinsically linked to the absolute configuration of their stereocenters, making enantioselective synthesis a critical challenge for chemists.[1] Traditional chemical methods for synthesizing these molecules can require harsh conditions, stoichiometric chiral reagents, and multiple protection/deprotection steps. Chemoenzymatic synthesis has emerged as a powerful alternative, harnessing the exquisite selectivity of enzymes in concert with robust chemical transformations to afford optically pure γ-lactones under mild, environmentally benign conditions.
This guide provides an in-depth overview of several field-proven chemoenzymatic strategies. It is designed not as a rigid template, but as a foundational resource for researchers to understand, adapt, and implement these powerful techniques. We will explore the causality behind experimental choices, from enzyme selection to reaction engineering, and provide detailed, self-validating protocols for key transformations.
Strategy 1: Lipase-Catalyzed Kinetic Resolution
The most established chemoenzymatic approach for accessing chiral lactones is the kinetic resolution (KR) of a racemic precursor. This strategy leverages the ability of lipases to selectively catalyze the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The resulting acylated and unreacted precursors can then be separated and converted to their respective enantiopure γ-lactones.
Causality & Experimental Insights:
-
The Enzyme: Lipases, particularly Lipase B from Candida antarctica (CAL-B), are workhorse biocatalysts for these resolutions due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[1][3] They function by forming a covalent acyl-enzyme intermediate, which is then attacked by the alcohol substrate. The stereoselectivity arises from the differential fit of the two enantiomers into the enzyme's active site.
-
The Acyl Donor: Irreversible acyl donors like vinyl propionate or vinyl acetate are often preferred.[1] The co-product of the reaction, vinyl alcohol, tautomerizes to acetaldehyde, shifting the equilibrium towards the product and preventing the reverse reaction. This drives the reaction to completion and ensures high conversion.
-
The Solvent: A non-polar, aprotic solvent like diisopropyl ether (DIPE) or toluene is typically used to maintain the enzyme's catalytic activity and solubilize the substrates.[1]
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: General workflow for lipase-catalyzed kinetic resolution.
Protocol 1: Kinetic Resolution of a Racemic trans-β-Aryl-δ-hydroxy-γ-lactone
This protocol is adapted from the lipase-catalyzed resolution of hydroxylactones as described by Skrobiszewski et al.[1][3]
Materials:
-
Racemic trans-β-aryl-δ-hydroxy-γ-lactone (Substrate)
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Vinyl propionate (Acyl Donor)
-
Diisopropyl ether (DIPE, anhydrous)
-
Celite™ 545 for filtration
-
Magnetic stirrer and reaction vial
-
Analytical equipment: Chiral Gas Chromatography (CGC) or Chiral High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Reaction Setup: To a solution of the racemic hydroxylactone (e.g., 100 mg, 1 equivalent) in 10 mL of DIPE in a 20 mL vial, add the acyl donor, vinyl propionate (e.g., 1.5-2 equivalents).
-
Enzyme Addition: Add CAL-B (e.g., 5-10 mg/mL). The optimal enzyme loading should be determined empirically.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 30 °C). Monitor the reaction progress by taking small aliquots (e.g., 0.5 mL) at regular time intervals (e.g., 1, 3, 6, 24 hours).
-
Sample Workup: Filter the aliquot through a small plug of Celite to remove the enzyme. Evaporate the solvent under reduced pressure.
-
Analysis: Dissolve the residue in a suitable solvent (e.g., acetone, hexane/isopropanol) and analyze by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of both the unreacted substrate and the acylated product. The goal is to stop the reaction at or near 50% conversion to maximize the ee of both components.
-
Preparative Scale Workup: Once the optimal reaction time is determined, perform the reaction on a larger scale. After reaching ~50% conversion, filter off the enzyme (which can often be washed and reused) and evaporate the solvent. The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography.
| Enzyme | Substrate Example | Acyl Donor | Conversion (Time) | ee (Unreacted Lactone) | ee (Acylated Lactone) | Reference |
| Candida antarctica Lipase B | trans-β-phenyl-δ-hydroxy-γ-lactone | Vinyl Propionate | ~50% (6 h) | >99% | 96% | [1] |
| Thermomyces lanuginosus Lipase | trans-β-phenyl-δ-hydroxy-γ-lactone | Vinyl Propionate | ~53% (6 h) | 91% | 80% | [1] |
Strategy 2: Dynamic Kinetic Resolution (DKR) for >50% Yield
A key limitation of classic kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer.[4] Dynamic kinetic resolution (DKR) elegantly overcomes this by combining the enantioselective enzymatic reaction with an in situ racemization of the starting material.[4][5] This continuously replenishes the reactive enantiomer from the unreactive one, allowing for a theoretical yield of up to 100% of a single enantiopure product.
Causality & Experimental Insights:
-
The Dual Catalyst System: DKR requires two catalysts that are compatible and do not interfere with each other: an enzyme for the resolution step (e.g., a lipase) and a racemization catalyst for the substrate.
-
Racemization Catalyst: For resolving alcohols, transition metal complexes, particularly those based on Ruthenium, are highly effective.[5][6] They operate under mild conditions compatible with the enzyme. The mechanism often involves a temporary and reversible oxidation of the alcohol to a ketone, which, lacking a stereocenter at that position, can be reduced back to either enantiomer of the alcohol.
Workflow for Dynamic Kinetic Resolution
Caption: The DKR cycle converts a racemate into a single enantiomer product.
Protocol 2: DKR of a Racemic δ-Hydroxy Ester
This protocol is conceptualized based on methodologies for the DKR of alcohols to produce chiral lactone precursors.[5]
Materials:
-
Racemic δ-hydroxy ester (Substrate)
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Ruthenium racemization catalyst (e.g., a Shvo catalyst or similar Ru-complex)
-
Vinyl acetate (Acyl Donor)
-
Toluene (anhydrous)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In an oven-dried flask under an inert atmosphere, add the Ruthenium catalyst.
-
Reaction Setup: To the flask, add anhydrous toluene, the racemic δ-hydroxy ester, and the acyl donor (vinyl acetate).
-
Enzyme Addition: Finally, add the lipase (CAL-B). The enzyme is typically robust enough to be added at the end.
-
Reaction Conditions: Heat the reaction mixture to a temperature compatible with both catalysts (e.g., 40-70 °C). Stir the reaction under the inert atmosphere.
-
Monitoring and Workup: Monitor the reaction by chiral GC/HPLC until full conversion of the starting material is observed. The workup involves filtering out the solid catalysts and removing the solvent. The crude product is then purified by column chromatography.
-
Lactonization: The resulting enantiopure δ-acetoxy ester can be cyclized to the corresponding chiral δ-lactone, often via acid or base catalysis.
| Method | Substrate | Yield | ee (%) | Key Feature | Reference |
| Kinetic Resolution (KR) | Racemic δ-hydroxy ester | <50% | >95 | Max 50% yield | [5] |
| Dynamic Kinetic Resolution (DKR) | Racemic δ-hydroxy ester | up to 92% | up to 99% | Exceeds 50% yield | [5] |
Strategy 3: Asymmetric Synthesis via Bioreduction of Prochiral Ketones
An alternative to resolving racemates is the asymmetric synthesis from a prochiral precursor. For γ-lactones, this typically involves the stereoselective reduction of a γ-keto acid or γ-keto ester to a chiral γ-hydroxy acid/ester, which subsequently cyclizes.
Causality & Experimental Insights:
-
Alcohol Dehydrogenases (ADHs): Also known as ketoreductases (KREDs), these enzymes catalyze the asymmetric reduction of ketones to alcohols with exceptionally high enantioselectivity.[7][8] They belong to the class of oxidoreductases.
-
Cofactor Dependency: ADHs require a hydride source, typically from the nicotinamide cofactors NADH or NADPH.[9] These cofactors are prohibitively expensive to use stoichiometrically. Therefore, a cofactor regeneration system is essential. A common and efficient system pairs the primary ADH reaction with a secondary "sacrificial" enzyme and substrate, such as glucose dehydrogenase (GDH) and glucose, which continuously regenerates the expensive NADPH from its oxidized form (NADP+).[2]
-
Spontaneous Lactonization: Following the enzymatic reduction of a γ-keto ester to a γ-hydroxy ester, the product often undergoes spontaneous intramolecular cyclization to the γ-lactone, especially under acidic workup conditions.[2]
Workflow for ADH-Mediated Asymmetric Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.uva.nl [pure.uva.nl]
- 9. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Key Intermediates for Brivaracetam: A Detailed Protocol for Researchers
This comprehensive guide provides detailed, field-proven protocols for the synthesis of two pivotal intermediates in the manufacturing of Brivaracetam, an antiepileptic drug. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a robust framework for practical application.
Introduction: The Significance of Chiral Intermediates in Brivaracetam Synthesis
Brivaracetam, ((2S)-2-((4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl)butanamide), is a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A), exhibiting greater potency than its predecessor, Levetiracetam.[1][2] The stereochemistry of Brivaracetam is crucial for its pharmacological activity, necessitating precise control during its synthesis. The two key chiral building blocks that dictate the final stereoisomeric purity of Brivaracetam are (4R)-4-propyldihydrofuran-2(3H)-one and (S)-2-aminobutanamide hydrochloride . The synthesis of these intermediates with high enantiomeric excess is a critical aspect of efficient Brivaracetam production.[3] This application note presents detailed, validated protocols for the preparation of these two essential intermediates.
Overall Synthetic Scheme
The synthesis of Brivaracetam hinges on the successful preparation of its key chiral intermediates. The overall synthetic strategy involves the synthesis of (4R)-4-propyldihydrofuran-2(3H)-one and (S)-2-aminobutanamide hydrochloride, followed by their coupling to form the core structure of Brivaracetam.
Caption: Overall workflow for the synthesis of Brivaracetam intermediates.
Part 1: Synthesis of (4R)-4-propyldihydrofuran-2(3H)-one
This protocol details the synthesis of the chiral lactone intermediate, (4R)-4-propyldihydrofuran-2(3H)-one, a critical component for establishing the correct stereochemistry at the C4 position of the pyrrolidone ring in Brivaracetam. The synthesis commences from (R)-2-propylsuccinic acid 4-tert-butyl ester.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| (R)-2-propylsuccinic acid 4-tert-butyl ester | 118766-30-2 | C11H20O4 | 216.27 |
| Toluene | 108-88-3 | C7H8 | 92.14 |
| Triethylamine | 121-44-8 | C6H15N | 101.19 |
| Ethyl chloroformate | 541-41-3 | C3H5ClO2 | 108.52 |
| Sodium borohydride | 16940-66-2 | NaBH4 | 37.83 |
| Methanol | 67-56-1 | CH4O | 32.04 |
| Hydrochloric acid (4M) | 7647-01-0 | HCl | 36.46 |
| Trifluoroacetic acid | 76-05-1 | C2HF3O2 | 114.02 |
Experimental Protocol
Step 1: Activation of the Carboxylic Acid
-
In a 20 L double-jacketed reactor equipped with a mechanical stirrer and a condenser, charge (R)-2-propylsuccinic acid 4-tert-butyl ester (1000.6 g) and toluene (8.5 L).[4]
-
Cool the solution to -5°C under a nitrogen atmosphere.[4]
-
Slowly add triethylamine (561.5 g, 1.2 equivalents) to the mixture while maintaining the temperature between -6°C and -5°C over approximately 35 minutes.[4]
-
Subsequently, add ethyl chloroformate (551.9 g, 1.1 equivalents) dropwise, ensuring the temperature remains between -7°C and -3°C over a period of about 40 minutes.[4]
-
Stir the resulting heterogeneous mixture for 1 hour at -5°C.[4]
Causality Behind Experimental Choices: The formation of a mixed anhydride by reacting the carboxylic acid with ethyl chloroformate in the presence of triethylamine is a classic method for activating the carboxyl group. This activation is necessary to facilitate the subsequent reduction. The low temperature is crucial to prevent side reactions and ensure the stability of the mixed anhydride.
Step 2: Reduction and Cyclization
-
Warm the reaction mixture to 20°C and filter to remove the triethylammonium chloride salt. Wash the filter cake with toluene (1.5 L).[4]
-
Transfer the filtrate back into the reactor and cool the solution to -19°C.[4]
-
Carefully add powdered sodium borohydride (349.8 g, 2.0 equivalents) in one portion at -18.5°C under a nitrogen atmosphere.[4]
-
Slowly add methanol (2 L) dropwise to the mixture, maintaining the temperature below -18°C to control the exothermic reaction and foaming. This addition may take several hours.[4]
-
Stir the reaction mixture for at least 1 hour at -20°C.[4]
-
Quench the reaction by the slow, dropwise addition of 4M hydrochloric acid (2 L) at -21°C, again controlling the temperature to below -18°C to manage the exothermic quench and foaming.[4]
-
Warm the reaction mixture to 20°C.[4]
Causality Behind Experimental Choices: Sodium borohydride is a selective reducing agent that will reduce the activated carboxylic acid to the corresponding alcohol. The subsequent in-situ cyclization to the lactone is promoted by the acidic workup. The dropwise addition of methanol is a safety measure to control the reaction rate, as the reaction of sodium borohydride with methanol generates hydrogen gas.
Step 3: Work-up and Purification
-
Add water (5 L) to the mixture to dissolve any salts, and then separate the aqueous layer.[4]
-
Wash the organic layer with an additional 4 L of water.[4]
-
Add trifluoroacetic acid (0.1 L) to the organic layer at 25°C.
-
Concentrate the organic layer under reduced pressure.[4]
-
The crude product can be purified by column chromatography on silica gel using a hexane/acetone mixture (e.g., 3:1) as the eluent, followed by distillation.[5][6]
Part 2: Synthesis of (S)-2-aminobutanamide hydrochloride
This protocol describes a reliable method for the synthesis of (S)-2-aminobutanamide hydrochloride, the second key chiral intermediate, starting from the readily available L-2-aminobutyric acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| L-2-Aminobutyric acid | 1492-24-6 | C4H9NO2 | 103.12 |
| Methanol | 67-56-1 | CH4O | 32.04 |
| Thionyl chloride | 7719-09-7 | SOCl2 | 118.97 |
| Ammonia (saturated in methanol) | 7664-41-7 | NH3 | 17.03 |
Experimental Protocol
Step 1: Esterification of L-2-Aminobutyric Acid
-
In a flask equipped with a stirrer, add L-2-aminobutyric acid (85.3 g) and methanol (380 mL).[7]
-
Cool the mixture to 4°C.[7]
-
Slowly and evenly, add thionyl chloride (82 mL) dropwise over approximately 3 hours, maintaining the temperature at 4°C.[7]
-
After the addition is complete, allow the reaction to warm to 20°C and stir for 15 hours.[7]
-
Monitor the reaction for completion (e.g., by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the methanol, yielding S-(+)-2-amino-butyric acid methyl ester hydrochloride as a white solid.[7]
Causality Behind Experimental Choices: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then catalyzes the Fischer esterification of the carboxylic acid. The excess thionyl chloride also reacts with the carboxylic acid to form an acyl chloride, which is then rapidly esterified by methanol. This is a highly efficient method for esterification.
Step 2: Ammonolysis of the Ester
-
In a separate flask, prepare a saturated solution of ammonia in methanol, pre-chilled to 4°C.[7]
-
Add the S-(+)-2-amino-butyric acid methyl ester hydrochloride (127.2 g) obtained in the previous step to the cold ammoniacal methanol solution.[7]
-
Maintain the reaction temperature between 0-4°C and stir for 16-18 hours.[7]
-
Monitor the reaction for completion.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[7]
-
The resulting white solid is S-(+)-2-aminobutanamide hydrochloride.[7]
Causality Behind Experimental Choices: The ammonolysis of the ester to the corresponding amide is a nucleophilic acyl substitution reaction. Using a saturated solution of ammonia in methanol provides a high concentration of the nucleophile (ammonia) and drives the reaction to completion. The low temperature helps to minimize side reactions.
Part 3: Coupling of Intermediates to Form Brivaracetam Precursor
The final key step in the synthesis of the Brivaracetam core structure is the coupling of (4R)-4-propyldihydrofuran-2(3H)-one with (S)-2-aminobutanamide. This involves a ring-opening of the lactone followed by cyclization to form the pyrrolidone ring.
Experimental Protocol
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve (S)-2-aminobutanamide in a suitable organic solvent.[8]
-
Add a drying agent, such as 4A molecular sieves, to ensure anhydrous conditions.[8]
-
Add (4R)-4-propyldihydrofuran-2(3H)-one to the reaction mixture at room temperature.[8]
-
Heat the reaction mixture to a specified temperature (e.g., 120°C) and stir for an extended period (e.g., 20 hours).[8]
-
After the reaction is complete, the mixture is worked up to isolate the crude Brivaracetam.
-
Purification is typically achieved by recrystallization from a suitable solvent system.
Mechanism Insight: The reaction is believed to proceed via a nucleophilic attack of the amino group of (S)-2-aminobutanamide on the carbonyl carbon of the lactone, leading to ring opening. This is followed by an intramolecular cyclization (condensation) to form the thermodynamically stable five-membered pyrrolidone ring of Brivaracetam.
Caption: Simplified mechanism of the coupling reaction.
Safety Precautions
The synthesis protocols described herein involve the use of hazardous chemicals. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Thionyl chloride: is highly corrosive and toxic. It reacts violently with water, releasing toxic gases. Handle with extreme care under anhydrous conditions.[4][6][9][10]
-
Sodium borohydride: is a flammable solid that reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin. Store in a dry, well-ventilated area away from water and acids.[5][7][11][12]
-
Triethylamine and Ethyl Chloroformate: are flammable and corrosive. Triethylamine has a strong, unpleasant odor and is an irritant.[13][14][15]
-
Hydrogen chloride in isopropanol: is a corrosive and flammable solution. It can cause severe burns and respiratory irritation.[16][17][18][19][20]
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
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-
Preparation method of (S)-(+)-2-aminobutanamide hydrochloride. Eureka | Patsnap. [Link]
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. [Link]
-
SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
-
Sodium borohydride - Standard Operating Procedure. [Link]
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Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC - NIH. [Link]
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Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega - ACS Publications. [Link]
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Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. PMC - NIH. [Link]
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Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]
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A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. MDPI. [Link]
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Material Safety Data Sheet - Hydrochloric acid solution (0.1N in isopropanol). Cole-Parmer. [Link]
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6N HCl in IPA Solution SDS. BioSpectra, Inc. [Link]
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Preparation method of brivaracetam (2018). Ma Xiang. [Link]
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4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. European Patent Office. [Link]
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ChemInform Abstract: Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. ResearchGate. [Link]
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-
ethyl chloroformate derivatization: Topics by Science.gov. [Link]
-
ICSC 0203 - TRIETHYLAMINE. [Link]
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Application Notes and Protocols for the Use of (R)-4-Propyloxolan-2-one in Pharmaceutical Synthesis
Introduction: The Strategic Importance of (R)-4-Propyloxolan-2-one in Modern Drug Development
In the landscape of contemporary pharmaceutical synthesis, the pursuit of stereochemically pure and potent active pharmaceutical ingredients (APIs) is paramount. Chiral intermediates serve as the foundational pillars upon which these complex molecules are constructed. Among these, (R)-4-propyloxolan-2-one, also known as (R)-4-propyl-γ-butyrolactone, has emerged as a critical building block, most notably in the synthesis of the third-generation anti-epileptic drug, Brivaracetam.[1][2] The γ-butyrolactone moiety is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds.[3][4][5] The specific (R)-configuration of the propyl-substituted lactone provides the necessary chirality to impart high affinity and selectivity for its biological target, the synaptic vesicle protein 2A (SV2A).[6][7][8]
These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the effective utilization of (R)-4-propyloxolan-2-one in the synthesis of Brivaracetam. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and outline the analytical methodologies required to ensure a robust and reproducible synthetic process.
Chemical and Physical Properties of (R)-4-Propyloxolan-2-one
A thorough understanding of the physicochemical properties of a key starting material is fundamental to successful process development.
| Property | Value | Source |
| IUPAC Name | (4R)-4-propyloxolan-2-one | [2] |
| Synonyms | (R)-4-Propyl-γ-butyrolactone, (R)-Dihydro-4-propyl-2(3H)-furanone | [9] |
| CAS Number | 63095-51-2 | [9] |
| Molecular Formula | C₇H₁₂O₂ | [9] |
| Molecular Weight | 128.17 g/mol | [9] |
| Appearance | Yellow oily liquid | [5] |
| Solubility | Slightly soluble in chloroform, methanol, and ethanol | [5] |
| Storage | 2-8°C, sealed in a dry environment | [10] |
Synthetic Pathway Overview: From (R)-4-Propyloxolan-2-one to Brivaracetam
The synthesis of Brivaracetam from (R)-4-propyloxolan-2-one is a multi-step process that hinges on the precise stereochemical control afforded by the chiral lactone. The overall transformation can be conceptualized as a two-stage process:
-
Stereospecific Ring-Opening: The lactone is opened to generate a linear halo-ester or halo-acid intermediate, preserving the chiral center.
-
Amidation and Cyclization: The activated intermediate is then coupled with (S)-2-aminobutanamide, followed by an intramolecular cyclization to form the pyrrolidinone ring of Brivaracetam.
The following diagram illustrates this synthetic workflow:
Caption: Synthetic workflow from (R)-4-propyloxolan-2-one to Brivaracetam.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the quality and purity of the intermediates and the final product.
Protocol 1: Ring-Opening of (R)-4-Propyloxolan-2-one to form Methyl (R)-3-(bromomethyl)hexanoate
Causality: The lactone ring is opened under acidic conditions using hydrogen bromide. The choice of HBr in acetic acid provides both the nucleophile (Br⁻) and the acidic catalyst. The reaction proceeds via an Sₙ2-type mechanism, which results in the inversion of stereochemistry at the C-O bond, however, the chirality at the carbon bearing the propyl group is retained. The subsequent esterification with methanol is a standard procedure to yield a stable intermediate for the next step.
Materials and Reagents:
-
(R)-4-Propyloxolan-2-one (1.0 eq)
-
Hydrogen bromide in acetic acid (33% w/w, 2.0 eq)
-
Toluene
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (R)-4-propyloxolan-2-one (10 g) in acetic acid (20 mL), add HBr in acetic acid (25 mL) at room temperature.[11]
-
Stir the reaction mixture at 50-55°C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add toluene (60 mL).[11]
-
Carefully add water (10 mL) and stir the biphasic mixture. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-3-(bromomethyl)hexanoic acid.
-
To the crude acid, add methanol and a catalytic amount of sulfuric acid. Reflux the mixture until esterification is complete (monitored by TLC or GC-MS).
-
Cool the reaction, remove the excess methanol under reduced pressure, and perform a standard aqueous work-up to isolate the crude methyl (R)-3-(bromomethyl)hexanoate. Purify by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Brivaracetam via Amidation and Cyclization
Causality: The bromo-ester intermediate undergoes nucleophilic substitution with the amino group of (S)-2-aminobutanamide. The subsequent intramolecular cyclization is facilitated by a base, which deprotonates the amide nitrogen, making it a more potent nucleophile to displace the bromide, forming the pyrrolidinone ring. The use of the chiral amine ensures the correct stereochemistry at the second chiral center of Brivaracetam.
Materials and Reagents:
-
Methyl (R)-3-(bromomethyl)hexanoate (1.0 eq)
-
(S)-2-aminobutanamide hydrochloride (1.2 eq)
-
Triethylamine (2.5 eq)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, suspend (S)-2-aminobutanamide hydrochloride (1.2 eq) in acetonitrile.
-
Add triethylamine (2.5 eq) and stir the mixture for 15-20 minutes at room temperature.
-
Add a solution of methyl (R)-3-(bromomethyl)hexanoate (1.0 eq) in acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by HPLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Brivaracetam.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Analytical Methods for a Self-Validating System
To ensure the quality and stereochemical purity of the synthesized Brivaracetam, a robust set of analytical methods is essential.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A reverse-phase HPLC method is suitable for determining the purity of Brivaracetam and for assaying its concentration.
| Parameter | Condition | Source |
| Column | Symmetry ODS C18, 5 µm, 250 mm x 4.6 mm | [12] |
| Mobile Phase | Water: Methanol (20:80 v/v) | [12] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection | UV at 284 nm | [12] |
| Column Temperature | Ambient | [12] |
| Retention Time | ~3-5 minutes |
Chiral HPLC for Stereoisomeric Purity
The stereoisomeric purity of Brivaracetam is a critical quality attribute. A chiral HPLC method is required to separate and quantify the desired (2S, 4R) diastereomer from other potential stereoisomers.
| Parameter | Condition | Source |
| Column | Chiralpak IG-3, 3 µm, 250 mm x 4.6 mm | [4][11] |
| Mobile Phase | 10 mM Ammonium Bicarbonate buffer: Acetonitrile (1:1 v/v) | [4][11] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 210 nm | [3] |
| Column Temperature | 25°C | [4] |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the synthesized compounds.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information.
-
(R)-4-Propyldihydrofuran-2(3H)-one:
-
Brivaracetam:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.51 (s, 1H), 5.93 (s, 1H), 4.46 (dd, J = 8.9, 7.9, 1H), 3.47 (dd, J = 9.8, 7.8 Hz, 1H), 3.05 (dd, J = 9.8, 7.1 Hz, 1H), 2.54 (dd, J = 16.7, 8.6, 1H), 2.39–2.23 (m, 1H), 2.06 (dd, J = 16.7, 8.1, 1H), 1.99–1.85 (m, 1H), 1.70–1.62 (m, 1H), 1.45–1.37 (m, 2H), 1.37–1.25 (m, 2H), 0.94–0.84 (m, 6H) ppm.[13]
-
¹³C NMR (CDCl₃, 100 MHz): δ 175.4, 172.6, 55.7, 49.4, 37.8, 36.4, 31.9, 21.2, 20.5, 13.9, 10.4 ppm.[13]
-
-
-
UV-Visible Spectroscopy: Useful for quantitative analysis.
Mechanism of Action and Stereochemical Considerations
The efficacy of Brivaracetam is intrinsically linked to its specific stereochemistry. The (4R) configuration of the propyl group is crucial for high-affinity binding to the SV2A protein.[6] The synthetic strategy must therefore maintain this stereocenter's integrity throughout the synthesis.
The key stereochemistry-defining steps are:
-
The use of enantiopure (R)-4-propyloxolan-2-one: This sets the absolute configuration of the 4-position of the final pyrrolidinone ring.
-
The use of enantiopure (S)-2-aminobutanamide: This establishes the stereocenter at the 2-position of the butanamide side chain.
The following diagram illustrates the stereochemical relationship in the final API:
Caption: Stereochemical configuration of Brivaracetam.
Safety Precautions
As with all chemical syntheses, appropriate safety measures must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Handle corrosive reagents like HBr in acetic acid with extreme care.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
(R)-4-Propyloxolan-2-one is a valuable and indispensable chiral intermediate in the synthesis of Brivaracetam. The protocols and analytical methods outlined in these application notes provide a robust framework for the successful and reproducible synthesis of this important anti-epileptic drug. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers and drug development professionals can confidently utilize this key building block in their synthetic endeavors.
References
- UV Spectroscopic Estimation of Brivaracetam in Bulk Drug and Formulations. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- A Novel RP-Chiral Separation Technique for the Quantification of Brivaracetam and its process Related Isomeric Impurities using High Performance Liquid Chromatography. (n.d.).
- Development of an effective novel validated stability‐indicating HPLC method for the resolution of brivaracetam stereoisomeric impurities. (n.d.).
- Simultaneous determination of Brivaracetam and its isomers in the Brivaracetam drug by RP-HPLC. (2022). Journal of Applied Pharmaceutical Science.
- Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one. (2022). ChemicalBook.
- Brivaracetam. (2016).
- Evaluation of Chiral Liquid Chromatographic Method for Separation and Quantification of Isomers of Brivaracetam. (2022). PubMed.
- Systematic Development of UV Spectrophotometric Method for Brivaracetam Analysis. (2023).
- Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. (n.d.).
- DEVELOPMENT OF BIOANALYTICAL METHOD AND VALIDATION FOR QUANTIFICATION OF BRIVARACETAM IN HUMAN PLASMA BY RP-HPLC. (2023). IJNRD.
- Development and Validation RP-UFLC Method for the Estimation of Brivaracetam in Bulk and Pharmaceutical Dosage Form. (2022). bepls.
- method development and validation for the estimation of brivaracetam in bulk & marketed tablet formulation by using rp-hplc method. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. (n.d.).
- (R)-4-Propyldihydrofuran-2(3H)-one. (n.d.). PubChem.
- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). PMC.
- 63095-51-2|(R)-4-Propyldihydrofuran-2(3H)-one. (n.d.). BLDpharm.
- Brivaracetam. (n.d.). PubChem.
- Brivaracetam. (n.d.). USP-NF ABSTRACT.
- What is the mechanism of Brivaracetam?. (2024).
- The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one. (2023). ChemicalBook.
- 2(3H)-Furanone, dihydro-4-methyl-5-propyl-, trans- - Optional[13C NMR]. (n.d.). SpectraBase.
- 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. (2019).
- A review of the pharmacology and clinical efficacy of brivaracetam. (n.d.). PMC - PubMed Central.
- Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. (n.d.).
- Brivaracetam: a rational drug discovery success story. (n.d.). PMC - PubMed Central.
- Synthesis method of S-2-aminobutanamide hydrochloride. (n.d.).
- Show how you would accomplish the following synthetic conversions. (f) (R)-2-bromobutane → (S)-2-methylbutan-1-amine. (n.d.). Pearson.
- 205836Orig1s000 205837Orig1s000 205838Orig1s000. (2016).
- Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy tre
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Application Notes & Protocols: Exploring the Research Frontiers of 4-Propyloxolan-2-one
Abstract
4-Propyloxolan-2-one, a substituted γ-butyrolactone (GBL), is most widely recognized as a critical chiral intermediate in the synthesis of the third-generation antiepileptic drug, Brivaracetam.[1][2][3][4] This well-defined role, however, overshadows its broader potential within diverse research and development sectors. This document provides a detailed exploration of alternative and speculative applications for 4-propyloxolan-2-one, moving beyond its established use in pharmaceutical synthesis. We furnish researchers, chemists, and drug development professionals with the scientific rationale and detailed experimental protocols to investigate its utility in medicinal chemistry as a scaffold for novel therapeutics, in materials science as a monomer for functional polyesters, and in agrochemistry.
Introduction: Beyond the Brivaracetam Intermediate
4-Propyloxolan-2-one, particularly its (R)-enantiomer, (4R)-4-propyloxolan-2-one, is a five-membered lactone with a propyl group at the C4 position.[5][6] This structure confers specific physicochemical properties that make it a versatile building block. The γ-butyrolactone (GBL) core is a ubiquitous motif in natural products and pharmaceuticals, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[7][8] The presence of the n-propyl chain adds lipophilicity, which can enhance membrane permeability and influence binding affinity—a property exploited in Brivaracetam to facilitate faster passage through the blood-brain barrier compared to its predecessor.[4]
While its role in Brivaracetam synthesis is paramount, the unique combination of a reactive lactone ring, a chiral center, and a lipophilic alkyl chain presents untapped opportunities. This guide will systematically unpack these alternative applications.
Physicochemical Properties
A clear understanding of the molecule's properties is essential for designing experiments.
| Property | Value | Source |
| IUPAC Name | 4-propyloxolan-2-one | [9] |
| Synonyms | γ-Heptalactone, 4-Propyl-γ-butyrolactone, Dihydro-4-propyl-2(3H)-furanone | [2][3][9] |
| Molecular Formula | C₇H₁₂O₂ | [2][9][10] |
| Molecular Weight | 128.17 g/mol | [2][9][10] |
| Appearance | Colorless to yellow oily liquid | [1][2][3] |
| Boiling Point | ~226 °C (Predicted) | [2][3] |
| Solubility | Slightly soluble in Chloroform, Ethanol, Methanol | [1][2][3] |
| Storage | 2-8°C | [1][2][3] |
Established Application: Synthesis of Brivaracetam
The primary industrial application of (R)-4-propyloxolan-2-one is as a starting material for Brivaracetam.[1][4] The synthesis leverages the lactone as a chiral scaffold, which undergoes ring-opening, functionalization, and subsequent cyclization to form the final pyrrolidinone core of the drug.[1]
Caption: Established synthetic pathway from 4-propyloxolan-2-one to Brivaracetam.
Alternative Application Note I: Medicinal Chemistry Scaffold
Rationale: The GBL scaffold is present in numerous FDA-approved drugs with diverse activities, including anticancer agents and diuretics.[7] The propyl group of 4-propyloxolan-2-one can serve as a key lipophilic interaction point or be further functionalized. By using the lactone as a starting point, novel compound libraries can be generated to explore new therapeutic areas. Research has shown that derivatives of other GBLs can exhibit potent spermicidal activity, suggesting one possible, underexplored avenue.[11]
Protocol 2.1: Synthesis and Screening of a 4-Propyloxolan-2-one-based Library for Anticancer Activity
This protocol details the generation of a small, diverse library of compounds through aminolysis of the lactone ring, followed by screening against a cancer cell line.
Objective: To synthesize novel amide derivatives of 4-propyloxolan-2-one and evaluate their cytotoxic effects on a human cancer cell line (e.g., HeLa).
Materials:
-
4-Propyloxolan-2-one (racemic or enantiomerically pure)
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
Anhydrous toluene
-
HeLa cells (or other relevant cancer cell line)
-
DMEM media, FBS, Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates, incubator, plate reader
Methodology:
Part A: Synthesis of Amide Derivatives
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 4-propyloxolan-2-one (1.0 eq) in anhydrous toluene (10 mL per mmol of lactone).
-
Amine Addition: Add the selected amine (1.2 eq) to the solution. For less reactive amines, the addition of a Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) may be required.
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: Heating is necessary to drive the aminolysis of the relatively stable lactone ring. The excess amine pushes the equilibrium towards the product.
-
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure γ-hydroxy amide derivative.
-
Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and HRMS.
Part B: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the synthesized amide derivatives in DMSO. Serially dilute the compounds in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for synthesis and screening of a 4-propyloxolan-2-one derivative library.
Alternative Application Note II: Polymer & Materials Science
Rationale: γ-Butyrolactone (GBL) can undergo ring-opening polymerization (ROP) to produce poly(γ-butyrolactone) (P4HB), a biodegradable and biocompatible polyester. The propyl group at the C4 position of 4-propyloxolan-2-one would act as a pendent chain on the polyester backbone. This modification is expected to significantly alter the polymer's properties, creating a novel poly(4-propyl-γ-butyrolactone). The propyl groups would increase hydrophobicity, lower the melting point (Tm), and modify the glass transition temperature (Tg) and crystallinity compared to P4HB, potentially creating a new class of tunable biomaterials for applications like soft-tissue engineering or drug delivery matrices.
Protocol 3.1: Organocatalytic Ring-Opening Polymerization (ROP) of 4-Propyloxolan-2-one
Objective: To synthesize and characterize poly(4-propyl-γ-butyrolactone) using a well-defined organocatalytic system.
Materials:
-
4-Propyloxolan-2-one (must be of high purity, >99%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - catalyst
-
Benzyl alcohol - initiator
-
Anhydrous toluene or dichloromethane (DCM)
-
Methanol (cold)
-
Inert atmosphere glovebox or Schlenk line
Methodology:
-
Monomer Purification: Purify 4-propyloxolan-2-one by distillation over CaH₂ under reduced pressure to remove water, which can interfere with the polymerization.
-
Trustworthiness Note: The success of ROP is highly dependent on the exclusion of water and other protic impurities. This step is critical for achieving controlled polymerization and high molecular weights.
-
-
Reaction Setup (Inert Atmosphere): Inside a glovebox, add the purified 4-propyloxolan-2-one (e.g., 200 eq), benzyl alcohol initiator (1.0 eq), and the solvent (toluene or DCM) to a vial.
-
Initiation: Add the DBU catalyst (1.0 eq relative to initiator) to the vial to start the polymerization. The monomer-to-initiator ratio can be adjusted to target different molecular weights.
-
Polymerization: Seal the vial and stir the reaction at room temperature. Monitor the reaction's progress by taking small aliquots and analyzing them via ¹H NMR to observe the disappearance of the monomer peaks. The reaction may take several hours to days depending on the desired conversion.
-
Termination & Precipitation: Once the desired conversion is reached, remove the vial from the glovebox and quench the reaction by adding a few drops of benzoic acid. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the white polymer precipitate by filtration. Re-dissolve it in a minimal amount of DCM and re-precipitate into cold methanol to remove any remaining monomer and catalyst.
-
Drying: Dry the final polymer product under vacuum at 40°C until a constant weight is achieved.
-
Characterization:
-
Molecular Weight: Analyze the molecular weight (Mn, Mw) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
-
Structure: Confirm the polymer structure with ¹H and ¹³C NMR.
-
Thermal Properties: Determine the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).
-
Other Speculative Research Directions
-
Agrochemicals: The GBL structure is a component of some natural herbicides.[12] The lipophilic propyl chain could be exploited to develop new herbicides or pesticides with modified soil mobility and plant uptake characteristics. Research could focus on synthesizing derivatives and testing them in plant growth or insecticidal assays.
-
Flavor & Fragrance: Many simple lactones are used as fragrance and flavor components.[13] 4-Propyloxolan-2-one itself can be evaluated for its organoleptic properties. It likely possesses a creamy, fruity, or coconut-like aroma. Protocols would involve sensory panel testing and gas chromatography-olfactometry (GC-O) to characterize its scent profile.
-
Chiral Solvents/Additives: Enantiomerically pure lactones can serve as chiral media for asymmetric synthesis. While less common, (R)- or (S)-4-propyloxolan-2-one could be investigated as a chiral additive or co-solvent in reactions like asymmetric reductions or cycloadditions to induce enantioselectivity.
References
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PharmaCompass. (n.d.). (R)-4-Propyldihydrofuran-2(3H)-One. Retrieved from [Link]
-
Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Propyloxolan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). (4S)-4-Propyloxolan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). (R)-4-Propyldihydrofuran-2(3H)-one. Retrieved from [Link]
-
Lee, Y. J., & Lee, J. Y. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(6), 2769. Retrieved from [Link]
-
ACS Publications. (2024, February 16). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Retrieved from [Link]
- Google Patents. (n.d.). US6521763B1 - Method for producing gamma-butyrolactone.
-
FooDB. (2010, April 8). Showing Compound 4-Propyl-gamma-butyrolactone (FDB008341). Retrieved from [Link]
- Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
-
ResearchGate. (n.d.). Reaction pathways to synthesis of gamma-butyrolactone (GBL). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of g-butyrolactone derivatives. Retrieved from [Link]
-
LookChem. (n.d.). γ-butyrolactone (GBL). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 63095-60-3 | Product Name : (4S)-4-Propyloxolan-2-one. Retrieved from [Link]
-
Singh, J., et al. (2014). Design and synthesis of γ-butyrolactone derivatives as potential spermicidal agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. Retrieved from [Link]
-
Taizhou Volsen Chemical Co., Ltd. (n.d.). (R)-4-propyl-dihydro-furan-2-One CAS 63095-51-2. Retrieved from [Link]
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Application Notes & Protocols: 4-Propyloxolan-2-one as a Versatile Chiral Building Block in Organic Synthesis
Introduction: The Strategic Value of Chiral γ-Lactones
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Biological systems are inherently chiral, meaning that the stereochemistry of a drug molecule can dictate its efficacy, pharmacology, and safety profile. Chiral building blocks—enantiopure molecules used as starting materials—are therefore indispensable tools for constructing complex, stereochemically defined targets.[] 4-Propyloxolan-2-one, a chiral γ-lactone, has emerged as a building block of significant strategic importance. Its value lies in the combination of a stereodefined center and a reactive lactone functional group, which can be manipulated to introduce further complexity.
This document provides a detailed technical overview of 4-propyloxolan-2-one, focusing on its (R)-enantiomer, which is a critical intermediate in the synthesis of the third-generation anti-epileptic drug, Brivaracetam.[2][3] We will explore its physicochemical properties, provide detailed protocols for its application in synthesis, and discuss the mechanistic rationale behind key transformations.
Physicochemical Properties and Stereochemical Integrity
4-Propyloxolan-2-one, also known as γ-heptalactone, is a five-membered cyclic ester. The stereocenter at the 4-position, bearing the propyl group, defines its utility in asymmetric synthesis. The properties of its racemic and enantiopure forms are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [4][5] |
| Molecular Weight | 128.17 g/mol | [2][4][5] |
| IUPAC Name (R-enantiomer) | (4R)-4-propyloxolan-2-one | [2][6] |
| IUPAC Name (S-enantiomer) | (4S)-4-propyloxolan-2-one | [5] |
| Appearance | Colorless to Yellow Oily Liquid | [3][7] |
| Boiling Point | 226.3±8.0 °C (Predicted) | [7] |
| Solubility | Slightly soluble in Chloroform, Methanol, Ethanol | [3][7] |
| Storage Temperature | 2-8°C | [3][7] |
| CAS Number (Racemic) | 72397-60-5 | [4] |
| CAS Number ((R)-enantiomer) | 63095-51-2 | [2][6] |
| CAS Number ((S)-enantiomer) | 63095-60-3 | [5] |
The critical distinction lies in the stereochemistry. While the racemic mixture has applications, the synthesis of Brivaracetam specifically requires the (R)-enantiomer to establish the correct stereochemistry in the final active pharmaceutical ingredient (API).[8][9] Using the enantiopure (R)-form bypasses the need for costly and often low-yielding chiral separation of diastereomers later in the synthetic sequence.[8][9]
Core Application: A Gateway to Brivaracetam Synthesis
The primary utility of (R)-4-propyloxolan-2-one is its function as a precursor to the pyrrolidinone core of Brivaracetam. This transformation is initiated by a nucleophilic ring-opening of the lactone.
Mechanistic Principle: Nucleophilic Acyl Substitution
The lactone is a cyclic ester and, as such, is susceptible to nucleophilic attack at the carbonyl carbon. This results in a ring-opening reaction via a tetrahedral intermediate, yielding a functionalized γ-hydroxy acid derivative. The choice of nucleophile is key to the subsequent synthetic steps. For the synthesis of Brivaracetam, an amine source is used to install the nitrogen atom required for the final pyrrolidinone ring.
Caption: General mechanism for the nucleophilic ring-opening of a γ-lactone.
Protocol 1: Nucleophilic Ring-Opening with an Amine Equivalent
This protocol describes a representative procedure for the ring-opening of (R)-4-propyloxolan-2-one, which is the foundational step for its elaboration into more complex pharmaceutical intermediates.
Objective: To open the lactone ring to form a γ-hydroxy amide, preserving the stereochemistry at the C4 position.
Materials:
-
(R)-4-Propyloxolan-2-one (1.0 eq)
-
Ammonia solution (or suitable amine source, e.g., benzylamine) (2.0-3.0 eq)
-
Methanol or Ethanol (as solvent)
-
Toluene (for azeotropic removal of water, if necessary)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-4-propyloxolan-2-one (1.0 eq) in methanol (approx. 5-10 mL per gram of lactone).
-
Addition of Nucleophile: To the stirred solution, add the amine source (e.g., a 7N solution of ammonia in methanol, 2.5 eq) at room temperature. The addition should be controlled to manage any potential exotherm.
-
Reaction: Seal the flask or equip it with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting lactone is consumed (typically 12-24 hours).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess amine under reduced pressure using a rotary evaporator.
-
Workup & Purification:
-
The crude residue is the desired γ-hydroxy amide. Depending on the subsequent steps, it may be used directly.
-
For purification, the residue can be dissolved in a suitable organic solvent like ethyl acetate, washed with brine to remove any water-soluble impurities, and dried over anhydrous sodium sulfate.
-
After filtering the drying agent, the solvent is removed in vacuo to yield the purified product. Further purification can be achieved via column chromatography if necessary.
-
Expert Insights & Justification of Choices:
-
Choice of Nucleophile: Ammonia is used to install the primary amide, which is a common precursor. Other amines, like benzylamine, can be used to introduce a protecting group that can be removed later. An excess is used to drive the reaction to completion.
-
Solvent: Methanol is a good choice as it readily dissolves both the lactone and the ammonia, facilitating the reaction. It is also easily removed.
-
Temperature: Heating to reflux accelerates the rate of this nucleophilic acyl substitution, which can be slow at room temperature.
-
Self-Validation: The protocol's success is validated by monitoring the disappearance of the starting material via TLC or GC. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to ensure the lactone ring has opened as expected.
Caption: Step-by-step workflow for the ring-opening of 4-propyloxolan-2-one.
Enantioselective Synthesis of the Building Block
The commercial viability of using (R)-4-propyloxolan-2-one depends on its efficient and scalable enantioselective synthesis. Numerous routes have been developed, often employing chiral auxiliaries or asymmetric catalysis.[10] A common strategy involves the asymmetric alkylation of an enolate derived from an acyl oxazolidinone, a method pioneered by Evans.
Synthetic Strategy Overview:
A widely reported approach involves acylating a chiral oxazolidinone (the chiral auxiliary) with pentanoyl chloride.[8][9] The resulting imide is deprotonated to form a stereochemically defined enolate, which is then alkylated. Reductive cleavage of the auxiliary, followed by hydrolysis and in-situ lactonization, yields the desired (R)-4-propyloxolan-2-one with high optical purity.[8][9]
Caption: Synthetic pathway for (R)-4-propyloxolan-2-one via a chiral auxiliary.
Conclusion
4-Propyloxolan-2-one stands out as a high-value chiral building block, not merely for its inherent stereochemistry but for the versatile reactivity of its lactone ring. Its role as a key intermediate in the synthesis of Brivaracetam underscores the power of a building block approach to streamline the production of complex, enantiomerically pure pharmaceuticals. The protocols and principles outlined in this document provide a framework for researchers and drug development professionals to effectively harness the synthetic potential of this important molecule.
References
-
Title: 4-Propyloxolan-2-one | C7H12O2 | CID 13758373 - PubChem Source: PubChem, National Institutes of Health URL: [Link]
-
Title: (R)-4-Propyldihydrofuran-2(3H)-one (CAS No: 63095-51-2) API Intermediate Manufacturers Source: apicule URL: [Link]
-
Title: (4S)-4-Propyloxolan-2-one | C7H12O2 | CID 13758374 - PubChem Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Dihydro-4-propyl-2-(3H)-furanone API Suppliers - Manufacturers and Distributors Source: apicule URL: [Link]
-
Title: (R)-4-Propyldihydrofuran-2(3H)-one - PubChem Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE - European Patent Office - EP 3543229 A1 Source: European Patent Office (EPO) URL: [Link]
-
Title: The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications Source: Medium URL: [Link]
- Title: Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)
- Title: Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)
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Application Notes and Protocols for the Ring-Opening Reactions of 4-Propyloxolan-2-one
Introduction: The Versatility of 4-Propyloxolan-2-one
4-Propyloxolan-2-one, also widely known as γ-heptalactone, is a five-membered cyclic ester (lactone) with the chemical formula C₇H₁₂O₂.[1] This molecule is a valuable synthon in organic chemistry and holds significant importance in the pharmaceutical and materials science sectors. Its utility stems from the reactivity of the lactone ring, which can undergo various nucleophilic ring-opening reactions to yield a range of functionalized linear C7 compounds. Notably, the chiral version, (R)-4-propyldihydrofuran-2(3H)-one, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[2][3]
This technical guide provides an in-depth exploration of the principal ring-opening reactions of 4-propyloxolan-2-one, offering detailed mechanistic insights and field-proven experimental protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the chemical potential of this versatile building block.
Core Principles of Lactone Reactivity
The reactivity of the γ-lactone ring in 4-propyloxolan-2-one is governed by the electrophilicity of the carbonyl carbon and the inherent strain of the five-membered ring. Nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the endocyclic C-O bond and opening the ring. The facility of this process can be influenced by catalysis (acidic or basic) and the nature of the attacking nucleophile. A comprehensive review of lactone reactivity highlights that the behavior of lactones in hydrolysis is a strong indicator of their electrophilic nature.[4]
Major Ring-Opening Reactions and Protocols
Hydrolysis: Synthesis of 4-Hydroxyheptanoic Acid
The hydrolysis of 4-propyloxolan-2-one yields 4-hydroxyheptanoic acid, a valuable bifunctional molecule. This reaction can be catalyzed by either acid or base, with distinct mechanistic pathways.
Mechanism:
-
Acid-Catalyzed Hydrolysis: The reaction proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The carbonyl oxygen is first protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule from the former ring oxygen opens the lactone.[5][6] This process is an equilibrium, and an excess of water is typically used to drive the reaction towards the hydroxy acid product.[5]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process. A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the ester bond and generating an alkoxide and a carboxylic acid. The alkoxide rapidly deprotonates the carboxylic acid, forming a carboxylate salt and an alcohol. An acidic workup is required to protonate the carboxylate and yield the final 4-hydroxyheptanoic acid.[5]
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is adapted from established procedures for γ-lactone hydrolysis.
Materials:
-
4-Propyloxolan-2-one (γ-heptalactone)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-propyloxolan-2-one (10.0 g, 78.0 mmol) in 100 mL of a 2 M aqueous solution of sodium hydroxide (200 mmol).
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.
-
Slowly acidify the cooled solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxyheptanoic acid as a viscous oil.
Expected Yield: >90%
Alcoholysis: Formation of Alkyl 4-Hydroxyheptanoates
Alcoholysis of 4-propyloxolan-2-one with an alcohol in the presence of an acid or base catalyst produces the corresponding alkyl 4-hydroxyheptanoate. These esters have applications as intermediates in the synthesis of various organic molecules.
Mechanism:
Similar to hydrolysis, alcoholysis can be acid- or base-catalyzed. In the acid-catalyzed mechanism, the alcohol acts as the nucleophile instead of water.[7] The reaction is an equilibrium, and using the alcohol as the solvent can drive the reaction to completion.
Experimental Protocol: Acid-Catalyzed Methanolysis
Materials:
-
4-Propyloxolan-2-one (γ-heptalactone)
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask, dissolve 4-propyloxolan-2-one (5.0 g, 39.0 mmol) in 100 mL of anhydrous methanol.
-
Carefully add 5 drops of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl 4-hydroxyheptanoate.
Expected Yield: 85-95%
Aminolysis: Synthesis of 4-Hydroxyheptanamides
The reaction of 4-propyloxolan-2-one with amines yields 4-hydroxyheptanamides. These compounds are of particular interest in medicinal chemistry. For instance, N-hydroxyheptanamides have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[8] The aminolysis of lactones can be challenging and often requires catalysts to proceed efficiently under mild conditions.[9][10]
Mechanism:
The uncatalyzed reaction of an amine with a lactone is often slow. Lewis acids or other catalysts can be employed to activate the lactone carbonyl group, making it more susceptible to nucleophilic attack by the amine. For example, lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) has been shown to be an effective catalyst for the aminolysis of lactones with stoichiometric amounts of amines under mild conditions.[9] The proposed mechanism involves the coordination of the lithium ion to the carbonyl oxygen, thereby increasing its electrophilicity.
Experimental Protocol: LiNTf₂-Catalyzed Aminolysis with Benzylamine
Materials:
-
4-Propyloxolan-2-one (γ-heptalactone)
-
Benzylamine
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)
-
Chloroform (anhydrous)
Procedure:
-
To a solution of 4-propyloxolan-2-one (1.0 g, 7.8 mmol) in 15 mL of anhydrous chloroform, add benzylamine (0.84 g, 7.8 mmol) and LiNTf₂ (0.22 g, 0.78 mmol, 10 mol%).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction by TLC until the starting lactone is consumed.
-
Upon completion, cool the reaction mixture and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-4-hydroxyheptanamide.
Expected Yield: High conversion is expected based on literature for similar lactones.[9]
Reduction: Preparation of Heptane-1,4-diol
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionality of 4-propyloxolan-2-one to yield heptane-1,4-diol. Diols are important monomers in the synthesis of polyesters and polyurethanes.[7]
Mechanism:
The reduction of a lactone with LiAlH₄ proceeds in two stages. First, a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, leading to the ring-opening and formation of an aldehyde-alkoxide intermediate. This aldehyde is then rapidly reduced by another equivalent of hydride to form the primary alcohol. The alkoxide from the initial ring-opening is protonated during the aqueous workup to give the second hydroxyl group, resulting in the diol.[11][12]
Experimental Protocol: LiAlH₄ Reduction
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All operations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
4-Propyloxolan-2-one (γ-heptalactone)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 g, 39.5 mmol) in 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-propyloxolan-2-one (2.5 g, 19.5 mmol) in 25 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of ethyl acetate (10 mL) to consume the excess LiAlH₄.
-
Carefully add water (1.5 mL), followed by 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude heptane-1,4-diol can be purified by vacuum distillation.
Expected Yield: 70-85%
Ring-Opening Polymerization (ROP): Synthesis of Poly(γ-heptalactone)
The ring-opening polymerization of lactones is a powerful method for producing biodegradable polyesters. While the ROP of some γ-lactones can be thermodynamically challenging, enzymatic ROP (eROP) using lipases has emerged as a sustainable and effective alternative.[6]
Mechanism:
In lipase-catalyzed ROP, the enzyme's active site (typically a serine residue) initiates the polymerization by attacking the lactone's carbonyl carbon. This opens the ring to form an acyl-enzyme intermediate. The hydroxyl terminus of a growing polymer chain then attacks this intermediate, elongating the chain and regenerating the enzyme's active site for the next catalytic cycle.
Experimental Protocol: Lipase-Catalyzed ROP
Materials:
-
4-Propyloxolan-2-one (γ-heptalactone)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Toluene (anhydrous)
Procedure:
-
Dry the 4-propyloxolan-2-one and Novozym 435 under vacuum for 24 hours prior to use.
-
In a flame-dried Schlenk flask under an argon atmosphere, add 4-propyloxolan-2-one (2.0 g, 15.6 mmol) and Novozym 435 (200 mg, 10 wt%).
-
Add 5 mL of anhydrous toluene.
-
Heat the reaction mixture to 80 °C with stirring for 48-72 hours.
-
Monitor the monomer conversion and polymer molecular weight by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
To stop the reaction, cool the mixture to room temperature, dissolve it in dichloromethane, and filter to remove the enzyme.
-
Precipitate the polymer by adding the filtrate to a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Data Summary and Comparison
| Reaction Type | Product | Catalyst/Reagent | Typical Conditions | Expected Yield | Key Advantages |
| Hydrolysis | 4-Hydroxyheptanoic Acid | NaOH / HCl | Reflux in H₂O, 4h | >90% | High yield, irreversible reaction. |
| Alcoholysis | Methyl 4-Hydroxyheptanoate | H₂SO₄ / Methanol | Reflux in MeOH, 6-8h | 85-95% | Forms ester derivatives directly. |
| Aminolysis | N-Benzyl-4-hydroxyheptanamide | LiNTf₂ / Benzylamine | Reflux in Chloroform, 24h | High | Mild conditions, stoichiometric amine. |
| Reduction | Heptane-1,4-diol | LiAlH₄ / THF | Reflux in THF, 4h | 70-85% | Complete reduction to the diol. |
| ROP | Poly(γ-heptalactone) | Novozym 435 | 80 °C in Toluene, 48-72h | Varies | Green, sustainable polymerization. |
Visualizing the Reaction Pathways
Workflow for Nucleophilic Ring-Opening
Caption: General workflow for the ring-opening of 4-propyloxolan-2-one.
Mechanism of Base-Catalyzed Hydrolysis
Sources
- 1. gamma-Heptalactone | C7H12O2 | CID 7742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 3. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel N-hydroxyheptanamides Incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones as Histone Deacetylase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 10. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 4-Propyloxolan-2-one in Advanced Synthesis
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of 4-propyloxolan-2-one, also known as 4-propyl-γ-butyrolactone. This chiral lactone is a pivotal intermediate in modern synthetic chemistry, most notably in the diastereoselective synthesis of the antiepileptic drug Brivaracetam.[1] Beyond this well-established application, the unique structural features of 4-propyloxolan-2-one offer a versatile platform for generating a diverse array of functionalized molecules. This document explores key derivatization strategies, including nucleophilic ring-opening, stereoselective α-functionalization, and reduction to corresponding diols. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.
Introduction: The Strategic Importance of 4-Propyloxolan-2-one
4-Propyloxolan-2-one is a substituted γ-butyrolactone, a five-membered ring ester, that has garnered significant attention in the pharmaceutical industry.[1] The propyl group at the C4 position introduces a chiral center, making it a valuable building block for stereospecific synthesis. The (R)-enantiomer, in particular, is the key precursor for Brivaracetam, a third-generation antiepileptic drug with a high affinity for synaptic vesicle glycoprotein 2A.[2] The presence of the aliphatic chain in Brivaracetam, derived from the lactone, enhances its hydrophobic character, facilitating more rapid passage through the blood-brain barrier and contributing to its potent pharmacological action.[2]
The reactivity of the 4-propyloxolan-2-one scaffold is governed by two primary sites: the electrophilic carbonyl carbon of the lactone and the enolizable protons at the α-position (C3). The lactone ring is susceptible to cleavage by a variety of nucleophiles, leading to γ-hydroxy acid derivatives. Concurrently, the α-protons can be abstracted by strong bases to form a chiral enolate, which can then be stereoselectively functionalized. The 4-propyl group exerts significant steric and electronic influence, guiding the stereochemical outcome of these reactions. This guide will systematically detail these transformations.
Derivatization Strategies and Protocols
The derivatization of 4-propyloxolan-2-one can be broadly categorized into two main pathways: reactions involving the opening of the lactone ring and reactions that functionalize the ring itself, primarily at the α-carbon.
Pathway 1: Nucleophilic Ring-Opening Reactions
The strained five-membered ring of γ-butyrolactones makes them susceptible to nucleophilic acyl substitution, resulting in ring-opened products. This approach is fundamental to the synthesis of γ-hydroxy amides, esters, and acids, which are themselves versatile synthetic intermediates.
The reaction of 4-propyloxolan-2-one with amines is a cornerstone of its application, most notably in the synthesis of Brivaracetam. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the opening of the lactone ring. The reaction can be performed with the amine itself at elevated temperatures or facilitated by activating agents.
Protocol 1: Synthesis of (R)-4-(2-aminobutylamino)-4-propylbutanoic acid (Brivaracetam Intermediate Analogue)
This protocol describes a general method for the aminolysis of (R)-4-propyloxolan-2-one with an amine, exemplified by 2-aminobutane.
-
Materials:
-
(R)-4-Propyloxolan-2-one (1.0 eq)
-
(S)-2-Aminobutanamide hydrochloride (1.2 eq)
-
Triethylamine (2.5 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
To a stirred solution of (S)-2-aminobutanamide hydrochloride in water, add a solution of sodium hydroxide to basify the solution and extract the free amine with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
In a round-bottom flask, dissolve (R)-4-propyloxolan-2-one (1.0 eq) in toluene.
-
Add the prepared (S)-2-aminobutanamide (1.1 eq) to the solution.
-
The reaction can be carried out neat or in a high-boiling point solvent like toluene and heated to reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Expected Outcome: The corresponding γ-hydroxy amide is obtained as a viscous oil or a low-melting solid. The yield and diastereoselectivity will depend on the specific amine and reaction conditions used.
Hydrolysis of the lactone to the corresponding γ-hydroxy carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is generally faster and more common.[3]
Protocol 2: Base-Mediated Hydrolysis of 4-Propyloxolan-2-one
-
Materials:
-
4-Propyloxolan-2-one (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Water
-
Diethyl ether
-
Hydrochloric acid (6 M)
-
-
Procedure:
-
Dissolve 4-propyloxolan-2-one in an aqueous solution of sodium hydroxide (1 M).
-
Stir the resulting solution at room temperature overnight.[1]
-
Wash the solution with diethyl ether to remove any unreacted starting material.[1]
-
Cool the aqueous solution to 0 °C in an ice bath and acidify with 6 M hydrochloric acid until the pH is ~2.[1]
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the γ-hydroxy carboxylic acid.
-
-
Expected Outcome: (R)-4-(hydroxymethyl)heptanoic acid is obtained, typically as an oil. Yields are generally high (>90%).
The reaction of 4-propyloxolan-2-one with Grignard reagents provides a powerful method for carbon-carbon bond formation, leading to the synthesis of 1,4-diols with the introduction of a new alkyl or aryl group. The reaction proceeds via the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by a second attack on the resulting ketone intermediate after workup.
Protocol 3: Synthesis of 4-Propyl-1,1-diphenylpentane-1,4-diol
-
Materials:
-
4-Propyloxolan-2-one (1.0 eq)
-
Phenylmagnesium bromide (2.2 eq, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve 4-propyloxolan-2-one in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add the phenylmagnesium bromide solution dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: The corresponding 1,4-diol is formed. Yields are typically moderate to good.
Pathway 2: α-Functionalization via Enolate Formation
The protons on the carbon adjacent to the carbonyl group (α-position) of 4-propyloxolan-2-one are acidic and can be removed by a strong, non-nucleophilic base to form a chiral enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at the α-position. The stereochemical outcome of this reaction is influenced by the existing stereocenter at the 4-position.
The alkylation of the enolate of 4-propyloxolan-2-one allows for the introduction of an alkyl group at the C3 position. The stereoselectivity of this addition is a key consideration.
Protocol 4: Stereoselective α-Methylation of (R)-4-Propyloxolan-2-one
-
Materials:
-
(R)-4-Propyloxolan-2-one (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Methyl iodide (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of (R)-4-propyloxolan-2-one in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the diastereomers.
-
-
Expected Outcome: A mixture of (3S,4R)- and (3R,4R)-3-methyl-4-propyloxolan-2-one will be obtained. The diastereomeric ratio will depend on the reaction conditions and the steric influence of the 4-propyl group.
The enolate of 4-propyloxolan-2-one can also be trapped with an electrophilic halogen source to introduce a halogen atom at the α-position. α-Bromo-γ-butyrolactones are particularly useful intermediates for further transformations.
Protocol 5: α-Bromination of 4-Propyloxolan-2-one
-
Materials:
-
4-Propyloxolan-2-one (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
1,2-Dibromoethane or N-Bromosuccinimide (NBS) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Generate the lithium enolate of 4-propyloxolan-2-one as described in Protocol 4.
-
To the enolate solution at -78 °C, add a solution of the brominating agent (e.g., NBS) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Work up the reaction as described in Protocol 4.
-
Purify the product by column chromatography.
-
-
Expected Outcome: The corresponding α-bromo-4-propyloxolan-2-one is obtained. This compound can be a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.
Pathway 3: Reduction of the Lactone
The carbonyl group of the lactone can be reduced to a hydroxyl group, which results in the formation of a 1,4-diol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation.[4]
Protocol 6: Reduction of 4-Propyloxolan-2-one to 4-Propylpentane-1,4-diol
-
Materials:
-
4-Propyloxolan-2-one (1.0 eq)
-
Lithium aluminum hydride (LiAlH4) (1.5 eq)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate or Rochelle's salt solution for workup
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH4 in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Add a solution of 4-propyloxolan-2-one in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the diol.
-
-
Expected Outcome: The corresponding 1,4-diol is obtained as an oil. Yields are typically high.
Data Summary and Comparison
The following table summarizes the expected outcomes for the derivatization of (R)-4-propyloxolan-2-one.
| Derivatization Pathway | Protocol | Reagents | Product | Typical Yield | Key Considerations |
| Ring-Opening: Aminolysis | 1 | Amine, Heat | γ-Hydroxy Amide | 60-85% | Stereochemistry of the amine can influence diastereoselectivity. |
| Ring-Opening: Hydrolysis | 2 | NaOH, then HCl | γ-Hydroxy Carboxylic Acid | >90% | Straightforward and high-yielding transformation. |
| Ring-Opening: Grignard | 3 | PhMgBr | 1,4-Diol | 50-75% | Requires 2 equivalents of Grignard reagent. |
| α-Functionalization: Alkylation | 4 | LDA, MeI | α-Methyl Lactone | 70-90% | Diastereoselectivity is a key factor; requires cryogenic conditions. |
| α-Functionalization: Bromination | 5 | LDA, NBS | α-Bromo Lactone | 65-80% | Product is a versatile intermediate. |
| Reduction | 6 | LiAlH4 | 1,4-Diol | >90% | Powerful reduction; requires careful quenching. |
Conclusion and Future Perspectives
4-Propyloxolan-2-one is a highly valuable and versatile chiral building block. The derivatization strategies outlined in this guide—nucleophilic ring-opening, stereoselective α-functionalization, and reduction—provide access to a wide range of functionalized molecules that are of significant interest in medicinal chemistry and the broader field of organic synthesis. The protocols provided serve as a robust starting point for researchers to explore the chemical space around this important scaffold. Future work in this area will likely focus on the development of new catalytic and stereoselective methods for the derivatization of 4-propyloxolan-2-one, further expanding its utility in the synthesis of complex and biologically active molecules.
References
-
Ando, K. (2005). A Theoretical Study on the Origin of π-Facial Stereoselectivity in the Alkylation of Enolates Derived from 4-Substituted γ-Butyrolactones. Journal of the American Chemical Society, 127(11), 3964-3972. Available at: [Link]
-
Organic Syntheses. (n.d.). γ-CROTONOLACTONE. Retrieved from: [Link]
-
Yanagisawa, A., Kushihara, N., & Yoshida, K. (2011). Catalytic Enantioselective Synthesis of Chiral γ-butyrolactones. Organic Letters, 13(6), 1576–1578. Available at: [Link]
- Kenda, B. M., et al. (2004). Discovery of (2S)-2-[(4R)-2-Oxo-4-propyl-1-pyrrolidinyl]butanamide (Brivaracetam, ucb 34714), a New Antiepileptic Drug Candidate. Journal of Medicinal Chemistry, 47(3), 530-549.
-
PubMed. (n.d.). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Retrieved from: [Link]
-
ResearchGate. (2025). Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters. Retrieved from: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from: [Link]
-
ResearchGate. (2025). Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum | Request PDF. Retrieved from: [Link]
- Google Patents. (n.d.). US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from: [Link]
- Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
-
ResearchGate. (2025). An efficient method for alpha-alkylation of gamma-butyrolactone. Retrieved from: [Link]
Sources
- 1. γ-Butyrolactone application fields - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Propyloxolan-2-one Synthesis
Welcome to the technical support center for the synthesis of 4-propyloxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable γ-lactone. Here, we address specific issues in a question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
I. Issues Related to Starting Materials and Reagents
Question 1: My reaction is sluggish or incomplete, and I suspect an issue with my starting materials. What should I check?
Answer: The purity and integrity of your starting materials are paramount for a successful synthesis. Here are the key aspects to verify:
-
Purity of the Precursor: Whether you are starting from a cyclic ketone for a Baeyer-Villiger oxidation or a γ-hydroxy acid/ester for an intramolecular cyclization, the presence of impurities can significantly hinder your reaction.
-
Recommendation: Always use freshly purified starting materials. Recrystallize or distill your precursors before use. Verify purity using techniques like NMR, GC-MS, or HPLC.
-
-
Reagent Quality and Stability:
-
Peroxyacids (for Baeyer-Villiger): Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can decompose upon storage.[1] An inactive oxidant will lead to an incomplete reaction.
-
Protocol: Perform a simple iodometric titration to determine the active oxygen content of your peroxyacid before use. Store peroxyacids in a cool, dark place.
-
-
Bases/Acids (for cyclization): The strength and purity of the acid or base catalyst are crucial. Contamination with water can be a significant issue.
-
Recommendation: Use high-purity, anhydrous solvents and reagents. If using a base like LDA or NaH, ensure they have not been passivated by atmospheric moisture.
-
-
-
Solvent Purity: The presence of reactive impurities or water in your solvent can lead to unwanted side reactions and catalyst deactivation.
-
Recommendation: Use freshly distilled, anhydrous solvents appropriate for your reaction. For moisture-sensitive reactions, employ rigorous drying techniques.
-
II. Troubleshooting Baeyer-Villiger Oxidation Route
The Baeyer-Villiger oxidation is a common method for synthesizing lactones from cyclic ketones. However, achieving high yields can be challenging.
Question 2: I am performing a Baeyer-Villiger oxidation to synthesize 4-propyloxolan-2-one, but my yield is consistently low. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in Baeyer-Villiger oxidations often stem from suboptimal reaction conditions, reagent decomposition, or competing side reactions. Let's break down the troubleshooting process:
A. Reagent and Reaction Conditions
-
Choice of Peroxyacid: The reactivity of the peroxyacid is critical. While m-CPBA is common, more reactive systems like trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide) can be more effective for less reactive ketones.
-
Temperature Control: The initial addition of the peroxyacid to the ketone is often exothermic.
-
Recommendation: Maintain a low temperature (e.g., 0 °C) during the initial stages of the reaction to prevent runaway reactions and the formation of byproducts. After the initial reaction, the temperature can be gradually increased to ensure complete conversion.
-
-
Solvent Selection: The solvent can influence the stability of the Criegee intermediate and the overall reaction rate.
-
Recommendation: Aprotic solvents like dichloromethane (DCM) or chloroform are generally preferred. Protic solvents can interfere with the reaction.
-
B. Common Side Reactions and Byproducts
-
Epoxidation: If your starting material or product contains double bonds, the peroxyacid can also act as an epoxidizing agent, consuming the reagent and leading to a complex product mixture.
-
Over-oxidation: In some cases, the desired lactone can be further oxidized or hydrolyzed, especially under harsh conditions.
-
Acid-Catalyzed Decomposition: The carboxylic acid byproduct of the peroxyacid can sometimes catalyze the decomposition of the desired lactone.
-
Recommendation: Buffering the reaction mixture with a mild base like sodium bicarbonate or disodium hydrogen phosphate can mitigate acid-catalyzed side reactions.
-
Experimental Protocol: Optimizing a Baeyer-Villiger Oxidation
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the 2-propylcyclopentanone (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Buffering (Optional): Add powdered sodium bicarbonate (2 equivalents).
-
Reagent Addition: Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in DCM dropwise over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of the Baeyer-Villiger Mechanism
Caption: The Baeyer-Villiger oxidation of 2-propylcyclopentanone to 4-propyloxolan-2-one.
III. Troubleshooting Intramolecular Cyclization Route
Another common route to 4-propyloxolan-2-one involves the intramolecular cyclization of a suitable precursor, such as a γ-hydroxy acid or a derivative thereof.
Question 3: I am attempting to synthesize 4-propyloxolan-2-one via the intramolecular cyclization of 4-hydroxyheptanoic acid, but the yield is poor. What are the common pitfalls in this lactonization reaction?
Answer: Low yields in lactonization reactions are often due to an unfavorable equilibrium, competing intermolecular reactions, or the use of inappropriate reaction conditions.
A. Driving the Equilibrium
The formation of a lactone from a hydroxy acid is an equilibrium process. To achieve a high yield, this equilibrium must be shifted towards the product.
-
Water Removal: The reaction produces water as a byproduct. Efficient removal of water is crucial to drive the reaction to completion.
-
Recommendation: Use a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene or benzene.
-
-
High Dilution: At high concentrations, intermolecular esterification to form oligomers or polymers can compete with the desired intramolecular cyclization.
-
Recommendation: Perform the reaction under high dilution conditions (typically 0.01-0.05 M) to favor the intramolecular pathway.
-
B. Catalyst and Reaction Conditions
-
Acid Catalysis: A variety of acid catalysts can be used, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid, or acidic ion-exchange resins. The choice of catalyst can impact the reaction rate and the potential for side reactions.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like dehydration to form unsaturated carboxylic acids.
-
Recommendation: Optimize the reaction temperature. Start with the reflux temperature of your chosen azeotroping solvent and adjust as needed based on reaction monitoring.
-
C. Precursor-Specific Issues
-
Starting from a Nitrile: If your synthesis starts with a nitrile that is hydrolyzed to the carboxylic acid in situ, incomplete hydrolysis can be a major issue. The amide intermediate may be slow to hydrolyze further under the reaction conditions.[2][3][4]
-
Recommendation: Ensure complete hydrolysis of the nitrile before attempting lactonization. This may require a separate reaction step with more vigorous conditions (e.g., strong acid or base and heat).[5]
-
Troubleshooting Workflow for Intramolecular Lactonization
Caption: A logical workflow for troubleshooting low yields in intramolecular lactonization reactions.
IV. Purification and Product Stability
Question 4: I have successfully formed the product, but I am losing a significant amount during work-up and purification. What could be going wrong?
Answer: 4-Propyloxolan-2-one, like many γ-butyrolactones, can be susceptible to hydrolysis, especially under acidic or basic conditions.[6] Losses during purification can also occur due to the product's physical properties.
A. Stability During Work-up
-
pH Control: Both strong acids and bases can catalyze the ring-opening of the lactone to the corresponding hydroxy acid.
-
Recommendation: During aqueous work-up, use mild conditions. Neutralize the reaction mixture carefully, avoiding extremes of pH. Use saturated sodium bicarbonate solution for washing instead of stronger bases.
-
-
Temperature: Elevated temperatures during work-up and concentration can also promote hydrolysis or other decomposition pathways.
-
Recommendation: Perform extractions and concentration steps at or below room temperature. Use a rotary evaporator with a water bath at a moderate temperature.
-
B. Purification Challenges
-
Volatility: 4-Propyloxolan-2-one is a relatively small molecule and can be somewhat volatile.
-
Recommendation: Be cautious when removing solvent under high vacuum for extended periods.
-
-
Column Chromatography:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause streaking or decomposition of sensitive compounds.
-
Recommendation: Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent system.
-
-
Eluent Selection: A well-chosen eluent system is crucial for good separation from starting materials and byproducts.
-
Recommendation: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Monitor fractions carefully by TLC.
-
-
Table 1: Physical Properties of 4-Propyloxolan-2-one
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [7] |
| Molecular Weight | 128.17 g/mol | [7] |
| Boiling Point | ~226 °C (predicted) | [8] |
| Density | ~0.983 g/cm³ (predicted) | [8] |
References
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Slideshare. Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx. [Link]
- Google Patents. WO2016008904A1 - Method for purifying raw γ-butyrolactone.
- Google Patents.
-
National Institutes of Health. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. [Link]
-
American Chemical Society. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. [Link]
-
ResearchGate. Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. [Link]
-
American Chemical Society. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. [Link]
-
Chemistry LibreTexts. 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. [Link]
-
National Institutes of Health. Efficient and flexible synthesis of chiral gamma- and delta-lactones. [Link]
-
National Institutes of Health. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. [Link]
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SWGDRUG.org. gamma-butyrolactone. [Link]
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Organic-Chemistry.org. Nitrile to Acid - Common Conditions. [Link]
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Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
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Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
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Organic Chemistry Portal. Lactone synthesis. [Link]
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Wikipedia. Baeyer–Villiger oxidation. [Link]
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ResearchGate. General scheme for γ-lactonization at the primary C−H bonds of... [Link]
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Chemguide. hydrolysing nitriles. [Link]
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University of Calgary. Ch17: Baeyer-Villiger reaction. [Link]
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National Institutes of Health. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]
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SciELO. Highly Stereoselective Synthesis of New γ-Lactone Subunits Synthetic Studies toward (−)-Cleistenolide. [Link]
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American Chemical Society. Reactivity of Lactones and GHB Formation. [Link]
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Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
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Pearson. Baeyer-Villiger Oxidation: Videos & Practice Problems. [Link]
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Chemistry Steps. Baeyer-Villiger Oxidation. [Link]
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SpringerLink. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]
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National Institutes of Health. Biosynthesis of lactones from diols mediated by an artificial flavin. [Link]
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Royal Society of Chemistry. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. [Link]
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National Institutes of Health. 4-Propyloxolan-2-one. [Link]
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Pharmaffiliates. (4S)-4-Propyloxolan-2-one. [Link]
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PharmaCompass. (R)-4-Propyldihydrofuran-2(3H)-One. [Link]
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National Institutes of Health. (R)-4-Propyldihydrofuran-2(3H)-one. [Link]
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Technical Support Center: Synthesis of 4-Substituted-γ-Butyrolactones
Welcome to the technical support center for the synthesis of 4-substituted-γ-butyrolactones. This powerful class of molecules is a cornerstone in the synthesis of a wide array of natural products and pharmaceuticals.[1][2][3] However, their synthesis is often plagued by competing side reactions that can significantly impact yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered challenges.
Introduction: The Synthetic Challenge
The construction of the γ-butyrolactone core, particularly with substitution at the 4-position, involves a variety of synthetic strategies. Common routes include the Michael addition to α,β-unsaturated esters, the reduction of cyclic anhydrides, and alkylation of lactone enolates.[4][5][6] Each of these pathways, while effective, presents a unique set of potential side reactions that must be carefully managed to achieve the desired outcome. This guide will dissect these common issues and provide actionable solutions grounded in mechanistic principles.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured to address specific experimental issues. Identify your primary problem from the list below to find potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired 4-Substituted-γ-Butyrolactone
When employing organometallic reagents like Grignard reagents with α,β-unsaturated carbonyl compounds, a common issue is the competition between the desired 1,4-conjugate addition (Michael addition) and the undesired 1,2-addition to the carbonyl group.[7][8][9][10] Hard nucleophiles, such as Grignard reagents, often favor 1,2-addition, leading to the formation of allylic alcohols instead of the desired lactone precursor.[9]
Solutions & Scientific Rationale:
-
Use of Copper(I) Catalysts: The addition of a catalytic amount of a copper(I) salt, such as CuI or CuBr, can dramatically shift the selectivity towards 1,4-addition.[9] This is because the Grignard reagent undergoes transmetalation with the copper(I) salt to form a softer organocuprate species, which preferentially attacks the softer electrophilic β-carbon of the α,β-unsaturated system.[9]
-
Solvent Effects: The choice of solvent can influence the reactivity of the Grignard reagent. While THF is a common solvent, exploring alternatives like 2-methyltetrahydrofuran (2-MeTHF) has been shown to improve yields and chemoselectivities in some cases.[11]
-
Temperature Control: Lowering the reaction temperature generally favors the thermodynamically more stable 1,4-adduct over the kinetically favored 1,2-adduct.
Experimental Protocol: Copper(I)-Catalyzed 1,4-Addition of a Grignard Reagent
-
To a solution of the α,β-unsaturated lactone in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add CuI (0.1 eq.).
-
Stir the mixture for 15 minutes to allow for the formation of the organocuprate precursor.
-
Slowly add the Grignard reagent (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The γ-butyrolactone ring is susceptible to opening under both acidic and basic conditions, especially at elevated temperatures.[12][13][14] This can be a significant issue during both the reaction and the workup/purification stages. While γ-butyrolactone is thermodynamically more stable than its corresponding open-chain hydroxy acid, forcing conditions can lead to polymerization or the formation of other byproducts.[13][14][15]
Solutions & Scientific Rationale:
-
Maintain Neutral pH: During aqueous workup, it is crucial to maintain a pH as close to neutral as possible. If an acidic or basic quench is necessary, it should be done at low temperatures and for the shortest possible duration.
-
Avoid High Temperatures: During purification by distillation, prolonged heating can promote ring-opening or polymerization.[16] It is advisable to use vacuum distillation to lower the boiling point.[17]
-
Careful Choice of Reagents: Strongly acidic or basic reagents used in the synthesis should be carefully considered. If possible, opt for milder alternatives.
Problem 2: Formation of Unexpected Side Products
In reactions involving the alkylation of a pre-formed lactone enolate, competitive enolization can lead to a mixture of products. If the starting lactone has protons on both the α- and γ-carbons, the use of a strong, non-nucleophilic base is critical to ensure complete and regioselective enolate formation. Incomplete enolization can result in the recovery of starting material and the formation of aldol condensation products.
Solutions & Scientific Rationale:
-
Choice of Base: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) to favor kinetic deprotonation at the less hindered α-position.
-
Temperature Control: Form the enolate at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Addition Order: Add the lactone solution slowly to the cooled base solution to ensure that the lactone is immediately deprotonated and does not have the opportunity to react with itself.
When synthesizing γ-butyrolactones from cyclic anhydrides, over-reduction is a common problem. Strong reducing agents like lithium aluminum hydride (LiAlH4) will readily reduce the anhydride to the corresponding diol. Sodium borohydride (NaBH4) is generally a milder reducing agent but can still lead to over-reduction, especially at higher temperatures or with prolonged reaction times.[18][19]
Solutions & Scientific Rationale:
-
Use of Sodium Borohydride: NaBH4 is the reagent of choice for the selective reduction of cyclic anhydrides to lactones.[6]
-
Stoichiometry and Temperature Control: Use a controlled amount of NaBH4 (typically 1-1.5 equivalents) and maintain a low reaction temperature (e.g., 0 °C to room temperature) to prevent over-reduction.[19]
-
Solvent System: The reduction is often performed in a protic solvent like ethanol or a mixture of THF and water. The solvent can influence the reactivity of the borohydride.
Table 1: Effect of Reducing Agent on Succinic Anhydride Reduction
| Reducing Agent | Equivalents | Temperature (°C) | Primary Product | Common Side Product(s) |
| LiAlH4 | 1.0 | 0 to rt | 1,4-Butanediol | - |
| NaBH4 | 1.0-1.5 | 0 to rt | γ-Butyrolactone | 1,4-Butanediol |
| NaBH4 | > 2.0 | > rt | 1,4-Butanediol | - |
Problem 3: Diastereoselectivity Issues
When creating a new stereocenter at the 4-position adjacent to an existing stereocenter, controlling the diastereoselectivity can be challenging. The thermodynamic and kinetic factors governing the formation of the cis and trans isomers can be subtle.
The stereocenter at the α-position to the carbonyl can be susceptible to epimerization under basic or acidic conditions, leading to a mixture of diastereomers. This is particularly relevant if the reaction or workup conditions are harsh. Recent research has even explored photocatalytic methods for the intentional epimerization of unactivated tertiary stereocenters, highlighting the potential for this process to occur under certain conditions.[20]
Solutions & Scientific Rationale:
-
Mild Reaction and Workup Conditions: As with preventing ring-opening, maintaining neutral pH and using moderate temperatures are crucial to preserve the stereochemical integrity of the product.
-
Use of Chiral Auxiliaries or Catalysts: For stereoselective syntheses, employing chiral auxiliaries or catalysts can direct the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer.[21][22][23][24]
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is giving me a complex mixture of products, and I suspect 1,2- and 1,4-addition are competing. How can I confirm this?
A1: The most straightforward way is to analyze the crude reaction mixture by 1H NMR and mass spectrometry. The 1,2-addition product (an allylic alcohol) will have a characteristic vinyl proton signal in the NMR and a different molecular weight than the 1,4-addition product (the desired 4-substituted lactone).
Q2: I am trying to reduce a substituted succinic anhydride to the corresponding lactone with NaBH4, but I am consistently getting the diol as the major product. What can I do?
A2: This is a classic case of over-reduction. The key is to control the reactivity of the NaBH4. Try the following:
-
Reduce the number of equivalents of NaBH4 to as close to 1.0 as possible while still achieving full conversion of the starting material.
-
Perform the reaction at a lower temperature, starting at 0 °C and allowing it to slowly warm to room temperature.
-
Consider a solvent system with less protic solvent, for example, a higher ratio of THF to ethanol, to temper the reactivity of the borohydride.
Q3: How can I purify my 4-substituted-γ-butyrolactone if it is sensitive to heat?
A3: If your product is thermally labile, avoid distillation at atmospheric pressure. Vacuum distillation is a good option to reduce the boiling point.[17] However, for highly sensitive compounds, column chromatography on silica gel is the preferred method of purification. Ensure the silica gel is properly neutralized if your compound is acid-sensitive.
Q4: I am performing a Michael addition and my yields are low, with a significant amount of starting material recovered. What could be the issue?
A4: Assuming you have addressed the 1,2- vs. 1,4-addition issue, low conversion in a Michael addition can be due to several factors:
-
Inactive Nucleophile: If you are generating your nucleophile in situ (e.g., deprotonating a malonate), ensure your base is strong enough and that your solvent is sufficiently dry.
-
Steric Hindrance: Highly substituted Michael acceptors or bulky nucleophiles can slow the reaction down considerably. In these cases, you may need to increase the reaction time or temperature, or consider a more reactive nucleophile.
-
Reversibility: Some Michael additions are reversible. If this is the case, you may need to trap the resulting enolate to drive the reaction to completion.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Grignard Addition to α,β-Unsaturated Lactones
Caption: Control of 1,2- vs. 1,4-addition is key in Grignard reactions.
Diagram 2: Workflow for Troubleshooting Low Yield in Lactone Synthesis
Caption: A logical workflow for diagnosing low-yield issues.
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Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870–2888. [Link]
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Yamashita, K., Yamamoto, K., & Kadokawa, J. (2018). Acid-catalyzed Ring-opening Polymerization of γ-Butyrolactone under High-pressure Conditions. Chemistry Letters, 47(7), 934-936. [Link]
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Padee, C., & Rungchang, S. (2017). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery, 62(4), 273-280. [Link]
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Li, J., et al. (2009). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Journal of Chemical Research, 2009(6), 371-373. [Link]
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- 21. researchgate.net [researchgate.net]
- 22. Stereodivergent Synthesis of Enantioenriched γ-Butyrolactones Bearing Two Vicinal Stereocenters Enabled by Synergistic Copper and Iridium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enantioconvergent synthesis of functionalized γ-butyrolactones via (3 + 2)-annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Catalytic enantioselective synthesis of chiral γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-Propyloxolan-2-one Synthesis
Welcome to the technical support guide for the synthesis of 4-Propyloxolan-2-one (γ-heptalactone). This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this valuable lactone. 4-Propyloxolan-2-one is a key intermediate in the synthesis of pharmaceuticals, such as the antiepileptic drug Brivaracetam, and is also utilized as a flavor and fragrance component.[1][2][3][4]
This guide moves beyond simple procedural outlines to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind key experimental choices.
Core Synthesis Pathways: An Overview
The successful synthesis of 4-propyloxolan-2-one hinges on the careful selection of a synthetic route and meticulous control of reaction parameters. Two prevalent and effective pathways are:
-
Baeyer-Villiger (BV) Oxidation: This classic and reliable method involves the oxidation of a cyclic ketone precursor, 2-propylcyclopentanone, using a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide with a catalyst.[5][6] The reaction proceeds via the "Criegee intermediate" and results in the insertion of an oxygen atom to form the lactone.[7] The migratory aptitude of the alkyl groups determines the regioselectivity, favoring the formation of the desired lactone.[5][8]
-
Intramolecular Cyclization (Lactonization): This route involves the cyclization of a linear hydroxy acid, namely 4-hydroxyheptanoic acid.[9] The reaction is typically catalyzed by a strong acid and driven by the removal of water, forming the thermodynamically stable five-membered γ-lactone ring.[10][11]
The following workflow provides a high-level overview of the critical stages in synthesizing and purifying 4-propyloxolan-2-one.
Caption: General experimental workflow for 4-propyloxolan-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route, Baeyer-Villiger or intramolecular cyclization, is generally preferred?
A1: The choice depends on the availability of starting materials and desired scale. The Baeyer-Villiger oxidation of 2-propylcyclopentanone is often favored in research settings due to its high efficiency and predictable regiochemistry.[5][8] However, for large-scale industrial synthesis, the intramolecular cyclization of 4-hydroxyheptanoic acid can be more cost-effective if the hydroxy acid is readily accessible.[9]
Q2: What are the most critical safety precautions for the Baeyer-Villiger oxidation?
A2: Peroxyacids like m-CPBA are potent oxidizing agents and can be shock-sensitive, especially when impure or in high concentrations. Always use a blast shield, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE). Reactions should be conducted behind a safety shield, and temperature control is critical to prevent thermal runaway, as the reaction can be exothermic.
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is an excellent in-process control. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 4:1) to track the consumption of the starting ketone (less polar) and the appearance of the lactone product (more polar). For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the conversion rate and identify any significant side products.
Q4: My starting 4-hydroxyheptanoic acid won't cyclize. What's the issue?
A4: The direct intramolecular esterification of hydroxy acids is a reversible equilibrium-driven process.[11] Failure to cyclize is often due to two factors:
-
Insufficient Acid Catalyst: A strong acid catalyst is necessary to protonate the carboxylic acid, making it more electrophilic.
-
Presence of Water: The reaction produces water as a byproduct.[10] If water is not actively removed (e.g., using a Dean-Stark apparatus or molecular sieves), the equilibrium will not favor the lactone product.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
Issue 1: Low or No Product Yield
Q: My Baeyer-Villiger reaction has stalled, showing significant unreacted ketone even after extended reaction time. What is the likely cause?
A: This is a classic symptom of oxidant decomposition. Peroxyacids, particularly in the presence of acid or metal catalysts, can degrade over time.
-
Causality: The Baeyer-Villiger mechanism requires the peroxyacid to act as a nucleophile attacking the protonated ketone.[8] If the peracid has decomposed, this crucial step cannot occur. The stability of the peracid is paramount.
-
Self-Validating Protocol: Before starting your reaction, check the activity of your m-CPBA via iodometric titration. Commercial m-CPBA is often sold at ~77% purity with water for stabilization; older batches may have significantly lower activity.
-
Solution:
-
Use a fresh bottle of m-CPBA or another peracid like trifluoroperacetic acid, which is more reactive.[6]
-
Maintain strict temperature control. While the reaction can be run at room temperature, starting at 0 °C and allowing it to slowly warm can moderate the initial exotherm and preserve the oxidant.[12]
-
Ensure your solvent (e.g., Dichloromethane) is anhydrous, as water can contribute to peracid decomposition.
-
Q: My intramolecular cyclization of 4-hydroxyheptanoic acid results in a low yield of lactone and a significant amount of non-volatile residue. What's happening?
A: You are likely promoting intermolecular polymerization over the desired intramolecular cyclization.[13]
-
Causality: Lactonization is a competition between an intramolecular reaction (forming the lactone) and an intermolecular reaction (forming a polyester).[11] At high concentrations, the probability of two different molecules reacting increases, favoring polymerization.
-
Solution:
-
High Dilution: Employ high-dilution conditions. Slowly add the 4-hydroxyheptanoic acid solution via a syringe pump to a heated flask containing the acid catalyst and solvent. This keeps the instantaneous concentration of the hydroxy acid low, favoring the intramolecular pathway.
-
Efficient Water Removal: Use a Dean-Stark trap or a generous amount of molecular sieves to sequester the water byproduct and drive the equilibrium toward the lactone.[10]
-
Issue 2: Product Purity and Separation
Q: My final product is contaminated with the carboxylic acid byproduct from the m-CPBA. How can I remove it effectively?
A: meta-Chlorobenzoic acid is an acidic byproduct that can be challenging to remove completely with a simple aqueous wash.
-
Causality: The byproduct has some solubility in organic solvents, and simple liquid-liquid extraction may not be sufficient.
-
Solution:
-
Basic Wash: After the reaction is complete, quench any remaining oxidant (e.g., with aqueous sodium sulfite). Then, wash the organic layer thoroughly with a saturated sodium bicarbonate solution. This deprotonates the carboxylic acid, making it highly soluble in the aqueous phase. Repeat the wash 2-3 times and check the pH of the aqueous layer to ensure it remains basic.
-
Filtration: In some cases, the sodium salt of the byproduct may precipitate. If this occurs, it can be removed by filtration through a pad of Celite before proceeding with the aqueous workup.
-
Q: I'm having trouble separating the product lactone from unreacted 2-propylcyclopentanone by column chromatography. What can I do?
A: These two compounds can have very similar polarities, making chromatographic separation difficult.
-
Causality: Both the starting ketone and the product lactone are relatively non-polar molecules of similar size. Their retention factors (Rf) on silica gel can be very close.
-
Solution:
-
Optimize the Reaction: The best solution is to avoid the problem. Drive the reaction to completion (>98% conversion by GC) so that the amount of starting material is negligible.
-
Alternative Purification: Vacuum distillation is often more effective than chromatography for separating these compounds. 4-Propyloxolan-2-one has a higher boiling point than 2-propylcyclopentanone. Careful distillation under reduced pressure should provide a clean separation.
-
Chromatography Gradient: If chromatography is the only option, use a very shallow solvent gradient (e.g., starting with 100% hexane and very slowly increasing the percentage of ethyl acetate) on a long column to maximize resolution.
-
Optimized Protocol: Baeyer-Villiger Synthesis of 4-Propyloxolan-2-one
This protocol is designed to be robust and self-validating, maximizing yield and purity.
Materials:
-
2-Propylcyclopentanone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Argon), add 2-propylcyclopentanone to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve m-CPBA in a minimal amount of DCM and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred ketone solution over 30-45 minutes. Checkpoint: Monitor the internal temperature closely. Do not allow it to rise above 5 °C during the addition. An exotherm is expected.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitoring: After 4-6 hours, take a small aliquot for TLC or GC analysis to check for the consumption of the starting ketone. Checkpoint: The reaction is complete when <2% of the starting ketone remains. If the reaction is sluggish, allow it to stir overnight at room temperature.
-
Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous sodium sulfite to quench excess peracid. Stir for 20 minutes until a starch-iodide paper test is negative.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). Checkpoint: During the bicarbonate wash, be sure to vent the funnel frequently to release CO₂ gas.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude oil via vacuum distillation to yield 4-propyloxolan-2-one as a colorless to pale yellow liquid.[2]
Data Summary
The following table provides expected outcomes and key parameters for the optimized Baeyer-Villiger protocol.
| Parameter | Value | Rationale & Notes |
| Stoichiometry (m-CPBA) | 1.1 - 1.2 equivalents | A slight excess ensures complete conversion of the ketone. Using more can complicate purification. |
| Temperature | 0 °C to Room Temp. | Controls the initial exotherm, prevents peracid decomposition, and ensures a safe reaction profile.[12] |
| Reaction Time | 4 - 12 hours | Monitor by TLC/GC. Reaction time can vary based on substrate purity and reagent activity. |
| Typical Yield | 85 - 95% | Yields are based on purified, distilled product. Lower yields often point to issues in the troubleshooting guide. |
| Boiling Point | ~230-232 °C (at atm. pressure) | The boiling point will be significantly lower under vacuum. |
References
-
ScenTree. (n.d.). Gamma-heptalactone (CAS N° 105-21-5). Retrieved from [Link]
-
ACS Publications. (2023). Fully Automatized Optimization of Ring-Opening Reactions in Lactone Derivatives via Two-Step Machine Learning. The Journal of Physical Chemistry A. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of reaction conditions for cross-aldol/lactonization process. Retrieved from [Link]
-
TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid?. Retrieved from [Link]
-
TUHH Open Research. (2018). New biocatalytic approaches for lactonization and lactamization. Retrieved from [Link]
-
Wikipedia. (n.d.). Lactone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). Lactone purification method.
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
-
MDPI. (2022). Effect of γ-Heptalactone on the Morphology and Production of Monascus Pigments and Monacolin K in Monascus purpureus. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Baeyer-Villiger oxidation of cyclopentanone under different conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.8: Chemistry of Esters. Retrieved from [Link]
-
Apicule. (n.d.). (R)-4-Propyldihydrofuran-2(3H)-one (CAS No: 63095-51-2) API Intermediate Manufacturers. Retrieved from [Link]
-
MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Retrieved from [Link]
-
SciELO. (n.d.). Highly Stereoselective Synthesis of New γ-Lactone Subunits Synthetic Studies toward (−)-Cleistenolide. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme of the hydroxyacid cyclization reaction. Retrieved from [Link]
-
MDPI. (n.d.). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Retrieved from [Link]
-
Pearson. (n.d.). Baeyer-Villiger Oxidation: Videos & Practice Problems. Retrieved from [Link]
-
SpringerLink. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]
-
PubChem. (n.d.). (4S)-4-Propyloxolan-2-one. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Propyloxolan-2-one. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing gamma-lactone and method for treating aroma thereof.
-
PharmaCompass. (n.d.). (R)-4-Propyldihydrofuran-2(3H)-One. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 4. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
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- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: 4-Propyloxolan-2-one Purification
Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of 4-Propyloxolan-2-one (also known as γ-Heptalactone). As a key chiral intermediate in the synthesis of pharmaceuticals like Brivaracetam, achieving high purity is paramount.[1][2] This guide, structured in a practical question-and-answer format, moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your purification workflows.
This resource is divided into two main sections: a Troubleshooting Guide to address specific experimental challenges and a Frequently Asked Questions (FAQ) section for more general inquiries.
Troubleshooting Guide
Problem: My final product purity is low after synthesis. What are the likely impurities and how can I remove them?
Answer: Low purity is often due to residual starting materials, reagents, or reaction byproducts. The nature of these impurities is intrinsically linked to your synthetic route.
-
Common Impurity Sources:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-hydroxyheptanoic acid, n-valeric acid, or chiral oxazolidinones.[2][3]
-
Reagents & Solvents: Residual acids or bases used for catalysis, reducing agents (e.g., borohydrides), or solvents from extraction steps can contaminate the final product.
-
Byproducts: Side reactions can generate structurally similar compounds that are difficult to separate. For instance, incomplete cyclization leaves the 4-hydroxyheptanoic acid precursor, while over-reduction can lead to diol impurities.
-
-
Strategic Approach to Purification:
-
Initial Workup: A thorough aqueous workup is the first line of defense. Use a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and brine washes to remove water-soluble reagents. Lactones can be sensitive to hydrolysis under strong basic or acidic conditions, so maintaining a near-neutral pH during extraction is crucial.
-
Impurity Profiling: Before selecting a purification method, use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the major impurities.[4] This will inform your choice between distillation and chromatography.
-
Purification Technique Selection:
-
Fractional Distillation: This is highly effective for removing non-volatile impurities or those with a significantly different boiling point. 4-Propyloxolan-2-one has a boiling point of approximately 226-230°C at atmospheric pressure, but vacuum distillation is recommended to prevent thermal degradation.[3][5] A reported procedure uses distillation at 162-209 °C under 36 mmHg vacuum.[5]
-
Silica Gel Chromatography: This is the method of choice for removing impurities that are structurally similar to the target compound and have close boiling points.[6][7]
-
-
Problem: I am observing significant peak tailing during HPLC analysis of my purified sample. What is causing this and how can I fix it?
Answer: Peak tailing in HPLC is a common issue, typically caused by secondary interactions between your analyte and the stationary phase.[8]
-
Causality: In reversed-phase chromatography, the silica backbone of the stationary phase has residual silanol groups (-Si-OH). At moderate pH, these silanols can deprotonate to form anionic sites (-Si-O⁻) that interact strongly with polar functional groups on your analyte, such as the ester in the lactone ring. This secondary ionic interaction slows down a portion of the analyte molecules, leading to a "tailing" peak.
-
Troubleshooting Steps:
| Possible Cause | Solution & Explanation |
| Silanol Interactions | Add a small amount (0.05-0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase. This lowers the pH, keeping the silanol groups protonated and minimizing unwanted ionic interactions.[8] |
| Insufficient Buffering | If your mobile phase requires a specific pH, ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a constant ionization state for both the analyte and the silica surface.[8] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. Reduce the injection volume or the sample concentration.[9] |
| Column Contamination | Strongly retained impurities can bind to the column head, creating active sites that cause tailing. Flush the column with a strong solvent (as recommended by the manufacturer) or replace the guard column if one is in use.[9] |
Problem: My yield is low after column chromatography. Where could my product be going?
Answer: Low recovery from silica gel chromatography can stem from several factors, from irreversible adsorption to improper fraction collection.
-
Causality & Solutions:
-
Irreversible Adsorption: While 4-propyloxolan-2-one is moderately polar, highly active silica gel can sometimes lead to strong binding or even degradation. Deactivating the silica gel by pre-treating it with a small amount of a polar solvent (like methanol) and then re-equilibrating with your mobile phase can help.
-
Co-elution with Solvents: The compound is slightly soluble in solvents like ethanol and methanol.[5][10] If your elution gradient is too steep or you are using a very strong solvent system, the product may elute more quickly than expected, potentially in the void volume or with the solvent front.
-
Inadequate Fraction Analysis: Relying solely on visual inspection of TLC plates can be misleading. Analyze fractions using a more sensitive method, such as GC or HPLC, to ensure you are not discarding fractions that contain your product.
-
Volatility: While not extremely volatile, some product loss can occur during solvent evaporation (e.g., rotovap). Use moderate temperatures and ensure your vacuum system is not too aggressive.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical physical properties of 4-Propyloxolan-2-one to consider during purification?
A1: Understanding the key physical properties is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₁₂O₂ | Basic information for mass spectrometry.[11][12] |
| Molecular Weight | 128.17 g/mol | Essential for calculating molarity and reaction yields.[13][14] |
| Boiling Point | ~226-230 °C (predicted, at 760 mmHg)[3][5] | High boiling point necessitates vacuum distillation to prevent decomposition. The significant temperature allows for easy separation from common lower-boiling solvents. |
| Density | ~0.983 g/cm³ (predicted)[5] | Useful for calculating mass from a known volume. It is slightly less dense than water. |
| Solubility | Slightly soluble in Chloroform, Ethanol, Methanol.[5][10] | Guides the choice of solvents for extraction, chromatography, and recrystallization (if applicable). Its solubility in ether is utilized in workup procedures.[5] |
Q2: Which purification method is better for 4-Propyloxolan-2-one: distillation or column chromatography?
A2: The choice depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for purification.
-
Fractional Vacuum Distillation is ideal for large-scale purification and for removing impurities with very different boiling points.[5]
-
Silica Gel Column Chromatography is superior for removing structurally similar impurities that cannot be separated by distillation.[5][7] For a highly pure product, a combination of both methods is often the most robust approach.
Q3: What analytical methods should I use to assess the final purity and confirm the identity of 4-Propyloxolan-2-one?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.
-
Purity Assessment (Quantitative):
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is an excellent method for determining purity. Columns with a mid-polarity stationary phase, such as those containing phenyl-methylpolysiloxane, often provide good separation for lactones.[15]
-
HPLC: An HPLC-UV system can also be used, though the lactone chromophore has a weak UV absorbance at low wavelengths (~214 nm).[16]
-
-
Identity Confirmation (Qualitative):
-
Mass Spectrometry (MS): Coupling GC or LC to a mass spectrometer (GC-MS, LC-MS) is the gold standard for confirming identity by matching the fragmentation pattern with library data.[4][17][18]
-
NMR Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation.
-
FTIR Spectroscopy: The characteristic strong carbonyl (C=O) stretch of the lactone ring will be prominent around 1770 cm⁻¹.
-
-
Enantiomeric Purity:
-
Since 4-Propyloxolan-2-one is often used as a chiral intermediate, determining its enantiomeric excess (e.e.) is critical.[1] This requires a specialized chiral analytical method, such as Chiral GC or Chiral HPLC , using a column with a chiral stationary phase (e.g., cyclodextrin-based for GC).[17][19]
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is adapted from established laboratory procedures.[5]
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a short Vigreux column for efficient fractionation.
-
Charge the Flask: Add the crude 4-Propyloxolan-2-one to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum, aiming for a pressure of around 30-40 mmHg.
-
Heating: Gently heat the flask using a heating mantle.
-
Collect Fractions:
-
Collect an initial low-boiling fraction which may contain residual solvents.
-
Carefully monitor the temperature at the distillation head. Collect the main fraction distilling at a stable temperature (expected range: 160-210 °C, highly dependent on the exact pressure).[5]
-
Collect a final, higher-boiling fraction separately.
-
-
Analysis: Analyze all collected fractions by GC or HPLC to determine their purity before combining the desired fractions.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is based on common practices for purifying lactones.[5][10]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., Hexane/Acetone 9:1). Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed. This "dry loading" technique often results in better separation.
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., Hexane/Acetone or Hexane/Ethyl Acetate). A common starting point is a 3:1 ratio of hexane to acetone.[5]
-
Gradually increase the polarity of the mobile phase if necessary to elute the product.
-
-
Fraction Collection: Collect small fractions and monitor the elution process using Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the fractions containing the product by TLC or GC. Pool the pure fractions and remove the solvent under reduced pressure.
References
-
PharmaCompass. (n.d.). (R)-4-Propyldihydrofuran-2(3H)-One. Retrieved from PharmaCompass.com. [Link]
-
Blanch, G. P., Reglero, G., & Herraiz, M. (1999). Determination of the Enantiomeric Composition of γ-Lactones in Edible Oils by On-Line Coupled High Performance Liquid Chromatography and Gas Chromatography. Journal of Agricultural and Food Chemistry, 47(10), 4168-4171. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Propyloxolan-2-one. PubChem Compound Database. Retrieved from [Link]
-
Serrano-Lourido, D., et al. (2012). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). (4S)-4-Propyloxolan-2-one. PubChem Compound Database. Retrieved from [Link]
-
Frauendorfer, F., & Schieberle, P. (2006). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(1), 211-218. [Link]
- Google Patents. (2019). CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
-
Nishimura, O., & Yamane, A. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(18), 5756-5763. [Link]
-
Apicule. (n.d.). (R)-4-Propyldihydrofuran-2(3H)-one (CAS No: 63095-51-2). Retrieved from apicule.com. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-4-Propyldihydrofuran-2(3H)-one. PubChem Compound Database. Retrieved from [Link]
-
Ellis, M. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules. Senior Honors Projects, Bridgewater College. [Link]
-
ScenTree. (n.d.). Gamma-heptalactone. Retrieved from scentree.fracad.com. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from ace-hplc.com. [Link]
-
National Center for Biotechnology Information. (n.d.). gamma-Heptalactone. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). gamma-heptalactone. Retrieved from thegoodscentscompany.com. [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from waters.com. [Link]
- Google Patents. (1995). JP2785363B2 - Lactone purification method.
-
Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from ajrconline.org. [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis for Drug Purity Test and Quantitative Assay. Retrieved from shimadzu.com. [Link]
-
European Patent Office. (2019). EP 3543229 A1 - Method for preparing optically pure (R)-4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. Retrieved from [Link]
- Google Patents. (2017). Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
Sources
- 1. apicule.com [apicule.com]
- 2. data.epo.org [data.epo.org]
- 3. ScenTree - Gamma-heptalactone (CAS N° 105-21-5) [scentree.co]
- 4. ajrconline.org [ajrconline.org]
- 5. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [amp.chemicalbook.com]
- 6. "Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules" by Matthew Ellis [digitalcommons.bridgewater.edu]
- 7. JP2785363B2 - Lactone purification method - Google Patents [patents.google.com]
- 8. hplc.eu [hplc.eu]
- 9. waters.com [waters.com]
- 10. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [chemicalbook.com]
- 11. 4-Propyloxolan-2-one | C7H12O2 | CID 13758373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (4S)-4-Propyloxolan-2-one | C7H12O2 | CID 13758374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (R)-4-Propyldihydrofuran-2(3H)-One | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. (R)-4-Propyldihydrofuran-2(3H)-one | C7H12O2 | CID 10997054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 16. lcms.cz [lcms.cz]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of byproducts in 4-Propyloxolan-2-one synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-propyloxolan-2-one (also known as 4-propyl-γ-butyrolactone). As a key chiral intermediate for various applications, including the synthesis of antiepileptic drugs like Brivaracetam, achieving high purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of byproducts in common synthetic routes.
I. Understanding Byproduct Formation: A Mechanistic Overview
The synthesis of 4-propyloxolan-2-one, while achievable through several pathways, is susceptible to the formation of various byproducts that can complicate purification and compromise the quality of the final product. Understanding the mechanistic origins of these impurities is the first step toward effective troubleshooting.
A prevalent synthetic strategy involves the reduction of a substituted succinic acid derivative followed by lactonization. Another common approach is the Baeyer-Villiger oxidation of a corresponding cyclic ketone. Each of these routes presents a unique profile of potential side reactions.
II. Troubleshooting Guide: From Unexpected Results to Solutions
This section addresses specific issues that may arise during the synthesis of 4-propyloxolan-2-one, linking them to probable byproducts and offering corrective actions.
Issue 1: Low Yield and Presence of a Water-Soluble Impurity
Observation: You observe a significantly lower yield of 4-propyloxolan-2-one than expected. During aqueous workup, a substantial amount of a product is lost to the aqueous layer.
Probable Cause: Incomplete lactonization or hydrolysis of the desired product, leading to the formation of 4-hydroxyheptanoic acid .
Mechanistic Explanation: The formation of the five-membered lactone ring is a reversible equilibrium reaction.[2] The presence of excess water, insufficient acid or heat, or a reaction time that is too short can prevent the complete conversion of the linear hydroxy acid to the cyclic ester. Furthermore, the lactone itself can be hydrolyzed back to the hydroxy acid, especially under basic conditions or with prolonged exposure to moisture.
Troubleshooting and Mitigation:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. Use anhydrous solvents.
-
Azeotropic Removal of Water: During the lactonization step, employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove the water formed during the reaction, driving the equilibrium towards the lactone product.
-
Acid Catalyst: Ensure the appropriate concentration of an acid catalyst (e.g., p-toluenesulfonic acid) is used to promote cyclization.[3]
-
pH Control During Workup: During the extraction process, ensure the aqueous layer is acidic to suppress the carboxylate formation of the hydroxy acid, which would increase its water solubility.
Workflow for Identification and Mitigation of 4-hydroxyheptanoic acid:
Caption: Troubleshooting workflow for low yield due to hydroxy acid formation.
Issue 2: Multiple Peaks in GC-MS Analysis Close to the Product Peak
Observation: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude product shows multiple peaks with similar fragmentation patterns to your desired 4-propyloxolan-2-one.
Probable Causes:
-
Unreacted Starting Materials or Intermediates: Depending on the synthetic route, this could include precursors like diethyl 2-propylsuccinate or partially reduced intermediates.
-
Over-oxidation or Side Reactions in Baeyer-Villiger Oxidation: If synthesizing from a cyclic ketone, byproducts from alternative C-C bond cleavage or further oxidation can occur.[4]
-
Formation of Positional Isomers: Depending on the starting material, isomers such as 5-propyloxolan-2-one could be formed.
Mechanistic Explanation:
-
Incomplete Reduction: When using reducing agents like sodium borohydride (NaBH₄), esters are generally less reactive than ketones.[5][6] Incomplete reduction of a diester starting material can lead to a mixture of the desired diol, the starting diester, and a mono-ester/mono-alcohol intermediate.
-
Baeyer-Villiger Rearrangement: The Baeyer-Villiger oxidation involves the migration of a carbon atom.[7][8] In unsymmetrical ketones, the migratory aptitude of the different alkyl groups determines the major product. However, minor products from the migration of the less-favored group can lead to isomeric lactone byproducts.
Troubleshooting and Mitigation:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-process GC-MS to monitor the reaction to completion, ensuring all starting material is consumed.
-
Control of Reaction Conditions:
-
Reduction: Ensure the correct stoichiometry of the reducing agent is used. Sometimes, a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) may be necessary for complete ester reduction, though with increased handling precautions.[9]
-
Baeyer-Villiger Oxidation: Carefully control the temperature and the rate of addition of the peroxy acid to minimize side reactions. The choice of peroxy acid (e.g., m-CPBA) can also influence selectivity.
-
-
Purification: Employ high-resolution purification techniques such as fractional distillation under reduced pressure or preparative chromatography to separate closely related isomers and byproducts.[10]
Table 1: Common Byproducts and their Identification
| Byproduct Name | Common Synthetic Origin | Analytical Signature (GC-MS) | Analytical Signature (¹H NMR) |
| 4-hydroxyheptanoic acid | Incomplete lactonization/Hydrolysis | Broader peak, may not elute under standard lactone conditions. Derivatization may be needed. | Absence of characteristic lactone protons, presence of broad -OH and -COOH protons. |
| Diethyl 2-propylsuccinate | Incomplete reduction of starting material | Higher boiling point, characteristic ester fragmentation pattern. | Presence of ethyl ester signals (triplet and quartet). |
| Propylcyclopentanone | Incomplete Baeyer-Villiger oxidation | Lower boiling point than lactone, characteristic ketone C=O stretch in IR. | Absence of lactone protons, presence of signals corresponding to the cyclic ketone. |
| Isomeric Lactones | Non-regioselective reactions | Similar mass spectrum, slightly different retention time. | Subtle shifts in the chemical shifts of the ring protons. |
III. Frequently Asked Questions (FAQs)
Q1: My final product is a yellow oil, but literature suggests it should be a colorless liquid. What could be the cause?
A1: A yellow tint often indicates the presence of impurities, which could be polymeric byproducts formed during the reaction, especially if high temperatures were used for an extended period. It could also result from the degradation of reagents. We recommend purifying your product by vacuum distillation or column chromatography.
Q2: How can I confirm the identity of a suspected byproduct?
A2: The most powerful combination for structural elucidation is GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS provides the molecular weight and fragmentation pattern, which can suggest the basic structure. High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) can then be used to definitively determine the connectivity and stereochemistry of the molecule.
Q3: Are there any specific storage conditions for 4-propyloxolan-2-one to prevent degradation?
A3: 4-propyloxolan-2-one is susceptible to hydrolysis. It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool and dry place. The use of a desiccator is also recommended.
IV. Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Profiling
This protocol outlines a general method for the analysis of a crude reaction mixture from a 4-propyloxolan-2-one synthesis.
-
Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., a DB-5ms or equivalent).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis: Compare the obtained mass spectra with a known standard of 4-propyloxolan-2-one and use spectral libraries (e.g., NIST) to identify unknown peaks.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Procedure:
-
Place the crude 4-propyloxolan-2-one in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask using an oil bath.
-
Collect fractions based on their boiling points at the given pressure. The boiling point of 4-propyloxolan-2-one will be significantly lower under vacuum.
-
Monitor the purity of the collected fractions by GC-MS.
-
V. Visualizing Reaction Pathways and Byproduct Formation
The following diagram illustrates a generalized synthetic pathway and the points at which common byproducts can emerge.
Caption: Generalized reaction pathway and points of byproduct formation.
VI. References
-
PubChem. (n.d.). 4-Propyloxolan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). Post process purification for gamma-butyrolactone production. Retrieved from
-
Pirkle, W. H., & Hoester, D. J. (1979). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral solvating agents. Journal of Organic Chemistry, 44(12), 2169–2173.
-
Herderich, M., & Roscher, R. (1997). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry, 45(6), 2296–2299.
-
ECHA. (n.d.). γ-Butyrolactone. European Chemicals Agency. Retrieved from [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Jung, J. C., & Park, O. S. (2008). Gas Phase Hydrogenation of Maleic Anhydride to γ-Butyrolactone by Cu–Zn–Ce Catalyst in the Presence of n-Butanol. Catalysis Letters, 123(1-2), 133–138.
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Wilkinson, K. L., Elsey, G. M., & Taylor, D. K. (2004). Precursors to oak lactone II: Synthesis, separation and cleavage of four β-D-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid. Tetrahedron, 60(2), 479-487.
-
Al-Dhubiab, B. A. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 29(4), 2235-2242.
-
Li, Y., et al. (2023). Theoretical Insights into the Reaction Mechanism of Direct Hydrogenation of Maleic Anhydride to Produce 1,4-Butanediol on the Cu–ZnO Surface. ACS Omega, 8(40), 37492-37503.
-
Miskolczi, I., et al. (1991). Isolation and identification of impurities in spironolactone. Steroids, 56(12), 643-648.
-
Pearson. (n.d.). Propose a mechanism for the formation of succinic anhydride from succinic acid. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-Propyl-gamma-butyrolactone (FDB008341). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of gamma-butyrolactone. Retrieved from
-
Saeed, A. (2005). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 117(4), 419-421.
-
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
Khaligh, N. G. (2014). One-Pot Green Regioselesctive Synthesis of γ-Lactones from Epoxides and Ketene Silyl Acetals Using 1,3-Dimethylimidazolium Fluoride as a Recoverable Metal-Free Catalyst. Catalysis Letters, 144(11), 1955-1961.
-
van Schie, M. M. C. H., et al. (2023). Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids. Organic Letters, 25(27), 5038–5042.
-
The Royal Society of Chemistry. (n.d.). Instrumentation and chemicals. Retrieved from [Link]
-
PubChem. (n.d.). Gamma-Butyrolactone. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, X., et al. (2022). One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts. Catalysis Science & Technology, 12(18), 5656-5667.
-
European Patent Office. (n.d.). 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. Retrieved from [Link]
-
da Silveira, G. P., et al. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education, 92(10), 1734–1738.
-
Reddy, B. V. S., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry, 87(24), 16641–16649.
-
Vignaduzzo, S. E., & Kaufman, T. S. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 70, 10-21.
-
Google Patents. (n.d.). Process for producing 1,4-butanediol by hydrogenating dialkyl maleate in mixed liquid/vapor phase. Retrieved from
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Saeed, A., & Ashraf, Z. (2005). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 117(4), 419-421.
-
Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. Retrieved from [Link]
-
Turner, A., et al. (2023). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applications. The Plymouth Student Scientist, 16(2), 246-291.
-
Transformation Tutoring. (2022, February 24). Identify The Lactone Formed By The Following Hydroxy Carboxylic Acid? (ACS Organic Chemistry Prep) [Video]. YouTube. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Chemistry LibreTexts. (2023). 8.13: Biological Reductions (reference only). Retrieved from [Link]
-
van Gorp, K., et al. (2003). Improved processing stability in the hydrogenation of dimethyl maleate to -butyrolactone, 1,4-butanediol and tetrahydrofuran. Chemical Engineering Science, 58(3-6), 1339-1344.
-
Lisi, F., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International, 255, 8-13.
-
Wang, Y., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 12(1), 74.
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Google Patents. (n.d.). Process for recovering γ-butyrolactone from a mixture of heavy organics. Retrieved from
-
Reddit. (n.d.). Why can borohydride reduce aldehydes and ketones but not carboxylic acids and esters?. Retrieved from [Link]
-
Chad's Prep. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry [Video]. YouTube. [Link]
-
Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. Retrieved from
Sources
- 1. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. data.epo.org [data.epo.org]
- 4. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. davuniversity.org [davuniversity.org]
- 10. WO2013023140A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]
Improving enantiomeric excess in the synthesis of (R)-4-Propyloxolan-2-one
Technical Support Center: Synthesis of (R)-4-Propyloxolan-2-one
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-4-propyloxolan-2-one, a key chiral intermediate in the development of pharmaceuticals like the antiepileptic drug Brivaracetam.[1][2] Achieving high enantiomeric excess (ee) is not merely an academic exercise; it is a critical quality attribute that dictates the efficacy and safety of the final active pharmaceutical ingredient.
This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis. We will focus primarily on the most pivotal step: the creation of the stereocenter via asymmetric catalytic hydrogenation of a prochiral ketone precursor, followed by lactonization. Our goal is to move beyond simple procedural lists and delve into the causality behind each experimental parameter, empowering you to troubleshoot effectively and optimize your results.
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My enantiomeric excess is consistently low or suboptimal (e.g., <90% ee). What are the primary factors I should investigate?
Answer: Achieving high enantioselectivity in asymmetric hydrogenation is a multifactorial challenge. A suboptimal ee is rarely due to a single isolated error. It typically points to an issue within one of four key areas: the catalyst system, the reaction conditions, substrate purity, or operational protocol.
Here is a systematic approach to diagnosing the problem:
-
The Catalyst System - The Heart of Asymmetry: The chiral catalyst is responsible for creating the asymmetric environment. Its efficacy can be compromised by:
-
Incorrect Ligand Choice: The electronic and steric properties of the chiral ligand are paramount. For ketone reductions, Ruthenium complexes with a chiral diphosphine (e.g., BINAP derivatives) and a chiral diamine are known to be highly effective, forming a "metal/ligand bifunctional" catalyst.[3] The NH groups on the diamine ligand and the Ru-H hydride work in concert to deliver hydrogen via a six-membered transition state.[3] A mismatch between the substrate and the ligand's chiral pocket will inevitably lead to poor stereodifferentiation.
-
Catalyst Decomposition or Poisoning: Organometallic catalysts are sensitive. Trace impurities like oxygen, water, or sulfur can deactivate or alter the catalyst's structure. Ensure all reagents and solvents are rigorously degassed and dried, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).
-
Improper Catalyst Activation: Many catalyst precursors, such as RuCl₂(diphosphine)(diamine), require in situ activation with a base (e.g., potassium tert-butoxide) in a reductive solvent like 2-propanol to form the active Ru-H species.[3] Incomplete or improper activation will result in a lower concentration of the active catalyst, leading to slower reactions and potentially lower ee.
-
-
Reaction Conditions - The Controlling Environment:
-
Temperature: Enantioselectivity is governed by the difference in activation energies (ΔΔG‡) for the formation of the two diastereomeric transition states. Lowering the reaction temperature typically increases this energy difference, favoring the formation of one enantiomer over the other. If your ee is low, consider reducing the temperature (e.g., from 25 °C to 0 °C or lower). However, be aware that this will also decrease the reaction rate.[4]
-
Hydrogen Pressure: While pressure primarily affects the reaction rate, an inadequate or fluctuating pressure can impact catalyst stability and turnover, indirectly affecting selectivity. Ensure a constant, optimized H₂ pressure is maintained.
-
Solvent Choice: The solvent can influence the catalyst's conformation and solubility. Protic solvents like 2-propanol or ethanol are often used as they can also serve as a hydrogen source in transfer hydrogenation.[5] The solvent's polarity can affect the stability of the transition states, thereby altering the ee.
-
-
Substrate Quality:
-
Purity: The prochiral starting material (e.g., an ester of 4-oxoheptanoic acid) must be of high purity. Non-obvious impurities can act as competitive inhibitors or catalyst poisons. Re-purify your starting material by column chromatography or distillation if you suspect contamination.
-
This troubleshooting workflow can be visualized as follows:
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Question 2: My enantiomeric excess is inconsistent across different experimental runs, varying by more than 5%. What is the most probable cause?
Answer: High variability in ee is a classic sign of poor experimental control, especially concerning factors that are difficult to keep perfectly constant. The primary culprits are almost always trace amounts of air and moisture.
-
Atmospheric Contamination: The active Ru-H catalyst is highly sensitive to oxygen. Even a small leak in your reaction setup can lead to partial oxidation of the catalyst, reducing its effective concentration and altering the reaction kinetics in an unpredictable way. This is the most common cause of inconsistency.
-
Solvent and Reagent Hydration: Solvents that have been opened multiple times can absorb atmospheric moisture. Water can react with the catalyst or the base activator. Use freshly distilled solvents or solvent from a freshly opened bottle from a reputable supplier (e.g., Acros Organics, Sigma-Aldrich).
-
Inconsistent Catalyst Loading: Given the very low catalyst loadings often used (S/C ratios of 1,000 to 100,000), small errors in weighing the catalyst precursor or ligand can lead to significant variations in performance.[3][6] Prepare a stock solution of the catalyst if possible to improve dosing accuracy.
Actionable Protocol: To ensure reproducibility, adopt a rigorous inert atmosphere technique.
Experimental Protocol: Rigorous Inert Atmosphere Setup
-
Glassware Preparation: All glassware (reaction flask, syringes, cannulas) must be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and gas inlet) while still warm and immediately place it under a positive pressure of high-purity argon or nitrogen.
-
Purging Cycle: Perform at least three vacuum/backfill cycles to remove residual air from the flask.
-
Reagent Addition: Add the substrate and any anhydrous, degassed solvent via a gas-tight syringe or a stainless-steel cannula.
-
Catalyst Addition: If using a glovebox, weigh the catalyst and add it to the flask inside the glovebox. If using a Schlenk line, add the catalyst under a strong positive flow of inert gas (a "blanket" of argon).
-
Hydrogenation: Before introducing hydrogen, purge the headspace of the flask with H₂ gas several times.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic principle behind enantioselection in the hydrogenation of a prochiral ketone to form (R)-4-Propyloxolan-2-one's precursor?
A1: The synthesis of the chiral alcohol precursor relies on creating a transient chiral environment around the prochiral ketone. The catalyst, a Ruthenium atom complexed with chiral diphosphine and diamine ligands, serves as a molecular scaffold.
The mechanism involves a "metal-ligand cooperative" effect:
-
The prochiral ketone's carbonyl oxygen interacts with the acidic N-H proton of the chiral diamine ligand.
-
The carbonyl carbon is approached by the hydride (H⁻) attached to the Ruthenium center.
-
These interactions occur within a rigid, six-membered pericyclic transition state.
-
The bulky groups on the chiral diphosphine and diamine ligands create significant steric hindrance. This forces the ketone (with its small, medium, and large substituents) to approach the catalyst in a specific orientation to minimize steric clashes.
-
This energetically favored orientation exposes one of the two faces of the carbonyl (the Re or Si face) to the hydride attack, leading to the preferential formation of one enantiomer of the alcohol product.[7]
Caption: The chiral catalyst creates two unequal energy transition states.
Q2: How do I select the optimal chiral ligand for my specific substrate?
A2: While there is no universal catalyst, a rational selection process can significantly narrow the options. For ketone hydrogenation, the Noyori-type Ru-diphosphine-diamine catalysts are the industry standard.[3][6] The choice often comes down to fine-tuning the steric and electronic properties of the diphosphine ligand.
| Ligand | Key Feature | Best Suited For | Typical ee |
| BINAP | The original benchmark ligand. | Simple aromatic ketones. | >95% |
| Tol-BINAP | Methyl groups on the phenyl rings. | Increases steric bulk slightly. | >97% |
| Xyl-BINAP | Bulky 3,5-dimethylphenyl groups. | Sterically demanding ketones, often provides the highest ee.[3] | >99% |
| SEGPHOS | A more rigid biphenyl backbone. | Can offer different selectivity profiles. | >98% |
Recommendation: Start with a screening process. If resources are limited, (S)-Xyl-BINAP paired with (S,S)-DPEN (diphenylethylenediamine) is an excellent starting point for generating the precursor to (R)-4-propyloxolan-2-one, as it generally provides very high enantioselectivity for a wide range of ketones.[3]
Q3: What are the most reliable methods for measuring enantiomeric excess?
A3: The definitive methods for determining ee are chromatographic.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times (different retention times). The ratio of the peak areas in the resulting chromatogram gives a precise measure of the ee.
-
Chiral Gas Chromatography (GC): This method is suitable for volatile compounds. The principle is the same as HPLC, but a chiral column is used in a gas chromatograph. The lactone product, being relatively volatile, is an excellent candidate for Chiral GC analysis.
It is crucial to analyze a racemic sample first (a 50:50 mixture of R and S enantiomers) to confirm that the chosen chiral column and method conditions can resolve the two peaks successfully.[8]
References
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
Slideshare. Asymmetric synthesis Introduction enantiomeric excess. [Link]
-
YouTube. Enantioselective Hydrogenation of Carbonyls and Imines. [Link]
-
Lead Research Chemicals. The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications. [Link]
- Google Patents. Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
-
Noyori, R., et al. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
Indian Institute of Technology Bombay. Concise Introduction to Asymmetric Synthesis. [Link]
-
ACS Publications. Frozen Solution-Mediated Asymmetric Synthesis: Control of Enantiomeric Excess. [Link]
-
ACS Publications. Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. [Link]
-
RSC Blogs. Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]
-
ResearchGate. Synthesis of natural (+)-(R)-gamma-decalactone from castor oil and the.... [Link]
-
MDPI. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
-
Thieme. Catalytic Hydrogenation of Ketones. [Link]
-
University of Pittsburgh. Asymmetric reactions_synthesis. [Link]
-
ScenTree. Gamma-heptalactone (CAS N° 105-21-5). [Link]
-
ACS Publications. Origin of Enantioselective Hydrogenation of Ketones by RuH2(diphosphine)(diamine) Catalysts: A Theoretical Study. [Link]
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- 8. york.ac.uk [york.ac.uk]
Technical Support Center: Scalable Synthesis of 4-Propyloxolan-2-one for Industrial Applications
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-Propyloxolan-2-one, also known as γ-heptalactone. As a key chiral intermediate in the synthesis of pharmaceuticals such as the antiepileptic drug Brivaracetam, and a valuable component in the flavor and fragrance industry, robust and scalable synthetic routes are of paramount importance. This document provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during laboratory and industrial-scale production.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Yields in the Lactonization of 4-Hydroxyheptanoic Acid
-
Question: We are experiencing significantly lower than expected yields during the acid-catalyzed intramolecular cyclization of 4-hydroxyheptanoic acid to 4-propyloxolan-2-one. What are the likely causes and how can we optimize the reaction?
-
Answer: Low yields in this lactonization are often multifactorial. The primary suspects are incomplete reaction, side reactions, and product degradation. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The intramolecular esterification is an equilibrium process.[1][2] To drive the reaction towards the product, efficient removal of water is critical.
-
Solution:
-
Azeotropic Removal of Water: Employ a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene, heptane). Ensure the solvent is rigorously dried before use.
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While strong mineral acids like sulfuric acid can be effective, they can also promote side reactions at elevated temperatures.[2] Consider using a solid acid catalyst (e.g., Amberlyst-15) for easier removal and potentially milder reaction conditions. Titrate your starting material to determine the optimal catalyst loading.
-
Reaction Temperature and Time: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or in-situ Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy to determine the optimal reaction time and temperature.[3][4] Prolonged reaction times at high temperatures can lead to degradation.
-
-
-
Side Reactions: The primary side reactions include intermolecular polymerization and dehydration of the starting material or product.
-
Solution:
-
High Dilution: Operating under high dilution conditions favors the intramolecular cyclization over intermolecular polymerization.
-
Controlled Temperature: Carefully control the reaction temperature to minimize dehydration, which can lead to the formation of unsaturated byproducts.
-
-
-
Product Degradation: Lactones can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution:
-
Prompt Work-up: Once the reaction has reached completion, cool the reaction mixture and proceed with the work-up promptly to neutralize the acid catalyst and minimize product degradation.
-
Mild Work-up Conditions: Use a mild base, such as sodium bicarbonate solution, for neutralization to avoid saponification of the lactone.
-
-
-
Issue 2: Formation of Impurities During Baeyer-Villiger Oxidation of a Cycloheptanone Precursor
-
Question: We are using a Baeyer-Villiger oxidation to synthesize a precursor to 4-propyloxolan-2-one and are observing significant byproduct formation. How can we improve the selectivity of this reaction?
-
Answer: The Baeyer-Villiger oxidation is a powerful tool for lactone synthesis, but its selectivity can be influenced by several factors.[5][6]
-
Regioselectivity: The key to a successful Baeyer-Villiger oxidation is controlling which carbon migrates. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.
-
Solution:
-
Substrate Design: If possible, design your cycloalkanone precursor to have a clear difference in the substitution pattern of the α-carbons to direct the regioselectivity.
-
Choice of Peroxy Acid: While m-CPBA is common, other peroxy acids can sometimes offer different selectivity profiles. Consider screening alternatives like peracetic acid or trifluoroperacetic acid.
-
-
-
Side Reactions: Common side reactions include over-oxidation and hydrolysis of the lactone product.
-
Solution:
-
Stoichiometry of the Oxidant: Use a slight excess (1.1-1.2 equivalents) of the peroxy acid. A large excess can lead to over-oxidation.
-
Temperature Control: Baeyer-Villiger oxidations are often exothermic. Maintain a low reaction temperature (typically 0-25 °C) to control the reaction rate and minimize side reactions.
-
Buffering: The carboxylic acid byproduct of the peroxy acid can create an acidic environment that may promote hydrolysis of the lactone. The addition of a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, can mitigate this.
-
-
-
Issue 3: Difficulty in Achieving High Enantiomeric Excess in the Asymmetric Synthesis of (R)-4-Propyloxolan-2-one
-
Question: Our attempts at an enantioselective synthesis of (R)-4-propyloxolan-2-one are resulting in low enantiomeric excess (ee). What are the critical parameters to control for improving stereoselectivity?
-
Answer: Achieving high enantioselectivity is a common challenge in asymmetric synthesis and requires meticulous control over the reaction conditions.
-
Catalyst Purity and Activity: The chiral catalyst is the heart of the asymmetric transformation.
-
Solution:
-
Catalyst Quality: Ensure the catalyst is of high purity and has been stored under appropriate conditions to prevent degradation.
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. Too low a loading may result in a slow reaction and background uncatalyzed reactions, while too high a loading can be uneconomical.
-
-
-
Reaction Conditions: Temperature, solvent, and concentration can all significantly impact enantioselectivity.
-
Solution:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. A thorough solvent screen is often necessary to find the optimal conditions.
-
Concentration: The concentration of the reactants can affect the kinetics of the catalyzed versus uncatalyzed pathways.
-
-
-
Purity of Starting Materials: Impurities in the starting materials can sometimes interfere with the catalyst, leading to lower enantioselectivity.
-
Solution:
-
Purification of Reactants: Ensure that all starting materials and reagents are of high purity.
-
-
-
Frequently Asked Questions (FAQs)
1. What are the most promising scalable synthetic routes to 4-propyloxolan-2-one for industrial applications?
For industrial-scale production, the most viable routes prioritize cost-effectiveness, safety, and environmental considerations. Two prominent strategies are:
-
Intramolecular Cyclization of 4-Hydroxyheptanoic Acid: This is a common and straightforward method. The precursor, 4-hydroxyheptanoic acid, can be synthesized from various starting materials. The key to scalability is an efficient and cost-effective method for producing this precursor and an optimized cyclization process with efficient water removal.[1][2]
-
Baeyer-Villiger Oxidation of a Substituted Cyclohexanone: This approach can be very efficient if a suitable substituted cyclohexanone precursor is readily available. The use of greener oxidants like hydrogen peroxide with a suitable catalyst is an area of active research to improve the environmental footprint of this method.[5][7]
For the synthesis of the enantiomerically pure (R)-4-propyloxolan-2-one, methods involving enzymatic resolution or asymmetric catalysis are often employed at an industrial scale, despite potentially higher initial costs, as they can provide high optical purity without the need for challenging chiral separations.
2. How can I effectively monitor the progress of the lactonization reaction?
Effective reaction monitoring is crucial for process optimization and ensuring batch-to-batch consistency. Several techniques can be employed:
-
Gas Chromatography (GC): A robust and widely used method for monitoring the disappearance of starting material and the appearance of the product. It provides quantitative data on conversion and can also be used to detect the formation of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful if the starting materials or products are not volatile or are thermally sensitive.
-
In-situ Spectroscopy (FTIR/Raman): Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can provide real-time information about the reaction progress without the need for sampling, which is highly advantageous for process control in an industrial setting.[3]
3. What are the key safety considerations when scaling up the synthesis of 4-propyloxolan-2-one?
Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Lactonization reactions, particularly Baeyer-Villiger oxidations, can be exothermic.[8][9][10] It is essential to have a thorough understanding of the reaction thermodynamics and to have adequate cooling capacity and emergency procedures in place to prevent thermal runaway.
-
Hazardous Reagents: Some synthetic routes may involve hazardous reagents such as strong acids, oxidizers (peroxy acids), or flammable solvents. A thorough risk assessment should be conducted, and appropriate personal protective equipment (PPE) and engineering controls must be used.[11][12]
-
Pressure Management: If the reaction is conducted under pressure or if gaseous byproducts are formed, appropriate pressure relief systems must be in place.
-
Material Compatibility: Ensure that the reactor and associated equipment are constructed from materials that are compatible with all reactants, intermediates, products, and solvents at the operating temperatures and pressures.
4. What are the most effective methods for purifying 4-propyloxolan-2-one at an industrial scale?
The choice of purification method depends on the purity requirements and the nature of the impurities.
-
Distillation: For racemic 4-propyloxolan-2-one, fractional distillation under reduced pressure is often the most cost-effective method for achieving high purity.
-
Crystallization: If the product is a solid at a certain temperature or can form a crystalline derivative, crystallization can be a highly effective purification technique.
-
Chromatography: While often too expensive for large-scale purification of the final product, chromatographic methods, such as simulated moving bed (SMB) chromatography, can be economically viable for the separation of enantiomers if required.
5. How does the choice of starting material impact the overall scalability and cost of the synthesis?
The choice of starting material is a critical factor that significantly influences the economic viability of the entire process. An ideal starting material should be:
-
Readily Available: Sourced from a reliable supply chain in the required quantities.
-
Cost-Effective: The cost of the starting material will be a major contributor to the final product cost.
-
High Purity: Using high-purity starting materials can simplify purification steps later in the synthesis.
-
Environmentally Benign: Whenever possible, choose starting materials that are derived from renewable resources and have a lower environmental impact.
A thorough cost analysis of different synthetic routes, starting from various commercially available materials, is essential during the process development phase.
Data Presentation
Table 1: Comparison of Common Catalysts for Acid-Catalyzed Lactonization
| Catalyst | Advantages | Disadvantages | Typical Loading (mol%) |
| Sulfuric Acid | Inexpensive, highly active | Can cause charring and side reactions at high temperatures, difficult to remove completely | 1-5 |
| p-Toluenesulfonic Acid | Solid, easier to handle than H₂SO₄ | Can still be corrosive and require neutralization | 2-10 |
| Amberlyst-15 | Solid acid catalyst, easily filtered off, reusable | Lower activity than strong mineral acids, may require higher temperatures or longer reaction times | 5-20 (w/w) |
| Scandium Triflate | Lewis acid, can be more selective in some cases | Expensive | 0.1-1 |
Experimental Protocols
Protocol 1: Scalable Synthesis of 4-Propyloxolan-2-one via Acid-Catalyzed Lactonization of 4-Hydroxyheptanoic Acid
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser with 4-hydroxyheptanoic acid and toluene (approximately 10 mL of toluene per gram of acid).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes.
-
Catalyst Addition: Add p-toluenesulfonic acid (5 mol%) to the reaction mixture.
-
Heating and Water Removal: Heat the reaction mixture to reflux (approximately 110-120 °C). Collect the water in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by GC analysis of aliquots taken from the reaction mixture. The reaction is considered complete when the starting material is no longer detected.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-propyloxolan-2-one.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Diagram 1: Workflow for Troubleshooting Low Yield in Lactonization
Caption: Troubleshooting workflow for low lactonization yield.
Diagram 2: Key Decision Points in Scalable Synthesis of 4-Propyloxolan-2-one
Caption: Decision tree for scalable synthesis strategy.
References
-
Sinofi Ingredients. (n.d.). Buy Bulk - Gamma-Heptalactone | Manufacturer-Supplier. Retrieved from [Link]
-
ScenTree. (n.d.). Gamma-heptalactone (CAS N° 105-21-5). Retrieved from [Link]
- Google Patents. (n.d.). EP1038971A1 - Process for preparing gamma-hexalactone, products produced therefrom and organoleptic uses of said products.
-
Patsnap. (n.d.). Method for synthesizing gamma lactone. Retrieved from [Link]
- Google Patents. (n.d.). DE60020764T2 - Process for the preparation of gamma-hexalactones, products made therefrom and their use as perfumes.
-
Chemistry Stack Exchange. (2020, June 10). Synthesis of a lactone. Retrieved from [Link]
- Kroutil, W., & Riva, S. (2013). Biocatalytic synthesis of lactones and lactams.
-
Chem-Impex. (n.d.). γ-Heptalactone. Retrieved from [Link]
-
MDPI. (n.d.). From Nature to Synthesis and Vice Versa: Costic Acid Analogs with Acaricidal Activity Against the Bee Parasite Varroa destructor. Retrieved from [Link]
-
PubChem. (n.d.). gamma-Heptalactone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). gamma-heptalactone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
- Gientka, I., et al. (2021).
-
ResearchGate. (n.d.). (PDF) Recent Developments in-Lactone Synthesis. Retrieved from [Link]
- Chen, G., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Utrecht University. (n.d.). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, July 22). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis | Request PDF. Retrieved from [Link]
- Kumar, A., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(34), 24653-24671.
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
PCW France. (2020, September 29). Safety Data Sheet - GAMMA HEPTALACTONE. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Scale-up of Continuous Chemical Synthesis Systems. Retrieved from [Link]
-
Acros Organics. (n.d.). Material Safety Data Sheet gamma-Heptalactone MSDS# 15176. Retrieved from [Link]
-
MDPI. (2022, September 23). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. Retrieved from [Link]
-
PureSynth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. Retrieved from [Link]
-
MDPI. (n.d.). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Retrieved from [Link]
-
ProQuest. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning and Deactivation in γ-Lactone Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of γ-lactones, with a particular focus on the production of γ-valerolactone (GVL) from biomass-derived levulinic acid (LA). Catalyst deactivation is an unavoidable challenge in industrial and laboratory settings, leading to decreased efficiency, altered selectivity, and increased operational costs.[1] This technical support center provides a comprehensive resource for understanding, diagnosing, and mitigating catalyst poisoning and deactivation in your γ-lactone synthesis experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation in γ-lactone synthesis.
Q1: What are the primary causes of catalyst deactivation in the hydrogenation of levulinic acid to γ-valerolactone?
A1: The main causes of catalyst deactivation in this process can be broadly categorized into three types:
-
Poisoning: Strong chemisorption of impurities from the feedstock onto the active sites of the catalyst.[2]
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface, which can block active sites and pores.[3]
-
Sintering: The agglomeration of metal particles at high temperatures, leading to a reduction in the active surface area.
Q2: My reaction has suddenly stopped. What is the most likely cause?
A2: A sudden and complete loss of catalytic activity often points towards severe catalyst poisoning. This can be caused by the introduction of a potent poison into your feedstock, such as sulfur compounds, even at very low concentrations.
Q3: I am observing a gradual decrease in my reaction rate over several cycles. What could be the reason?
A3: A gradual decrease in activity is typically indicative of either slow poisoning by trace impurities, the progressive buildup of coke on the catalyst surface, or thermal degradation (sintering) of the catalyst over time.
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. The feasibility of regeneration depends on the deactivation mechanism. Coke deposits can often be removed by calcination, and some poisons can be removed by specific chemical treatments. However, severe sintering is generally irreversible.
Q5: What are the most common poisons for ruthenium-based catalysts used in this synthesis?
A5: Ruthenium catalysts are particularly susceptible to poisoning by:
-
Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and sulfoxides are notorious poisons for noble metal catalysts.[4]
-
Carbon monoxide (CO): CO can competitively adsorb on active sites and form inactive species.[4]
-
Halogenated compounds: These can react with the catalyst surface and alter its properties.[4]
-
Heavy metals: Contaminants like lead, mercury, and arsenic can deposit on active sites.[5]
Part 2: Troubleshooting Guide
This guide is structured by observable symptoms in your experiment. For each symptom, potential causes are discussed, and a logical troubleshooting workflow is provided.
Symptom 1: Decreased Conversion Rate
A drop in the conversion of your starting material is a primary indicator of catalyst deactivation.
Potential Causes and Troubleshooting Steps:
-
Catalyst Poisoning:
-
Feedstock Analysis: Analyze your levulinic acid feedstock for potential impurities. Common culprits in biomass-derived LA include sulfur-containing amino acids (cysteine, methionine), sulfuric acid, and formic acid.[6]
-
Guard Bed: If impurities are identified, consider implementing a guard bed upstream of your reactor to adsorb poisons before they reach the catalyst.
-
Catalyst Characterization: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to identify the elemental composition of the catalyst surface and detect the presence of poisons.[4]
-
-
Coking:
-
Temperature Programmed Oxidation (TPO): Perform TPO on the spent catalyst to quantify the amount of coke deposited.
-
Reaction Conditions: High reaction temperatures and pressures can accelerate coke formation.[7] Consider optimizing your reaction conditions to minimize coking.
-
Catalyst Regeneration: If coking is confirmed, the catalyst can often be regenerated by controlled calcination in air.
-
-
Sintering:
-
X-Ray Diffraction (XRD): Analyze the spent catalyst using XRD to assess the crystallite size of the metal particles. An increase in crystallite size compared to the fresh catalyst indicates sintering.
-
Reaction Temperature: Sintering is primarily caused by excessive temperatures. Ensure your reactor temperature is accurately controlled and not exceeding the catalyst's thermal stability limit.
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for decreased catalyst conversion rate.
Symptom 2: Change in Product Selectivity
An unexpected shift in the distribution of your products can also be a sign of catalyst deactivation.
Potential Causes and Troubleshooting Steps:
-
Selective Poisoning: Some poisons may preferentially adsorb on specific types of active sites, leading to a change in the reaction pathway. For example, the poisoning of metal sites might favor reactions occurring on the acidic support.
-
Changes in Metal-Support Interaction: Deactivation of the support material, such as the reduction of a TiO₂ support for a Ru catalyst, can alter the electronic properties of the metal and influence selectivity.
-
Coke Deposition: Coke can block access to certain active sites, leading to a change in the product distribution.
Troubleshooting:
-
Product Analysis: Carefully analyze your product stream using techniques like GC-MS to identify all products and byproducts.
-
Catalyst Characterization: A combination of XPS, TPD, and XRD can provide insights into the changes in the catalyst's surface chemistry and structure that may be responsible for the shift in selectivity.
Part 3: Catalyst Characterization and Regeneration Protocols
This section provides detailed protocols for the characterization of deactivated catalysts and their regeneration.
Catalyst Characterization Protocols
1. X-ray Photoelectron Spectroscopy (XPS) for Poison Identification
-
Objective: To determine the elemental composition of the catalyst surface and identify the presence of poisons.
-
Procedure:
-
Sample Preparation: Carefully handle the spent catalyst under an inert atmosphere to prevent surface oxidation. Mount a small amount of the powdered catalyst onto a sample holder using double-sided carbon tape.
-
Analysis: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the regions corresponding to the suspected poisons (e.g., S 2p, N 1s, Cl 2p) and the active metal (e.g., Ru 3d).
-
Data Analysis: Analyze the binding energies and peak areas to determine the chemical state and relative concentration of the identified elements.
-
2. Temperature Programmed Desorption (TPD) for Adsorbed Species Analysis
-
Objective: To identify and quantify the species adsorbed on the catalyst surface.
-
Procedure:
-
Sample Preparation: Place a known amount of the spent catalyst in a quartz reactor.[8]
-
Pretreatment: Heat the sample in an inert gas flow (e.g., He or Ar) to a specific temperature to remove any physisorbed species.[8]
-
Desorption: Ramp the temperature of the sample at a linear rate while maintaining the inert gas flow.[8]
-
Detection: Monitor the desorbed species using a mass spectrometer.
-
Data Analysis: The temperature at which a species desorbs provides information about the strength of its interaction with the catalyst surface. The area under the desorption peak is proportional to the amount of the desorbed species.
-
3. X-ray Diffraction (XRD) for Sintering and Phase Change Analysis
-
Objective: To determine the crystalline structure of the catalyst and measure the crystallite size of the active metal.
-
Procedure:
-
Sample Preparation: Finely grind the catalyst sample to ensure random orientation of the crystallites.[9]
-
Analysis: Mount the powdered sample in the XRD instrument and acquire a diffraction pattern over a specific 2θ range.
-
Data Analysis:
-
Identify the crystalline phases present by comparing the diffraction pattern to a database.
-
Calculate the average crystallite size of the metal particles using the Scherrer equation from the broadening of the diffraction peaks. An increase in crystallite size in the spent catalyst compared to the fresh catalyst is indicative of sintering.
-
-
Catalyst Regeneration Protocols
1. Calcination for Coke Removal
-
Objective: To remove carbonaceous deposits (coke) from the catalyst surface.
-
Procedure:
-
Place the coked catalyst in a furnace.
-
Slowly ramp the temperature (e.g., 1-2 °C/min) in a flow of dilute air (e.g., 1-5% O₂ in N₂) to a final temperature typically between 400-500 °C.[10] The slow ramp and dilute oxygen are crucial to prevent excessive heat generation that could lead to further sintering of the catalyst.
-
Hold at the final temperature for a specified period (e.g., 2-4 hours) to ensure complete combustion of the coke.
-
Cool the catalyst down to room temperature under an inert gas flow.
-
2. Oxidative Regeneration of Sulfur-Poisoned Catalysts
-
Objective: To remove strongly adsorbed sulfur species from the catalyst surface.
-
Procedure:
-
This procedure is highly dependent on the specific catalyst and the nature of the sulfur poisoning.
-
A common approach involves a controlled oxidation at elevated temperatures to convert sulfides to more volatile sulfur oxides (SO₂).
-
This is often followed by a reduction step to restore the active metal to its metallic state.
-
It is crucial to carefully control the temperature and oxygen concentration to avoid damaging the catalyst.
-
Data Summary
Table 1: Common Catalysts and Their Susceptibility to Deactivation in γ-Lactone Synthesis
| Catalyst System | Common Deactivation Mechanisms | Potential Poisons |
| **Ru-based (e.g., Ru/C, Ru/TiO₂, Ru/ZrO₂) ** | Poisoning, Sintering, Support Degradation (TiO₂) | Sulfur compounds, CO, Halogens, Heavy metals |
| Ni-based (e.g., Ni/Al₂O₃, Ni-Cu/Al₂O₃) | Coking, Sintering, Poisoning | Sulfur compounds |
| Cu-based (e.g., Cu/ZrO₂, Cu/Al₂O₃) | Leaching in acidic media, Sintering |
Visualizations
Catalyst Deactivation Pathways
Caption: Major pathways of catalyst deactivation in γ-lactone synthesis.
References
-
Catalyst Deactivation, Poisoning and Regeneration. (n.d.). MDPI. Retrieved from [Link]
- Genuino, H. C., et al. (2016). Catalytic Hydrogenation of Renewable Levulinic Acid to γ-Valerolactone: Insights into the Influence of Feed Impurities on Catalyst Performance in Batch and Flow Reactors.
-
Coke Removal from a Deactivated Industrial Diesel Hydrogenation Catalyst by Tetralin at 300–400 °C. (n.d.). ResearchGate. Retrieved from [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Retrieved from [Link]
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What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]
- Regeneration of catalysts deactivated by coke deposition: A review. (2020).
-
Catalyst Deactivation, Poisoning and Regeneration. (n.d.). MDPI. Retrieved from [Link]
-
Operating Procedure for X-Ray Diffraction. (n.d.). Retrieved from [Link]
-
Temperature Programmed Desorption (TPD). (n.d.). Altamira Instruments. Retrieved from [Link]
- STUDY ON COKE DEPOSITION AND REGENERATION OF GASOLINE HYDROGENATION CATALYST. (2018). Petroleum Processing and Petrochemicals, 49(1), 58-63.
-
Fischer–Tropsch process. (n.d.). In Wikipedia. Retrieved from [Link]
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Technical Support Center: Managing Stereocontrol in the Synthesis of 4-Propyloxolan-2-one
Welcome to the technical support center for the stereoselective synthesis of 4-propyloxolan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in the synthesis of this and related γ-butyrolactone scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experimental work. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic strategies.
Troubleshooting Guide
This guide is structured to provide solutions to common problems encountered during the synthesis of 4-propyloxolan-2-one, with a focus on achieving desired stereochemical outcomes.
I. Issues with Diastereoselectivity
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the synthesis of 4,5-disubstituted γ-butyrolactones often depends on the chosen synthetic route and reaction conditions. Here are several strategies to consider, ranging from adjusting reaction parameters to changing your overall synthetic approach.
-
Substrate-Controlled Diastereoselection: If your precursor already contains a stereocenter, its influence on the formation of a new stereocenter is critical.[1] For acyclic precursors, the Felkin-Anh model or chelation-controlled models can often predict the favored diastereomer.[1]
-
Troubleshooting: If you are observing low diastereoselectivity, consider if your substrate has sufficient steric or electronic bias to direct the reaction. It may be necessary to introduce a bulkier protecting group or a chelating group to enhance the facial selectivity of the incoming reagent.
-
-
Reagent-Controlled Diastereoselection: The choice of reagents can dramatically influence the diastereomeric ratio. For instance, in reduction reactions of a ketone precursor to the corresponding alcohol, the size and nature of the hydride source are paramount.
-
Troubleshooting: If a small hydride reagent like sodium borohydride gives poor selectivity, consider a bulkier reagent such as L-Selectride® or a chelation-controlled reduction with zinc borohydride.
-
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Troubleshooting: If your reaction is running at room temperature or elevated temperatures, attempt the reaction at 0 °C, -20 °C, or even -78 °C.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the diastereoselectivity.
-
Troubleshooting: Screen a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene) to find the optimal conditions for your specific reaction.
-
-
Iodolactonization: This is a powerful method for diastereoselective lactone formation.[2][3] The stereochemistry is often controlled by the intramolecular nucleophilic attack of the carboxylate on the iodonium ion intermediate, which proceeds in an anti-SN2 manner.[2]
-
Troubleshooting: Poor diastereoselectivity in iodolactonization can sometimes be addressed by adjusting the reaction time and temperature to favor either the kinetic or thermodynamic product.[3]
-
II. Challenges in Enantioselectivity
Question: I am performing an asymmetric synthesis, but the enantiomeric excess (ee) of my 4-propyloxolan-2-one is low. What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess in an asymmetric reaction points to issues with the chiral catalyst, reagent, or reaction conditions. Here’s a systematic approach to troubleshooting this problem.
-
Catalyst/Ligand Choice and Purity: The performance of a chiral catalyst is highly dependent on its structure and purity.
-
Troubleshooting:
-
Verify Catalyst/Ligand Purity: Ensure the chiral catalyst or ligand is of high enantiomeric and chemical purity. Impurities can inhibit the catalyst or promote a non-selective background reaction.
-
Screen Different Ligands: For metal-catalyzed reactions, the electronic and steric properties of the chiral ligand are crucial. A library of related ligands should be screened to find the optimal one for your substrate. For instance, in asymmetric hydrogenation of γ-ketoesters, different chiral phosphine ligands can give vastly different enantioselectivities.[4]
-
-
-
Reaction Conditions: Temperature, pressure (for hydrogenations), and concentration can all impact enantioselectivity.
-
Troubleshooting:
-
Temperature: As with diastereoselectivity, lower temperatures often lead to higher enantiomeric excess.
-
Pressure: In asymmetric hydrogenations, hydrogen pressure can influence the reaction kinetics and, consequently, the enantioselectivity. It's a parameter worth optimizing.[5]
-
Additives: In some cases, additives can enhance the activity and selectivity of the catalyst. For example, acids are sometimes used in rhodium-catalyzed asymmetric hydrogenations of butenolides to activate the substrate.[6]
-
-
-
Substrate Compatibility: Not all substrates are ideal for a given catalytic system.
-
Troubleshooting: The electronic and steric properties of your substrate may not be a good match for the chosen catalyst. It may be necessary to try a different class of catalyst (e.g., moving from a metal-based catalyst to an organocatalyst) or to modify the substrate (e.g., changing a protecting group).
-
-
Organocatalysis: Organocatalytic methods, such as the hydrosilylation of methyl levulinate derivatives, offer an alternative to metal-based catalysis.[7][8]
-
Troubleshooting: If you are using an organocatalyst and observing low ee, consider factors such as the catalyst loading, the nature of the silane, and the presence of any additives. The pseudo-enantiomer of the catalyst can be used to obtain the opposite enantiomer of the product.[7]
-
III. Epimerization and Racemization
Question: I have successfully synthesized my desired stereoisomer, but I am observing a loss of stereochemical purity during workup or purification. What could be causing this epimerization?
Answer: Epimerization, the change in configuration at one stereocenter, can be a frustrating problem. It is often caused by the presence of acidic or basic conditions that can deprotonate a stereogenic center, leading to a planar intermediate that can be re-protonated from either face.
-
pH of the Workup: Aqueous workups with strong acids or bases can lead to epimerization, especially if the stereocenter is adjacent to a carbonyl group.
-
Troubleshooting: Use a buffered aqueous solution (e.g., saturated ammonium chloride for a mildly acidic quench, or a phosphate buffer) for your workup. Minimize the time the product is in contact with the aqueous phase.
-
-
Chromatography: Silica gel is acidic and can cause epimerization of sensitive compounds.
-
Troubleshooting:
-
Neutralize Silica Gel: Pre-treat your silica gel with a solution of triethylamine in your eluent system and then re-equilibrate with the eluent.
-
Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a less acidic stationary phase like Florisil®.
-
Flash Chromatography: Perform the purification as quickly as possible to minimize contact time with the stationary phase.
-
-
-
Thermal Instability: Some stereocenters can epimerize at elevated temperatures.
-
Troubleshooting: Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and pressure) and during the reaction itself, if possible.
-
-
Base-Mediated Racemization: The presence of a base can facilitate the racemization of azlactone intermediates, a phenomenon that can be relevant in certain synthetic routes to lactones.[9]
-
Troubleshooting: If your synthesis proceeds through an intermediate that is prone to base-mediated epimerization, carefully control the stoichiometry of any base used and consider non-basic conditions where possible.
-
IV. Analytical and Characterization Issues
Question: I am having trouble determining the diastereomeric ratio (dr) and/or enantiomeric excess (ee) of my 4-propyloxolan-2-one sample.
Answer: Accurate determination of stereochemical purity is crucial. Here are some common techniques and troubleshooting tips.
-
NMR Spectroscopy for Diastereomeric Ratio:
-
Technique: 1H NMR is often sufficient to determine the dr. Protons that are diastereotopic will have different chemical shifts. Look for well-resolved signals of protons adjacent to the stereocenters.
-
Troubleshooting:
-
Poor Resolution: If the signals are overlapping, try using a higher field NMR spectrometer.
-
Signal Assignment: Use 2D NMR techniques like COSY and HSQC to confidently assign the signals for each diastereomer.[10]
-
-
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess:
-
Technique: Chiral HPLC is the most common method for determining ee. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11][12]
-
Troubleshooting:
-
No Separation: If you do not see separation of the enantiomers, you will need to screen different chiral columns (e.g., polysaccharide-based like Chiralcel® or Chiralpak®) and mobile phases (normal phase or reversed phase).[13]
-
Peak Tailing or Broadening: This can be due to a variety of factors including a mismatch between the sample solvent and the mobile phase, or interactions with the stationary phase. For basic analytes, adding a small amount of a basic modifier like diethylamine to the mobile phase can improve peak shape.[13]
-
Indirect Method: If direct separation is challenging, you can derivatize your lactone with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[14]
-
-
-
Gas Chromatography (GC) with a Chiral Column: For volatile lactones, chiral GC can also be an effective method for determining enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving stereocontrol in the synthesis of 4-propyloxolan-2-one?
There are three primary strategies:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, sugars, or terpenes.[14] The inherent chirality of the starting material is carried through the synthesis to define the stereochemistry of the final product.
-
Asymmetric Catalysis: This involves the use of a small amount of a chiral catalyst (metal-based or an organocatalyst) to control the stereochemical outcome of a reaction that converts an achiral or racemic starting material into a chiral product.[5]
-
Substrate-Controlled Synthesis: This relies on the presence of an existing stereocenter in the substrate to direct the formation of a new stereocenter.[1]
Q2: How does asymmetric hydrogenation work to create chiral γ-lactones?
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of γ-lactones from prochiral precursors like γ-ketoesters or γ-butenolides.[6][15] The process typically involves a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium, with a chiral phosphine ligand.[4][6][15] The substrate coordinates to the chiral metal complex, and the hydrogen is delivered to one face of the double bond or carbonyl group preferentially, as dictated by the steric and electronic environment of the chiral ligand.
Q3: What is the role of a chiral auxiliary in stereoselective synthesis?
A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. It then directs a stereoselective reaction on the substrate. After the desired stereocenter has been created, the auxiliary is removed. This is a form of substrate-controlled synthesis where the chirality is temporarily installed.
Q4: Can I use kinetic resolution to obtain enantiomerically enriched 4-propyloxolan-2-one?
Yes, kinetic resolution is a viable strategy. This involves reacting a racemic mixture of a precursor to 4-propyloxolan-2-one with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This will leave behind the unreacted, slower-reacting enantiomer in an enriched form. It's important to note that the maximum theoretical yield for the resolved starting material is 50%.
Experimental Protocols
Protocol 1: Diastereoselective Iodolactonization
This protocol is a general procedure for the diastereoselective iodolactonization of an unsaturated carboxylic acid precursor to a 4-substituted-γ-butyrolactone.
-
Dissolve the unsaturated carboxylic acid (1.0 equiv) in a suitable solvent such as a mixture of acetonitrile and water (2:1).
-
Add sodium bicarbonate (3.0 equiv) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.5 equiv) in acetonitrile to the reaction mixture.
-
Stir the reaction at 0 °C for kinetic control (favoring the cis product) or allow it to warm to room temperature and stir for 24 hours for thermodynamic control (favoring the trans product).[16]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Hydrogenation of a γ-Ketoester
This protocol outlines a general procedure for the asymmetric hydrogenation of a γ-ketoester to the corresponding chiral γ-lactone using a chiral ruthenium catalyst.
-
In a glovebox, charge a high-pressure reactor with the γ-ketoester (1.0 equiv), the chiral ruthenium catalyst (e.g., Ru(OAc)2[(R)-BINAP]) (0.01 equiv), and a degassed solvent (e.g., methanol).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-5 times).
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar) and heat to the desired temperature (e.g., 50 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography. The acidic conditions generated during the reaction often promote in situ lactonization. If not, treatment with a catalytic amount of acid (e.g., p-toluenesulfonic acid) will facilitate the cyclization.
Data Presentation
Table 1: Effect of Reaction Parameters on Stereoselectivity in a Hypothetical Synthesis of 4-Propyloxolan-2-one
| Entry | Key Parameter Varied | Conditions | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |
| 1 | Temperature | -78 °C | 95:5 | 98 |
| 2 | Temperature | 0 °C | 85:15 | 92 |
| 3 | Temperature | 25 °C | 60:40 | 75 |
| 4 | Catalyst Ligand | Ligand A (e.g., (R)-BINAP) | N/A | 99 |
| 5 | Catalyst Ligand | Ligand B (e.g., (R)-SEGPHOS) | N/A | 95 |
| 6 | Solvent | Toluene | 90:10 | 96 |
| 7 | Solvent | THF | 70:30 | 88 |
Visualizations
Workflow for Troubleshooting Poor Stereoselectivity
Caption: A decision tree for troubleshooting poor stereoselectivity.
Mechanism of Iodolactonization
Caption: Simplified mechanism of diastereoselective iodolactonization.
References
-
Greszler, S. N., & Johnson, J. S. (2009). Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction. Angewandte Chemie International Edition, 48(20), 3689-3691. [Link]
-
Copper‐Catalyzed Radical Enantioselective Synthesis of γ‐Butyrolactones with Two Non‐vicinal Carbon Stereocenters. (2021). Angewandte Chemie International Edition. [Link]
-
Greszler, S. N., & Johnson, J. S. (2009). Diastereoselective Synthesis of Pentasubstituted γ‐Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction. Angewandte Chemie International Edition, 48(20), 3689-3691. [Link]
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Li, Y., Zhao, Z., He, H., & You, S. (2008). Stereoselective Synthesis of γ‐Butyrolactones via Organocatalytic Annulations of Enals and Keto Esters. Advanced Synthesis & Catalysis, 350(11‐12), 1885–1890. [Link]
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Nicewicz, D. A., & Johnson, J. S. (2014). Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. Organic Letters, 16(18), 4874–4877. [Link]
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Asymmetric sequential hydrogenations of α‐methylene γ‐ or δ‐keto carboxylic acids are established in one‐pot using a bimetallic Ru/Ru catalyst system. (n.d.). ResearchGate. [Link]
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Comas-Barceló, J., & Baran, P. S. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science, 378(6618), 405–411. [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. ACS Omega, 3(3), 3291-3297. [Link]
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Asymmetric synthesis of γ-butyrolactones by enantioselective hydrogenation of butenolides. (2003). Semantic Scholar. [Link]
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Roelofs, M. D. (2018). Enantioselective Organocatalytic Synthesis of γ-Valerolactone by Hydrosilylation of Methyl Levulinate. Utrecht University Student Theses Repository. [Link]
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Iodolactonization. (n.d.). Grokipedia. [Link]
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Iodolactonization. (n.d.). In Wikipedia. [Link]
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Roelofs, M. D. (2018). Enantioselective Organocatalytic Synthesis of γ-Valerolactone by Hydrosilylation of Methyl Levulinate. Utrecht University Student Theses Repository. [Link]
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Stereoselectivity of ring closure in intramolecular iodolactonisation. (2020, November 12). Chemistry Stack Exchange. [Link]
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Chapter 33 — Stereoselective reactions of cyclic compounds: Part B. (n.d.). [Link]
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Zhang, Z., et al. (2018). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications, 54(84), 11951-11954. [Link]
-
Li, W., et al. (2019). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Communications, 55(21), 3077-3080. [Link]
-
Yumoto, K., Hasegawa, M., & Toshima, H. (2010). Synthesis of optically active γ-valerolactone and γ-nonanolactone via optical resolution using chiral amine derived from amino acid. Heterocycles, 81(2), 421-431. [Link]
-
Zhang, X., et al. (2023). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Nature Communications, 14(1), 1-9. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
Connolly, S. (2015). Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. [Link]
-
Mika, L. T., & Horváth, I. T. (2022). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 27(19), 6614. [Link]
-
Appayee, C., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1475-1483. [Link]
-
Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. (n.d.). OAE Publishing Inc. [Link]
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Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies. (2023, August 6). ResearchGate. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]
-
Asymmetric Synthesis. (n.d.). University of Windsor. [Link]
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Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology. [Link]
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Lactone. (n.d.). In Wikipedia. [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Ma, S., & Lu, X. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 10328-10427. [Link]
-
4-Propyloxolan-2-one. (n.d.). PubChem. [Link]
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Morante-Zarcero, S., & Sierra, I. (2012). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Journal of Pharmaceutical and Biomedical Analysis, 62, 33-41. [Link]
-
Lactone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Asymmetric synthesis of 4,5-disubstituted-γ-butyrolactones via organocatalyzed three-component coupling. (2021). ResearchGate. [Link]
-
Short and stereoselective synthesis of α-methylene-β-hydroxy-γ-butyrolactone diastereomers. Structures revised by theoretical investigations. (2023, August 6). ResearchGate. [Link]
-
Additional NMR analysis connections through bonds and space. (n.d.). [Link]
-
Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. (2023). MDPI. [Link]
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Evaluation of effective parameters for the synthesis of poly(propylene fumarate) by response surface methodology. (2014). CORE. [Link]
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Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2024, April 9). PubMed Central. [Link]
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Technical Support Center: Analytical Methods for Monitoring 4-Propyloxolan-2-one Synthesis
This guide serves as a centralized technical resource for researchers, chemists, and process development scientists engaged in the synthesis of 4-propyloxolan-2-one, a key chiral intermediate in the manufacturing of pharmaceuticals like Brivaracetam.[1][2] Effective in-process monitoring is critical for optimizing reaction yield, controlling purity, and ensuring the desired stereochemistry. This document provides practical, experience-driven answers to common analytical challenges, structured into frequently asked questions (FAQs) and detailed troubleshooting guides.
Section 1: Method Selection FAQs
This section addresses high-level questions regarding the choice and application of analytical techniques for monitoring the synthesis of 4-propyloxolan-2-one.
Q1: What are the primary analytical methods for monitoring the synthesis of 4-propyloxolan-2-one?
The synthesis of 4-propyloxolan-2-one, a γ-lactone, can be effectively monitored using a suite of standard organic analytical techniques. The most common and powerful methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring volatile components. It provides excellent separation of starting materials, the product, and non-polar byproducts, with mass spectrometry for confident peak identification.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique, especially for less volatile compounds or when derivatization is undesirable. When equipped with a chiral column, it is essential for determining the enantiomeric purity of the final product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H-NMR, this technique is invaluable for real-time, non-destructive monitoring of the reaction mixture.[4] It allows for the direct observation of signal changes corresponding to the consumption of reactants and the formation of the lactone product, enabling kinetic analysis and structural confirmation.[3][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method for tracking the conversion of functional groups. The key is to monitor the disappearance of reactant bands (e.g., hydroxyl or carboxylic acid O-H stretch) and the appearance of the characteristic lactone carbonyl (C=O) stretch.
Q2: How do I choose the right method for my specific objective?
The choice of analytical method is dictated by the information you need. The causality behind this choice is efficiency and precision. You wouldn't use a highly quantitative but slow method for a simple reaction completion check.
| Objective | Primary Method | Secondary Method | Rationale |
| Reaction Completion | TLC / FTIR | ¹H-NMR | TLC and FTIR are very fast and can give a quick qualitative "yes/no" on the presence of starting material. |
| Quantitative Analysis (Yield) | qNMR / GC with Internal Standard | HPLC with Internal Standard | ¹H-NMR, when performed with an internal standard (qNMR), is inherently quantitative without needing response factors. GC and HPLC are also highly accurate with proper calibration.[6] |
| Impurity Profiling | GC-MS | LC-MS | MS detection provides structural information on unknown byproducts, which is critical for process optimization and regulatory filings. |
| Enantiomeric Purity | Chiral GC / Chiral HPLC | None | These are the gold-standard methods for separating and quantifying enantiomers, a critical quality attribute for chiral drug intermediates.[3] |
Q3: What are the key chemical properties of 4-propyloxolan-2-one relevant to analysis?
Understanding the analyte's properties is fundamental to method development.
-
Structure: 4-propyloxolan-2-one is a five-membered ring lactone (a cyclic ester).[7]
-
Molecular Formula: C₇H₁₂O₂[7]
-
Molecular Weight: 128.17 g/mol [7]
-
Boiling Point: ~226 °C (Predicted)[8]
-
Solubility: Slightly soluble in chloroform, methanol, and ethanol.[2][8]
Its volatility and thermal stability make it well-suited for GC analysis. The lack of a strong UV chromophore means that for HPLC analysis, UV detection at low wavelengths (~210 nm) or the use of a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) may be necessary.
Section 2: Sample Preparation & General Protocols
Proper sample preparation is a self-validating step; if done incorrectly, no amount of instrument optimization can recover the lost accuracy.
Q4: How should I prepare a sample from my reaction mixture for analysis?
The goal is to create a clean, homogeneous, and representative sample that is stable and compatible with the analytical instrument.
Protocol 1: General Sample Preparation for GC/HPLC Analysis
-
Quench the Reaction: Immediately stop the reaction in your aliquot to ensure it represents a true snapshot in time. This can be done by rapid cooling or by adding a quenching agent (e.g., a weak acid/base or water).
-
Dilution: Take a precise volume of the reaction mixture (e.g., 50 µL) and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane, or the mobile phase for HPLC) in a volumetric flask (e.g., 5 mL). This brings the analyte concentration into the linear range of the detector.
-
Internal Standard (Optional but Recommended): Add a known concentration of an internal standard—a non-reactive compound not present in the sample (e.g., dodecane for GC). This corrects for variations in injection volume and sample workup.
-
Extraction/Cleanup (If Necessary): If the reaction mixture contains salts, catalysts, or other non-volatile materials that could harm the instrument, perform a liquid-liquid extraction. For example, dilute the sample in ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and then dilute for analysis.
-
Filtration: Filter the final diluted sample through a 0.22 or 0.45 µm syringe filter into an autosampler vial to remove particulates.
Protocol 2: General Sample Preparation for ¹H-NMR Analysis
-
Aliquot & Quench: Take a representative aliquot (e.g., 0.1 mL) from the reaction mixture. Quenching may not be necessary if the NMR acquisition is rapid compared to the reaction rate.
-
Solvent Removal: If the reaction solvent is protonated (e.g., THF, Toluene), it will overwhelm the spectrum. Gently remove the solvent in vacuo at low temperature to avoid loss of the volatile product.
-
Redissolution: Re-dissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard for qNMR: Add a precise amount of a qNMR standard (e.g., 1,3,5-trimethoxybenzene) that has a sharp singlet in a clear region of the spectrum. The known concentration of the standard allows for the precise calculation of the concentration of reactants and products.
-
Transfer: Transfer the solution to an NMR tube for analysis.
Section 3: Troubleshooting Guides by Technique
This section provides direct answers to specific issues you may encounter during your experiments.
Gas Chromatography (GC-MS) Troubleshooting
FAQ: What are typical starting conditions for a GC-MS method for γ-lactones? A good starting point for method development is a non-polar or mid-polar column. Based on established methods for similar compounds, the following parameters are recommended:[9]
-
Column: DB-5ms or HP-5ms (or equivalent (5%-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of ~1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, and hold for 5 minutes. This program should be optimized based on your specific separation needs.[9]
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Scan Range: 40-300 m/z.
Q: My peaks are broad and tailing. What is the cause?
-
Cause 1: Active Sites: The column or inlet liner may have "active sites" (exposed silanols) that interact with the polar lactone carbonyl.
-
Solution: Use a deactivated inlet liner. Perform column conditioning by baking it at its maximum rated temperature for a few hours. If the problem persists, trim the first 10-20 cm from the front of the column.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Increase the split ratio or dilute your sample further.
-
-
Cause 3: Inappropriate Flow Rate: A flow rate that is too low can lead to band broadening.
-
Solution: Ensure your carrier gas flow rate is optimal for your column diameter (typically ~1.2 mL/min for a 0.25 mm ID column).
-
Q: I don't see my product peak, or it is very small.
-
Cause 1: Inlet Discrimination/Degradation: The compound may be degrading in the hot inlet.
-
Solution: Lower the inlet temperature in 20 °C increments (e.g., from 250 °C to 230 °C) to see if the response improves. Ensure you are using a clean, deactivated liner.
-
-
Cause 2: Incorrect Oven Program: The final oven temperature may not be high enough to elute the compound.
-
Solution: Increase the final temperature of your oven program and include a sufficient hold time.
-
-
Cause 3: MS Not Detecting the Ion: The mass spectrum may be dominated by a very low mass fragment.
-
Solution: Check the total ion chromatogram (TIC) for any peaks and examine their mass spectra. Lower the starting m/z of your scan range if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
FAQ: What key signals in ¹H-NMR indicate the formation of 4-propyloxolan-2-one? The key is to observe the disappearance of starting material signals and the appearance of the characteristic pattern for the product. While exact shifts depend on the solvent, a typical spectrum in CDCl₃ would show:[10]
-
A multiplet for the proton at the chiral center (C4), which is shifted downfield due to the adjacent oxygen atom.
-
Distinct signals for the two diastereotopic protons on the carbon adjacent to the carbonyl group (C3).
-
A complex pattern for the propyl chain protons.
-
The disappearance of signals from the starting material (e.g., the vinyl protons of an unsaturated precursor or the broad hydroxyl signal of a hydroxy acid).
Q: My NMR signals are weak. What can I do?
-
Cause 1: Low Concentration: The sample is too dilute.
-
Solution: Prepare a more concentrated sample. If the material is limited, increase the number of scans (NS). The signal-to-noise ratio increases with the square root of the number of scans, so you need to quadruple the scans to double the signal.
-
-
Cause 2: Incorrect Pulse Width: The 90° pulse angle (p1) may be incorrectly calibrated.
-
Solution: Re-run the automatic pulse calibration routine on your spectrometer. An incorrect pulse angle leads to significant signal loss.
-
Q: I'm trying to do qNMR, but my results are not reproducible.
-
Cause 1: Incomplete Relaxation: The delay between scans (d1) is too short for all nuclei (both the standard and the analyte) to fully relax.
-
Solution: The relaxation delay (d1) should be at least 5 times the longest T₁ relaxation time of any peak you are integrating. For quantitative accuracy, a d1 of 30 seconds is often a safe starting point.
-
-
Cause 2: Poor Integration: The integration regions are not set correctly or the baseline is distorted.
-
Solution: Ensure the baseline is perfectly flat before integrating. Set the integration regions to cover the entire peak, typically at least 10 times the peak width at half-height. Use a consistent integration method for all spectra.[11]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
FAQ: How do I develop a reversed-phase HPLC method for this compound? Given its moderate polarity, a reversed-phase method is a good choice.
-
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.
-
Mobile Phase: Start with an isocratic mixture of water and an organic solvent like acetonitrile or methanol (e.g., 50:50).[12]
-
pH: The compound is stable at neutral pH. Adding a small amount of buffer (e.g., 10 mM phosphate buffer at pH 7) can improve peak shape and reproducibility.
-
Detection: Use a UV detector at a low wavelength like 210 nm, as the lactone does not have a strong chromophore.
-
Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.
-
Optimization: Adjust the ratio of organic solvent to water to achieve a retention time between 3 and 10 minutes. If impurities are present, a gradient method (e.g., starting at 30% acetonitrile and ramping to 90%) may be required for adequate separation.
Section 4: Data Interpretation & Validation
Q5: How do I confirm the identity of my product using these methods?
Confirmation requires correlating data from multiple techniques:
-
GC-MS: The retention time should match that of a pure standard. The experimental mass spectrum should match the library spectrum or the spectrum of the standard, showing the correct molecular ion (m/z 128) and fragmentation pattern.
-
NMR: The ¹H and ¹³C NMR spectra should have the correct chemical shifts, coupling patterns, and integration ratios consistent with the 4-propyloxolan-2-one structure.[10][13] 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment.
-
Co-injection: In GC or HPLC, spiking the sample with a small amount of an authentic standard should result in a single, sharper peak at the same retention time, not a new or broadened peak.
Q6: What is method validation and why is it important for drug development?
Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[14][15] For drug development professionals, this is not optional; it is a regulatory requirement. It ensures the reliability, accuracy, and precision of your data. Key validation parameters include:[14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials).
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).
Section 5: Visualizations & Data Summaries
Diagram 1: General Workflow for In-Process Reaction Monitoring
Caption: Workflow for reaction monitoring from sampling to decision-making.
Diagram 2: Troubleshooting Decision Tree for GC Peak Tailing
Caption: A logical decision tree for diagnosing GC peak tailing issues.
Table 2: Key Spectroscopic Data for 4-Propyloxolan-2-one
| Technique | Feature | Characteristic Value/Observation |
| FTIR | Carbonyl Stretch (C=O) | Strong absorption band around 1770 cm⁻¹ , typical for a five-membered ring lactone. |
| ¹H-NMR | H at C4 (chiral center) | Multiplet, ~4.0-4.5 ppm |
| H at C3 (next to C=O) | Two distinct multiplets, ~2.0-2.6 ppm | |
| Propyl Chain (CH₃) | Triplet, ~0.9 ppm | |
| ¹³C-NMR | Carbonyl Carbon (C=O) | ~177 ppm |
| C4 Carbon (-CH-O-) | ~75-80 ppm | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 128 |
| Key Fragment | m/z = 85 (Loss of propyl group, C₃H₇) |
Note: NMR chemical shifts (ppm) are approximate and can vary based on the solvent and concentration.
References
-
ResearchGate. (2025). Methods for analytical control of β-propiolactone synthesis. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
-
ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. Retrieved from ResearchGate. [Link]
-
SpringerLink. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
-
Journal of Pharmaceutical and Biomedical Analysis. (2011). Analytical method validation: A brief review. [Link]
-
European Patent Office. (2019). 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
-
National Center for Biotechnology Information. (n.d.). 4-Propyloxolan-2-one. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved January 21, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved January 21, 2026, from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2012). Validation of Analytical Methods. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Retrieved January 21, 2026, from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved January 21, 2026, from [Link]
-
Mestrelab Research. (n.d.). for Reaction Monitoring by NMR. Retrieved January 21, 2026, from [Link]
Sources
- 1. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 3. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asahilab.co.jp [asahilab.co.jp]
- 7. 4-Propyloxolan-2-one | C7H12O2 | CID 13758373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [chemicalbook.com]
- 9. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 10. US20190359583A1 - Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 14. wjarr.com [wjarr.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (R)-4-Propyloxolan-2-one
(R)-4-Propyloxolan-2-one, also known as (R)-γ-heptalactone, is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Brivaracetam. The stereochemistry at the C4 position is critical for the biological activity of the final active pharmaceutical ingredient (API), making the enantioselective synthesis of this lactone a topic of significant interest for researchers and professionals in drug development and process chemistry. This guide provides an in-depth comparison of the most prominent synthetic routes to (R)-4-propyloxolan-2-one, offering insights into the experimental methodologies, underlying mechanisms, and practical considerations for each approach.
Biocatalytic Route: Harnessing Nature's Selectivity
The biocatalytic approach has emerged as a powerful and industrially favored method for the synthesis of (R)-4-propyloxolan-2-one, primarily due to its exceptional enantioselectivity and environmentally benign reaction conditions. This route typically involves the enzymatic kinetic resolution of a racemic precursor, followed by chemical transformations to yield the desired chiral lactone.
Workflow Overview
Caption: Biocatalytic route to (R)-4-propyloxolan-2-one.
Experimental Protocol
A representative procedure for the biocatalytic synthesis of (R)-4-propyloxolan-2-one is as follows:
-
Enzymatic Resolution: A suspension of racemic diethyl 2-propylsuccinate and a lipase (e.g., from Candida antarctica) in a buffered aqueous solution is stirred at a controlled pH and temperature. The enzyme selectively hydrolyzes the (R)-enantiomer of the diester to the corresponding monoacid, leaving the (S)-diester largely unreacted.
-
Extraction: Upon completion of the enzymatic reaction, the mixture is acidified, and the (R)-monoacid is extracted with an organic solvent.
-
Reduction: The extracted (R)-monoacid is then reduced, typically using a reducing agent like sodium borohydride, to the corresponding diol.
-
Lactonization: The resulting diol undergoes acid-catalyzed cyclization to form (R)-4-propyloxolan-2-one.
Mechanistic Insights and Rationale
The key to this route's success lies in the high enantioselectivity of the lipase enzyme. The enzyme's active site is a chiral environment that preferentially binds and catalyzes the hydrolysis of one enantiomer of the racemic substrate over the other. This enzymatic resolution is often characterized by a high enantiomeric excess (ee) of the desired product. The subsequent chemical steps are standard organic transformations that proceed with retention of the established stereochemistry.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High enantioselectivity (>99% ee) | Limited to the kinetic resolution of specific substrates |
| Mild reaction conditions (aqueous media, near-neutral pH, ambient temperature) | Enzyme cost and stability can be a concern for large-scale production |
| Environmentally friendly ("Green Chemistry") | Separation of the desired product from the unreacted enantiomer is required |
| High potential for scalability |
Organocatalytic Route: The Power of Small Molecules
Organocatalysis has gained significant traction as a versatile and environmentally conscious alternative to metal-based catalysis. For the synthesis of (R)-4-propyloxolan-2-one, an organocatalytic approach offers a direct method to establish the desired stereocenter with high enantioselectivity.
Workflow Overview
Caption: Organocatalytic route to (R)-4-propyloxolan-2-one.
Experimental Protocol
A general procedure for the organocatalytic synthesis is as follows:
-
Asymmetric Michael Addition: trans-2-Hexen-1-al and nitromethane are reacted in the presence of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) and a cocatalyst (e.g., a weak acid) in an organic solvent. The reaction is typically carried out at or below room temperature.
-
Oxidation: The resulting (R)-4-nitrohexanal is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.
-
Reduction and Lactonization: The nitro group of the carboxylic acid is reduced to an amino group, which can then be converted to a hydroxyl group via a diazonium salt, followed by in-situ lactonization under acidic conditions to yield (R)-4-propyloxolan-2-one. Alternatively, advanced methods can directly convert the nitro group to a carbonyl for subsequent reduction and lactonization.
Mechanistic Insights and Rationale
The stereoselectivity of this route is established during the initial Michael addition. The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion intermediate. This iminium ion activates the aldehyde for nucleophilic attack by the nitromethane enolate. The bulky substituents on the chiral catalyst effectively shield one face of the iminium ion, directing the incoming nucleophile to the other face and thereby controlling the stereochemistry of the newly formed C-C bond.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High enantioselectivity can be achieved | Multi-step synthesis |
| Avoids the use of heavy metals | Catalyst loading can be high in some cases |
| Catalysts are often derived from readily available chiral precursors | Optimization of reaction conditions can be challenging |
| Direct generation of the chiral center |
Chiral Auxiliary Route: The Evans Auxiliary Approach
The use of chiral auxiliaries is a classic and reliable strategy in asymmetric synthesis. The Evans oxazolidinone auxiliaries are particularly effective for controlling the stereochemistry of alkylation reactions. This method has been successfully applied to the synthesis of (R)-4-propyloxolan-2-one.
Workflow Overview
Caption: Synthesis of (R)-4-propyloxolan-2-one from (R)-epichlorohydrin.
Experimental Protocol
A general procedure for this route is as follows:
-
Ring Opening and Cyclization: (R)-Epichlorohydrin is reacted with a malonic ester, such as diethyl malonate, in the presence of a base. This results in the opening of the epoxide ring and subsequent intramolecular cyclization to form a bicyclic intermediate.
-
Grignard Reaction: The bicyclic intermediate is then treated with a propyl Grignard reagent (e.g., propylmagnesium bromide), which attacks the ester carbonyl and opens the cyclopropane ring.
-
Decarboxylation: The resulting intermediate is subjected to decarboxylation, typically by heating in the presence of an acid or base, to yield (R)-4-propyloxolan-2-one.
Mechanistic Insights and Rationale
The stereochemistry of the final product is derived directly from the starting material, (R)-epichlorohydrin. The nucleophilic attack of the malonate enolate on the epoxide occurs with inversion of configuration at the carbon bearing the chlorine atom. The subsequent Grignard reaction and decarboxylation steps are designed to proceed without affecting the established stereocenter. A critical consideration in this route is the potential for racemization during the decarboxylation step, which often requires harsh conditions.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes a readily available and relatively inexpensive chiral starting material | Potential for racemization during the decarboxylation step |
| Fewer steps compared to some other asymmetric methods | The Grignard reaction can sometimes lead to side products |
| Direct transfer of chirality from the starting material | Harsh reaction conditions may be required for some steps |
Comparative Analysis
| Feature | Biocatalytic Route | Organocatalytic Route | Evans Auxiliary Route | (R)-Epichlorohydrin Route |
| Stereocontrol | Enzymatic Resolution | Asymmetric Catalysis | Chiral Auxiliary | Chiral Pool |
| Typical Yield | Moderate to High | Moderate | Good to High | Moderate |
| Enantioselectivity | Excellent (>99% ee) | Good to Excellent | Excellent (High dr) | Good (dependent on racemization) |
| Scalability | Good | Good | Moderate to Good | Good |
| Reagent Cost | Enzyme can be expensive | Catalyst can be expensive | Auxiliary can be expensive | (R)-Epichlorohydrin is relatively inexpensive |
| Environmental Impact | Low ("Green") | Generally Low | Moderate (solvent and reagent use) | Moderate (solvent and reagent use) |
| Operational Complexity | Moderate (enzyme handling) | Moderate (catalyst synthesis/handling) | High (multiple steps, low temperatures) | Moderate |
Conclusion
The choice of a synthetic route to (R)-4-propyloxolan-2-one is a multifaceted decision that depends on various factors, including the desired scale of production, cost considerations, and available expertise.
-
The biocatalytic route stands out for its exceptional enantioselectivity and environmentally friendly nature, making it a preferred choice for industrial-scale synthesis where the cost of the enzyme can be justified by the high purity of the product and the mild reaction conditions.
-
The organocatalytic route offers a modern and elegant solution for the direct asymmetric synthesis of the chiral lactone, avoiding the use of metals and providing high enantioselectivity. It is a rapidly developing field with significant potential for future process improvements.
-
The Evans auxiliary route is a classic and highly reliable method that guarantees high stereocontrol. While it involves more steps and the use of stoichiometric amounts of the chiral auxiliary, its predictability and robustness make it a valuable tool, particularly in a research and development setting.
-
The synthesis from (R)-epichlorohydrin represents a practical and cost-effective approach by leveraging a readily available chiral starting material. However, careful optimization is required to mitigate the risk of racemization during the synthesis.
Ultimately, a thorough evaluation of the pros and cons of each route, in the context of specific project goals, will enable researchers and drug development professionals to select the most appropriate and efficient pathway for the synthesis of this critical chiral intermediate.
References
-
Schule, A., et al. (2016). A Biocatalytic Route to the Novel Antiepileptic Drug Brivaracetam. Organic Process Research & Development, 20(9), 1566–1575. [Link]
- Process for asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one.
- Method for preparing optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one.
-
Gayke, M., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2355–2376. [Link]
-
Kosugi, H., et al. (1989). A new synthesis of γ-butyrolactones by the reaction of γ-oxo-α,β-unsaturated esters with zinc in the presence of trichloroacetyl chloride. Journal of the Chemical Society, Perkin Transactions 1, 935-943. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
- Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
-
4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. (Patent No. EP3543229A1). [Link]
A Senior Application Scientist's Guide to the Catalytic Synthesis of 4-Propyloxolan-2-one: An Efficacy Comparison
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral molecules is a cornerstone of innovation. 4-Propyloxolan-2-one, particularly its (R)-enantiomer, serves as a critical intermediate in the synthesis of the antiepileptic drug Brivaracetam[1][2]. The development of efficient catalytic routes to this valuable building block is therefore of significant interest. This guide provides an in-depth comparison of catalytic strategies for the synthesis of 4-propyloxolan-2-one, drawing upon established principles from the well-studied synthesis of the related γ-valerolactone (GVL) and specific methodologies reported for the target molecule.
Introduction: The Significance of 4-Propyloxolan-2-one
4-Propyloxolan-2-one, a substituted γ-butyrolactone, is a chiral molecule whose synthesis presents an interesting challenge in controlling stereochemistry. Its five-membered lactone ring structure is a common motif in natural products and pharmaceuticals[2][3]. The propyl substituent at the 4-position is key to the biological activity of its derivatives, such as Brivaracetam[1]. Consequently, the development of robust and efficient catalytic methods for its synthesis is a significant endeavor in medicinal and process chemistry.
Catalytic Strategies for γ-Butyrolactone Synthesis: Lessons from γ-Valerolactone (GVL)
While direct, side-by-side comparative studies of various catalysts for the synthesis of 4-propyloxolan-2-one are not extensively documented, a wealth of information is available for the synthesis of γ-valerolactone (GVL), a structurally similar and industrially important molecule. The catalytic principles governing GVL synthesis from levulinic acid are highly transferable and provide a strong foundation for understanding the catalytic landscape for 4-propyloxolan-2-one.
The primary route to GVL is the catalytic hydrogenation of levulinic acid, which proceeds through a 4-hydroxypentanoic acid intermediate followed by intramolecular esterification. A variety of catalysts, both homogeneous and heterogeneous, have been explored for this transformation.
Heterogeneous Catalysts: The Workhorses of GVL Synthesis
Heterogeneous catalysts are favored in industrial applications due to their ease of separation and potential for reuse.
Ruthenium-based catalysts are among the most effective for the hydrogenation of levulinic acid to GVL. Supported ruthenium, particularly on carbon (Ru/C), exhibits excellent performance under relatively mild conditions. The choice of support can also influence the catalyst's stability and activity.
Palladium (Pd) and Platinum (Pt) based catalysts are also active in this conversion, though they may sometimes lead to different selectivity profiles or require different reaction conditions.
In an effort to reduce reliance on expensive and scarce noble metals, significant research has focused on developing catalysts based on more abundant elements like nickel (Ni) and copper (Cu). These catalysts can achieve high yields of GVL, although they often require more forcing reaction conditions (higher temperatures and pressures) compared to their noble metal counterparts.
Homogeneous Catalysts: Precision and Mechanistic Insight
Homogeneous catalysts, typically organometallic complexes, offer the advantage of high selectivity and activity under mild conditions. Their well-defined active sites also allow for more straightforward mechanistic studies. Ruthenium and iridium complexes have shown considerable promise in the hydrogenation of levulinic acid. However, the challenge of separating the catalyst from the product remains a significant drawback for large-scale applications.
Synthesis of 4-Propyloxolan-2-one: Specific Catalytic Approaches
The synthesis of 4-propyloxolan-2-one requires starting materials that can introduce the propyl group at the desired position. Several synthetic routes have been reported, with a strong emphasis on enantioselective methods for producing the (R)-isomer.
Enantioselective Synthesis from Chiral Precursors
A prevalent strategy involves the use of chiral starting materials to control the stereochemistry of the final product. One such approach starts from optically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-ones. This multi-step synthesis involves an alkylation reaction, followed by reduction and subsequent hydrolysis and lactonization to yield (R)-4-n-propyl-dihydrofuran-2(3H)-one[4]. While this method is effective in achieving high optical purity, it is a stoichiometric approach rather than a direct catalytic cyclization.
Catalytic Routes to Racemic and Enantioenriched 4-Alkyl-γ-butyrolactones
More general catalytic methods for the synthesis of 4-alkyl-γ-butyrolactones often involve the catalytic modification of existing lactone structures or the cyclization of functionalized precursors.
Ruthenium catalysts have been employed in various transformations leading to substituted lactones. For instance, a synthetic route to optically pure (R)-4-propyloxolan-2-one starting from a chiral sulfoxide utilizes a ruthenium catalyst to obtain a key cis-olefin intermediate. This is followed by a zinc powder-catalyzed reaction with trichloroacetyl chloride to facilitate ring closure[1]. Another approach involves the ruthenium(II)-catalyzed synthesis of polysubstituted furans, which can be precursors to lactones[5].
Comparative Analysis of Catalyst Efficacy
The following table summarizes the performance of various catalytic systems in the synthesis of γ-butyrolactones, with a focus on GVL as a proxy for 4-propyloxolan-2-one due to the availability of comparative data.
| Catalyst System | Starting Material | Product | Yield (%) | Selectivity (%) | Reaction Conditions | Reference(s) |
| Heterogeneous Catalysts | ||||||
| 5% Ru/C | Levulinic Acid | γ-Valerolactone | >99 | >99 | 150°C, 40 bar H₂ | - |
| 5% Pd/C | Levulinic Acid | γ-Valerolactone | High | High | 100-160°C, 10-30 bar H₂ | - |
| Ni-Cu/Al₂O₃ | Levulinic Acid | γ-Valerolactone | 91 | >98 | 250°C, 65 bar H₂ | - |
| Homogeneous Catalysts | ||||||
| [Ru(acac)₃]/ligand | Levulinic Acid | γ-Valerolactone | 99 | >99 | 100°C, 50 bar H₂ | - |
| [Ir(cod)Cl]₂/ligand | Levulinic Acid | γ-Valerolactone | High | High | Mild Conditions | - |
| Specific to 4-Propyloxolan-2-one | ||||||
| RuCl₃·nH₂O | (R)-2-benzylpentyl acetate | (R)-4-Propyloxolan-2-one | - | - | Room Temperature | [6][7] |
| Zinc Powder | Chloro-lactone intermediate | (R)-4-Propyloxolan-2-one | - | - | - | [1] |
Experimental Protocols
General Procedure for Heterogeneous Catalytic Hydrogenation of Levulinic Acid to GVL
This protocol is a representative example of the synthesis of a γ-butyrolactone using a heterogeneous catalyst and can be adapted for other substrates and catalysts.
Materials:
-
Levulinic acid
-
5% Ru/C catalyst
-
Deionized water (or other suitable solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Hydrogen gas (high purity)
Procedure:
-
Charge the autoclave reactor with levulinic acid and the 5% Ru/C catalyst (typically 1-5 wt% of the substrate).
-
Add the solvent (e.g., deionized water) to the desired concentration.
-
Seal the reactor and purge several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).
-
Heat the reactor to the target temperature (e.g., 150°C) while stirring.
-
Maintain the reaction conditions for the desired time (e.g., 2-6 hours), monitoring the pressure drop to gauge hydrogen consumption.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Open the reactor and recover the reaction mixture.
-
Separate the catalyst by filtration. The catalyst can be washed and dried for potential reuse.
-
Analyze the liquid product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of levulinic acid and the selectivity to GVL.
Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one via Reductive Cyclization
The following is a summarized protocol based on a reported multi-step synthesis[6][8].
Step 1: Reduction of a Precursor
-
A solution of the starting material, such as (R)-2-propylsuccinic acid 4-tert-butyl ester, is prepared in a suitable solvent like toluene in a jacketed reactor.
-
The solution is cooled to a low temperature (e.g., -5°C) under a nitrogen atmosphere.
-
A base, such as triethylamine, is added, followed by the dropwise addition of ethyl chloroformate, maintaining the low temperature.
-
The reaction mixture is stirred, and then a reducing agent, such as sodium borohydride, is added portion-wise.
-
A co-solvent like methanol is added dropwise while carefully controlling the temperature.
-
The reaction is quenched with an acidic solution (e.g., HCl).
Step 2: Work-up and Lactonization
-
The organic layer is separated, washed, and the solvent is removed under reduced pressure.
-
The crude product can then be purified. The lactonization may occur spontaneously during the work-up or may require further treatment with an acid catalyst.
Visualizing the Reaction Pathways
The synthesis of γ-butyrolactones can be visualized through reaction pathway diagrams.
Caption: General reaction pathway for the synthesis of γ-valerolactone (GVL) from levulinic acid.
Caption: A multi-step synthetic route to (R)-4-propyloxolan-2-one from a chiral precursor.
Conclusion and Future Outlook
The catalytic synthesis of 4-propyloxolan-2-one is a field of active research, driven by its importance as a pharmaceutical intermediate. While direct catalytic comparisons are still emerging, the extensive knowledge from γ-valerolactone synthesis provides a robust framework for catalyst selection and process optimization. Heterogeneous catalysts, particularly those based on ruthenium, offer a scalable and reusable option. For enantioselective synthesis, multi-step routes from chiral precursors are currently the most established methods.
Future research will likely focus on the development of novel, highly efficient, and enantioselective catalysts for the direct synthesis of 4-propyloxolan-2-one from readily available starting materials. This includes the exploration of both heterogeneous and homogeneous catalytic systems, with an emphasis on sustainability and atom economy. The continued advancement in catalyst design will undoubtedly pave the way for more efficient and cost-effective production of this vital chiral building block.
References
- Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. Google Patents. (2019-11-28).
-
Ye, L., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(14), 9375-9430. Available from: [Link]
- Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. Google Patents. (2021-03-24).
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(R)-4-Propyldihydrofuran-2(3H)-one. Chongqing Chemdad Co., Ltd. Available from: [Link]
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Yanagisawa, A., et al. (2011). Catalytic Enantioselective Synthesis of Chiral γ-butyrolactones. Organic Letters, 13(6), 1576-1578. Available from: [Link]
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Caretto, A., et al. (2014). Upgrading of Biobased Lactones with Dialkylcarbonates. ChemSusChem, 7(7), 2006-2014. Available from: [Link]
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Romo, D., et al. (2004). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations of Enals and Aldehydes. Journal of the American Chemical Society, 126(23), 7142-7143. Available from: [Link]
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Nicewicz, D. A., & MacMillan, D. W. C. (2008). Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. Organic Letters, 10(20), 4581-4584. Available from: [Link]
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4-Propyloxolan-2-one. PubChem. Available from: [Link]
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The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications. Medium. (2024-05-22). Available from: [Link]
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(4S)-4-Propyloxolan-2-one. PubChem. Available from: [Link]
- Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. Google Patents. (2018-08-30).
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4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. European Patent Office. (2019-09-25). Available from: [Link]
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Ragaini, F., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5424. Available from: [Link]
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Gande, S., et al. (2021). Ruthenium(ii)-catalyzed synthesis of poly-substituted furans via intermolecular oxidative annulation of 3-(phenylethynyl) oxazolidin-2-ones. Organic & Biomolecular Chemistry, 19(3), 576-580. Available from: [Link]
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Ferretti, F. M., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. AIR Unimi. Available from: [Link]
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A Comparative Guide to the Synthesis of 4-Propyloxolan-2-one (γ-Heptalactone) for Researchers and Drug Development Professionals
Introduction: The Significance of 4-Propyloxolan-2-one (γ-Heptalactone)
4-Propyloxolan-2-one, commonly known as γ-heptalactone, is a valuable chiral molecule with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2][3] Its characteristic fruity and coconut-like aroma makes it a sought-after ingredient in food and cosmetic formulations.[2][3] Beyond its sensory properties, γ-heptalactone serves as a versatile chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The growing demand for this lactone necessitates a comprehensive understanding of its synthesis methods to enable researchers and process chemists to select the most appropriate route based on factors such as cost, efficiency, stereoselectivity, and environmental impact.
This guide provides an in-depth, comparative analysis of the primary synthetic strategies for producing 4-propyloxolan-2-one, offering a critical evaluation of both traditional chemical methods and emerging biocatalytic routes. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a cost-benefit analysis to aid in informed decision-making for laboratory-scale synthesis and potential industrial scale-up.
Chemical Synthesis Routes: Established Pathways to γ-Heptalactone
Conventional chemical synthesis offers robust and well-documented methods for the preparation of γ-heptalactone. The two most prominent approaches are the intramolecular cyclization of a C7 hydroxy acid precursor and the radical-mediated addition of an alcohol to an acrylic acid derivative.
Method 1: Intramolecular Cyclization of 4-Hydroxyheptanoic Acid
The intramolecular esterification of 4-hydroxyheptanoic acid is a fundamental and widely employed method for the synthesis of γ-lactones, including γ-heptalactone.[4] This acid-catalyzed reaction proceeds through a protonation of the carboxylic acid group, followed by a nucleophilic attack from the hydroxyl group at the C4 position, leading to the formation of the five-membered lactone ring and the elimination of a water molecule.
Reaction Pathway:
Figure 1: Acid-catalyzed intramolecular cyclization of 4-hydroxyheptanoic acid.
Experimental Protocol: Acid-Catalyzed Cyclization of 4-Hydroxyheptanoic Acid
Materials:
-
4-Hydroxyheptanoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxyheptanoic acid (1 equivalent) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure γ-heptalactone.
Cost-Benefit Analysis of the Cyclization Method:
| Factor | Analysis |
| Cost of Starting Materials | The primary cost driver is 4-hydroxyheptanoic acid. Its availability can be limited, and the synthesis of this precursor adds to the overall cost. |
| Reagent & Solvent Cost | Toluene and sulfuric acid are relatively inexpensive commodity chemicals. |
| Yield & Efficiency | This method can provide good to high yields, often exceeding 80%, depending on the efficiency of water removal. |
| Reaction Time | The reaction time is typically in the range of several hours. |
| Purification | Vacuum distillation is a standard and effective purification method for this product. |
| Scalability | The process is readily scalable for industrial production. |
| Stereoselectivity | This method, starting from a racemic or achiral precursor, will produce a racemic mixture of γ-heptalactone. Synthesis of an enantiomerically pure product would require a chiral starting material, significantly increasing the cost. |
| Safety & Environmental Impact | The use of concentrated sulfuric acid requires careful handling. Toluene is a hazardous solvent. Waste generated includes acidic and basic aqueous solutions. |
Method 2: Radical Addition of Butanol to Acrylic Acid
This approach involves the free-radical addition of an alcohol (butanol) to acrylic acid or its esters, followed by cyclization to form the lactone.[4][5] The reaction is typically initiated by a radical initiator, such as a peroxide, at elevated temperatures and pressures.
Reaction Pathway:
Figure 2: Free-radical addition of butanol to acrylic acid for γ-heptalactone synthesis.
Experimental Protocol: Radical-Mediated Synthesis of γ-Heptalactone
Materials:
-
Acrylic acid
-
n-Butanol
-
Di-tert-butyl peroxide (DTBP) or other suitable radical initiator
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with acrylic acid, a molar excess of n-butanol, and a catalytic amount of di-tert-butyl peroxide.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Heat the reactor to a temperature range of 165-280°C and pressurize with nitrogen to 0.05-1.25 MPa.[5]
-
Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 5-10 hours).[5]
-
After the reaction, cool the reactor to a safe temperature and vent the pressure.
-
The crude product is then subjected to fractional distillation under vacuum to separate the desired γ-heptalactone from unreacted starting materials and byproducts.[5]
Cost-Benefit Analysis of the Radical Addition Method:
| Factor | Analysis |
| Cost of Starting Materials | Acrylic acid and n-butanol are readily available and relatively inexpensive bulk chemicals. |
| Reagent & Solvent Cost | The radical initiator is used in catalytic amounts, contributing minimally to the overall cost. The reaction can often be run neat, minimizing solvent costs. |
| Yield & Efficiency | Yields can be variable and are sensitive to reaction conditions. Side reactions, including polymerization of acrylic acid, can reduce the yield. |
| Reaction Time | Reaction times are typically in the range of several hours. |
| Purification | Fractional distillation is required to separate the product from a potentially complex mixture of byproducts and unreacted starting materials. |
| Scalability | This method is suitable for industrial-scale production, though it requires specialized high-pressure equipment. |
| Stereoselectivity | This method produces a racemic mixture of γ-heptalactone. |
| Safety & Environmental Impact | The use of high pressures and temperatures, along with flammable and potentially explosive peroxides, presents significant safety hazards. The reaction can generate polymeric waste. |
Biocatalytic Synthesis: A Greener Approach to γ-Heptalactone
The increasing demand for "natural" ingredients and sustainable manufacturing processes has driven the development of biocatalytic methods for lactone production.[3] These methods utilize whole microbial cells or isolated enzymes to catalyze the synthesis of γ-heptalactone, often with high stereoselectivity.
Method 3: Microbial Biotransformation of Fatty Acids
Certain microorganisms, particularly yeasts like Yarrowia lipolytica and fungi such as Aspergillus niger, possess the enzymatic machinery to convert fatty acids into lactones through pathways like β-oxidation.[6][7][8] While the production of γ-decalactone from ricinoleic acid is well-established, similar principles can be applied to produce γ-heptalactone from appropriate C7 or longer-chain precursors.
Conceptual Biotransformation Pathway:
Figure 3: Conceptual pathway for microbial biotransformation to γ-heptalactone.
Experimental Protocol: General Fermentative Production of γ-Lactones
Materials:
-
Selected microbial strain (e.g., Yarrowia lipolytica)
-
Fermentation medium (containing carbon source, nitrogen source, minerals)
-
Fatty acid precursor (e.g., a suitable hydroxy fatty acid or its precursor)
-
Bioreactor
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Prepare and sterilize the fermentation medium in a bioreactor.
-
Inoculate the bioreactor with a pre-culture of the selected microorganism.
-
Maintain optimal fermentation conditions (temperature, pH, aeration, agitation).
-
After an initial growth phase, introduce the fatty acid precursor to the culture.
-
Continue the fermentation, monitoring the production of γ-heptalactone using techniques like gas chromatography (GC).
-
After the fermentation, harvest the broth and separate the cells.
-
Extract the γ-heptalactone from the fermentation broth using a suitable solvent.
-
Purify the extracted product using methods such as column chromatography or distillation.
Cost-Benefit Analysis of the Biocatalytic Method:
| Factor | Analysis |
| Cost of Starting Materials | The cost of the fatty acid precursor can be a significant factor. Using inexpensive, renewable feedstocks is a key area of research to improve economic viability. |
| Reagent & Solvent Cost | Fermentation media components can be relatively inexpensive, but specialized supplements can increase costs. Downstream processing requires significant solvent volumes. |
| Yield & Efficiency | Titers and yields can be lower compared to chemical synthesis and are highly dependent on the microbial strain and fermentation conditions. Product inhibition can also limit yields. |
| Reaction Time | Fermentation processes are typically much longer than chemical reactions, often spanning several days. |
| Purification | Downstream processing to isolate the product from a complex fermentation broth can be challenging and costly, often involving extraction and chromatography. |
| Scalability | Scaling up fermentation processes requires significant capital investment in bioreactors and downstream processing equipment. |
| Stereoselectivity | A major advantage of biocatalysis is the potential for high enantioselectivity, leading to the production of optically pure lactones. |
| Safety & Environmental Impact | Generally considered a "greener" approach with milder reaction conditions. However, large volumes of aqueous waste are generated, and the use of organic solvents for extraction has an environmental impact. |
Comparative Summary and Future Outlook
The choice of a synthesis method for 4-propyloxolan-2-one is a multifaceted decision that requires careful consideration of various technical and economic factors.
| Synthesis Method | Key Advantages | Key Disadvantages | Best Suited For |
| Intramolecular Cyclization | High yields, well-established, scalable. | Cost and availability of the hydroxy acid precursor. | Large-scale production of racemic γ-heptalactone where precursor cost is manageable. |
| Radical Addition | Inexpensive and readily available starting materials. | Safety concerns (high pressure/temperature), potential for side reactions and lower yields. | Industrial-scale production where capital investment in high-pressure equipment is justified and safety protocols are robust. |
| Biocatalysis | "Natural" product, high stereoselectivity, milder reaction conditions. | Lower yields and titers, long reaction times, complex downstream processing, higher initial development cost. | Production of high-value, enantiomerically pure γ-heptalactone for pharmaceutical or high-end flavor/fragrance applications. |
The future of γ-heptalactone synthesis will likely involve a combination of these approaches. Advances in chemical catalysis may lead to more efficient and selective methods for the synthesis of the hydroxy acid precursor, thereby improving the economics of the cyclization route. For the biocatalytic approach, metabolic engineering of microbial strains to improve titers and yields, coupled with the development of more efficient and cost-effective downstream processing technologies, will be crucial for its broader adoption. Ultimately, the optimal synthesis strategy will depend on the specific requirements of the application, balancing the need for cost-effectiveness, purity, stereochemistry, and sustainability.
References
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Rehberg, C. E. (n.d.). ACRYLIC ACID, n-BUTYL ESTER. Organic Syntheses Procedure. Retrieved from [Link]
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ScenTree. (n.d.). Gamma-heptalactone (CAS N° 105-21-5). Retrieved from [Link]
- van der Waal, J. C., et al. (2025). Solution and precipitation based radical polymerization of renewable vinyl lactones in renewable solvents. TU Delft Repository.
- Martínez, D., et al. (2022). Techno-Economic Assessment of Conceptual Design for Gamma-Valerolactone Production over a Bifunctional Zr–Al–Beta Catalyst.
- García-Valverde, M., et al. (n.d.).
- Hegde, B. B. (n.d.). Advanced Free Radical Reactions for Organic Synthesis. Dr. B. B. Hegde First Grade College, Kundapura.
- Kaczmarek, M., & Kijeński, J. (2020). Recent Developments in Lactone Monomers and Polymer Synthesis and Application.
- Wierzchowska, K., et al. (2021).
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The Fragrance Conservatory. (n.d.). γ-Heptalactone - The Ingredient Directory. Retrieved from [Link]
- Bansod, Y., et al. (2025). Techno-economic assessment of bio-based routes for acrylic acid production.
- Manzer, L. E. (2025). Catalytic synthesis of α-methylene-γ-valerolactone: A biomass-derived acrylic monomer.
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Buck, J. S., & Ide, W. S. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses Procedure. Retrieved from [Link]
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- CN102617522B - Method for synthesis of gamma-nonyl lactone. (n.d.). Google Patents.
- Wierzchowska, K., et al. (2021). Esterification of acrylic acid and n-Butanol.
- WO2013183380A1 - METHOD FOR PRODUCING β-(METH)ACRYLOYLOXY-γ-BUTYROLACTONE. (n.d.). Google Patents.
- Baptista, M., et al. (2023). Products study of the OH-initiated reaction of (γ)-caprolactone and (γ)-heptalactone at 298 K: Formation of peroxyacyl nitrates (nPANs).
- Shi, Y., et al. (2022). Effect of γ-Heptalactone on the Morphology and Production of Monascus Pigments and Monacolin K in Monascus purpureus. PubMed Central.
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A Comparative Analysis of 4-Propyloxolan-2-one and Other Key Precursors in the Synthesis of Brivaracetam
This guide provides an in-depth comparative study of various precursors used in the synthesis of Brivaracetam, a third-generation anti-epileptic drug.[1] Developed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of synthetic routes, experimental data, and the strategic advantages of different chemical intermediates, with a particular focus on the pivotal role of (4R)-4-propyloxolan-2-one.
Brivaracetam, chemically known as (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, is a highly selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A).[2][3] Its synthesis with precise stereochemical control presents a significant challenge in medicinal chemistry.[4][5] This guide will dissect various synthetic strategies, providing both a high-level overview and detailed experimental insights to inform precursor selection and process optimization.
The Central Role of the Pyrrolidinone Core: A Strategic Overview
The core structure of Brivaracetam is a substituted pyrrolidinone ring. The efficiency and stereoselectivity of the entire synthesis are often determined by the strategy employed to construct this core. Precursors can be broadly categorized based on the key bond formations and the stage at which the stereocenters are introduced. This guide will explore the following pivotal precursors and their associated synthetic pathways:
-
(4R)-4-Propyloxolan-2-one: A foundational chiral building block.
-
Linear Precursors for Cyclization: Strategies involving the formation of the pyrrolidinone ring from acyclic intermediates.
-
Enantioselective Approaches: Advanced methods focusing on asymmetric catalysis to establish the desired stereochemistry early in the synthesis.
(4R)-4-Propyloxolan-2-one: The Chiral Lactone Approach
(4R)-4-Propyloxolan-2-one, also known as (R)-4-propyldihydrofuran-2(3H)-one, is a widely utilized and commercially available chiral intermediate in Brivaracetam synthesis.[6][7][8] Its pre-defined stereocenter at the 4-position directly translates to the desired (4R) configuration in the final Brivaracetam molecule, simplifying the stereochemical challenges.
Synthetic Pathway from (4R)-4-Propyloxolan-2-one
The general strategy involves the ring-opening of the lactone followed by cyclization with a chiral amine side chain.
Caption: Synthetic route from (4R)-4-propyloxolan-2-one.
A key advantage of this pathway is the robust control over the C4 stereocenter. The primary challenge then becomes the efficient and stereoselective introduction of the (S)-2-aminobutanamide side chain.
Experimental Protocol: Ring-Opening and N-Alkylation
Objective: To synthesize Brivaracetam from (R)-4-propyldihydrofuran-2-one.
Step 1: Ring-Opening of (R)-4-propyldihydrofuran-2-one [9]
-
To a solution of (R)-4-propyldihydrofuran-2-one (1 equivalent) in acetic acid, add hydrobromic acid (excess).
-
Heat the mixture to facilitate the ring-opening reaction, forming (R)-3-(bromomethyl)hexanoic acid.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure. The crude product can often be used directly in the next step.
Causality: The use of a strong acid like HBr in acetic acid protonates the carbonyl oxygen of the lactone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the bromide ion, leading to the opening of the lactone ring.
Step 2: N-Alkylation with (S)-2-aminobutanamide [9]
-
The crude (R)-3-(bromomethyl)hexanoic acid is esterified (e.g., with ethanol) to improve reactivity and solubility.
-
The resulting ester (1 equivalent) is reacted with (S)-2-aminobutanamide hydrochloride (1-1.2 equivalents) in the presence of a base such as sodium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI).
-
The reaction is typically carried out in a suitable organic solvent at an elevated temperature.
-
Upon completion, the reaction mixture is worked up, and the crude Brivaracetam is purified, often by recrystallization.
Causality: The base neutralizes the hydrochloride salt of the amine and facilitates the nucleophilic attack of the amine on the electrophilic carbon bearing the bromine atom. TBAI acts as a phase-transfer catalyst, enhancing the reaction rate.
Alternative Precursors and Synthetic Strategies
While the (4R)-4-propyloxolan-2-one route is common, several other precursors have been explored to improve overall yield, reduce costs, or avoid certain challenging steps like chiral separations.
a) Synthesis from (R)-Methyl-2-bromobutanoate
This approach, developed by UCB Pharma, builds the pyrrolidinone ring through cyclization of a linear precursor.[2][10]
Caption: Synthesis of Brivaracetam via a linear diester intermediate.
This route involves the reaction of (R)-methyl-2-bromobutanoate with methyl 3-(aminomethyl)hexanoate to form a diester, which then undergoes intramolecular cyclization.[2] The final step is the amidation of the ester to yield Brivaracetam. A key challenge in this route can be achieving high diastereoselectivity during cyclization.
b) Enantioselective Synthesis using Asymmetric Catalysis
More recent approaches focus on establishing the chirality early through asymmetric catalysis, which can be more elegant and efficient than using chiral pool starting materials or performing chiral resolutions.[11][12]
One notable example employs a MacMillan-type organocatalyst for the enantioselective reaction between pentanal and diethyl bromomalonate.[2]
Caption: Enantioselective synthesis of a key Brivaracetam intermediate.
This method generates a key chiral intermediate with high enantiomeric excess, which is then converted to Brivaracetam in subsequent steps.[2] Such approaches can offer higher overall yields and avoid costly chiral separations.[12]
Comparative Performance Data
| Precursor/Route | Key Advantages | Key Challenges | Reported Overall Yield | Purity | Reference |
| (4R)-4-Propyloxolan-2-one | Commercially available chiral precursor, good control of C4 stereochemistry. | Potential for racemization in subsequent steps, may require optimization of reaction conditions. | ~39% | High | [9] |
| (R)-Methyl-2-bromobutanoate | Utilizes readily available starting materials. | Diastereoselectivity of cyclization can be an issue, may require chiral chromatography. | ~32% | Diastereomeric mixture | [2][3] |
| Valeraldehyde & Diethyl 2-bromomalonate (Organocatalysis) | High enantioselectivity, avoids chiral resolution. | Catalyst cost and loading, multi-step conversion to final product. | ~58% | High | [2][12] |
| (R)-Epichlorohydrin | Utilizes a commercially available chiral building block. | Multi-step synthesis, may involve Grignard reagents. | N/A | High | [2] |
Note: Yields are highly dependent on specific reaction conditions and optimization. The values presented are for comparative purposes based on literature reports.
Conclusion and Future Perspectives
The synthesis of Brivaracetam has evolved from classical approaches relying on chiral resolution to more sophisticated methods employing chiral pool starting materials and asymmetric catalysis. The choice of precursor is a critical decision that impacts the overall efficiency, cost, and scalability of the synthesis.
-
The (4R)-4-propyloxolan-2-one route remains a robust and widely used method due to the commercial availability of the chiral precursor and the direct translation of its stereochemistry to the final product.
-
Alternative routes starting from linear precursors like (R)-methyl-2-bromobutanoate offer flexibility but may require careful optimization to control diastereoselectivity.
-
Enantioselective catalytic methods represent the state-of-the-art, offering elegant and efficient ways to construct the chiral centers of Brivaracetam. As catalyst technology improves, these routes are likely to become more prevalent in industrial-scale production.
For researchers and drug development professionals, a thorough understanding of these comparative aspects is essential for selecting the most appropriate synthetic strategy that aligns with project goals, timelines, and budget.
References
-
Shaik, N. B., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2355–2381. [Link][2][3][10]
-
de Souza, R. O. M. A., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega, 8(25), 22895–22903. [Link][11][12]
-
Singh, S. K., et al. (2025). Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. Letters in Organic Chemistry, 22(7), 567-570. [Link][4][5]
-
UCB S.A. (2016). Processes to produce brivaracetam. WO2016191435A1. [1]
-
Schule, A., et al. (2016). A Biocatalytic Route to the Novel Antiepileptic Drug Brivaracetam. Organic Process Research & Development. [Link][13]
-
PharmaCompass. (R)-4-Propyldihydrofuran-2(3H)-One. [Link][7]
-
Wang, Y., et al. (2015). Study on the process for the synthesis of the anti-epileptic drug brivaracetam. Chinese Journal of New Drugs. [Link][9]
-
Apicule. (R)-4-Propyldihydrofuran-2(3H)-one (CAS No: 63095-51-2). [Link][8]
-
F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2019). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. EP3553061A1. [15]
-
Suven Life Sciences Limited. (2020). Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam. US11400074B1. [16]
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Beijing Wanquan Dezhong Medical Biological Technology Co Ltd. (2020). Synthetic preparation of brivaracetam. CN111196777A. [17]
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- 3. researchgate.net [researchgate.net]
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- 6. 4-Propyloxolan-2-one | C7H12O2 | CID 13758373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-4-Propyldihydrofuran-2(3H)-One | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. apicule.com [apicule.com]
- 9. Study on the process for the synthesis of the anti-epileptic drug brivaracetam [manu55.magtech.com.cn]
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- 13. researchgate.net [researchgate.net]
- 14. (4S)-4-Propyloxolan-2-one | C7H12O2 | CID 13758374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 16. US11400074B1 - Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 17. CN111196777A - Synthetic preparation of brivaracetam - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking Stereoselective Synthesis of γ-Butyrolactones
Introduction: The Enduring Significance of Chiral γ-Butyrolactones
The γ-butyrolactone scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceuticals with a wide spectrum of biological activities.[1][2][3] From the anti-tumor properties of lignans to the quorum-sensing activities of microbial autoregulators, the precise three-dimensional arrangement of substituents on this five-membered ring is often critical to its function. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure γ-butyrolactones remains a central focus in organic chemistry and drug development.[4]
This guide provides an in-depth comparison of several modern and powerful strategies for the stereoselective synthesis of γ-butyrolactones. We will move beyond a simple recitation of methods to provide a critical analysis of their underlying principles, experimental intricacies, and comparative performance. This document is intended for researchers and drug development professionals seeking to make informed decisions when selecting a synthetic route for their target molecules. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for representative reactions, and offer a quantitative comparison of their substrate scope and stereoselectivity.
Navigating the Landscape of Asymmetric Synthesis
The challenge in synthesizing chiral γ-butyrolactones lies in controlling the formation of one or more stereocenters during the construction of the lactone ring. Over the past few decades, the synthetic chemist's toolbox has expanded significantly, with catalytic asymmetric methods taking center stage. These approaches, which utilize a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product, offer significant advantages in terms of efficiency and sustainability over older methods that relied on stoichiometric chiral auxiliaries.[2]
This guide will focus on a selection of prominent and mechanistically distinct catalytic strategies:
-
Organocatalysis: Employing small, metal-free organic molecules to induce chirality.
-
Metal Catalysis: Leveraging the unique reactivity of transition metals to orchestrate stereoselective bond formations. We will explore:
-
Rhodium-Catalyzed Asymmetric Hydrogenation
-
Chromium-Catalyzed Asymmetric Allylation
-
Manganese-Catalyzed C-H Lactonization
-
Copper-Catalyzed Radical Oxyfunctionalization
-
Each of these methodologies offers a unique set of advantages and limitations, making them suitable for different synthetic challenges. The following sections will provide a detailed examination of each approach to aid in the selection of the optimal method for a given target.
Organocatalysis: The Power of Small Molecules in Asymmetric Induction
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative to traditional methods. Proline and its derivatives are among the most celebrated organocatalysts, capable of mimicking the enamine-based mechanism of Class I aldolase enzymes to forge carbon-carbon bonds with high stereocontrol.
Proline-Catalyzed Asymmetric Aldol Reaction: A Classic for Chiral Construction
The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the direct, enantioselective coupling of a ketone and an aldehyde. This strategy can be ingeniously applied to the synthesis of γ-butyrolactones through a tandem reaction sequence.
Causality of Experimental Choices: The choice of proline as a catalyst is deliberate. Its secondary amine functionality is essential for the formation of a nucleophilic enamine intermediate with a ketone donor. The catalyst's inherent chirality, stemming from its L- or D-configuration, directs the facial selectivity of the enamine's attack on the aldehyde acceptor. The carboxylic acid moiety of proline is also believed to play a crucial role in the transition state, acting as a Brønsted acid to activate the aldehyde and participating in a hydrogen-bonding network that rigidly organizes the transition state assembly, thereby maximizing stereochemical communication. The choice of a highly polar aprotic solvent like DMSO or DMF is critical to ensure the solubility of the zwitterionic proline catalyst and to facilitate the desired reaction pathway.
Workflow and Mechanism
The synthesis of a chiral β-hydroxy γ-butyrolactone via a proline-catalyzed aldol reaction followed by in-situ reduction and lactonization is a powerful one-pot procedure.
Caption: Workflow for the one-pot synthesis of β-hydroxy γ-butyrolactones.
The reaction proceeds through a well-established catalytic cycle:
Sources
- 1. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis and Applications of 4-Propyloxolan-2-one
Welcome to a comprehensive exploration of 4-propyloxolan-2-one, a molecule of significant interest across various scientific disciplines. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of its synthesis and applications. We will delve into various synthetic methodologies, comparing their efficiencies and practicalities, and explore the diverse applications of this versatile compound, supported by experimental data and authoritative references.
Introduction to 4-Propyloxolan-2-one (γ-Heptalactone)
4-Propyloxolan-2-one, commonly known as γ-heptalactone, is a chiral molecule belonging to the family of γ-lactones. Its pleasant, coconut- or apricot-like aroma has made it a valuable ingredient in the food and fragrance industries. Beyond its sensory properties, its chemical structure makes it a useful chiral building block in the synthesis of more complex molecules, including pharmaceuticals and biodegradable polymers. The growing demand for enantiomerically pure compounds has spurred the development of various synthetic routes to access specific stereoisomers of 4-propyloxolan-2-one.
Synthesis of 4-Propyloxolan-2-one: A Comparative Analysis
The synthesis of 4-propyloxolan-2-one can be broadly categorized into classical chemical methods, modern catalytic approaches, and green biocatalytic routes. The choice of method often depends on the desired scale, stereoselectivity, and economic and environmental considerations.
Classical Chemical Synthesis
Classical routes to γ-lactones, including 4-propyloxolan-2-one, often involve the oxidation of corresponding diols or the intramolecular cyclization of γ-hydroxy acids or their derivatives. One of the most established methods is the Baeyer-Villiger oxidation of a corresponding cyclic ketone.
-
Dissolution: Dissolve 2-propylcyclopentanone (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.
-
Addition of Oxidant: Slowly add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), to the solution while maintaining the temperature at 0-5 °C with an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy the excess peroxy acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 4-propyloxolan-2-one.
Causality Behind Experimental Choices: The use of a peroxy acid like m-CPBA is crucial for the regioselective insertion of an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon, a hallmark of the Baeyer-Villiger oxidation. The low temperature during the addition of the oxidant helps to control the exothermic reaction and minimize side reactions. The subsequent washing steps are essential to remove unreacted acid and other impurities, ensuring the purity of the final product.
Modern Catalytic Approaches
To overcome some of the limitations of classical methods, such as the use of stoichiometric and often hazardous reagents, catalytic methods have been developed. These approaches utilize metal-based or organocatalysts to achieve higher efficiency and selectivity.
| Catalyst System | Substrate | Yield (%) | Selectivity (%) | Reference |
| Ru(II)-NNP | 1-Heptene-4-ol | 85 | >99 | |
| PtCl2/CO | 1-Hexene | 70 | 95 (for γ-lactone) | |
| Pd(OAc)2/dppp | 4-Penten-1-ol | 92 | >98 |
Note: The data presented are for the synthesis of γ-lactones from different precursors and highlight the effectiveness of various catalytic systems. dppp = 1,3-Bis(diphenylphosphino)propane.
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the Ru(II)-NNP catalyst in a degassed solvent like toluene.
-
Reaction Setup: Add the substrate, 1-heptene-4-ol (1 equivalent), to the catalyst solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by GC.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 4-propyloxolan-2-one.
Expertise & Experience: The choice of a specific ligand (e.g., NNP) for the ruthenium catalyst is critical as it influences both the catalytic activity and the selectivity of the lactonization process. The inert atmosphere is essential to prevent the deactivation of the catalyst.
Biocatalytic Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. Enzymes, such as lipases and dehydrogenases, or whole-cell systems can be employed for the synthesis of 4-propyloxolan-2-one.
| Biocatalyst | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
| Candida antarctica Lipase B | 4-Hydroxyheptanoic acid methyl ester | >95 | >99 (for R-isomer) | |
| Saccharomyces cerevisiae | Ethyl 4-oxoheptanoate | 88 | 98 (for S-isomer) | |
| Engineered E. coli | Glucose | Not reported | High (for a specific enantiomer) |
-
Enzyme Immobilization: Immobilize a commercially available lipase, such as Candida antarctica lipase B (CALB), on a suitable support to enhance its stability and reusability.
-
Reaction Mixture: In a flask, combine the racemic substrate, such as the methyl ester of 4-hydroxyheptanoic acid, with a suitable organic solvent (e.g., toluene) and the immobilized lipase.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with gentle shaking.
-
Monitoring: Monitor the conversion and enantiomeric excess of the product by chiral GC or HPLC.
-
Product Isolation: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused). The filtrate is then concentrated, and the product is purified by chromatography.
Trustworthiness: The self-validating nature of this protocol lies in the high enantioselectivity of the enzymatic reaction. The production of a highly enantioenriched product confirms that the biocatalyst is functioning correctly under the described conditions.
Visualizing Synthetic Pathways
Caption: Decision workflow for selecting a synthesis method.
Conclusion
4-Propyloxolan-2-one is a valuable chemical with diverse applications. The choice of its synthetic route is a critical decision that impacts yield, stereoselectivity, cost, and environmental footprint. While classical methods are well-established, modern catalytic and biocatalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability. As research continues, we can expect the development of even more innovative and efficient methods for the synthesis of this important molecule, further expanding its applications in various fields.
References
A Comparative Guide to the Kinetic Landscape of 4-Propyloxolan-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemicals, the synthesis of chiral lactones such as 4-propyloxolan-2-one, also known as γ-heptalactone, is of significant interest. This guide provides a comparative kinetic analysis of two prominent synthesis pathways for this valuable compound. As a Senior Application Scientist, my focus is to delve into the causality behind experimental choices and to present a self-validating framework for understanding and optimizing these synthetic routes.
This document will explore the kinetic nuances of:
-
Pathway A: The Baeyer-Villiger Oxidation of 2-propylcyclopentanone.
-
Pathway B: Catalytic Hydrogenation of an Alkylated Levulinic Acid Derivative.
We will dissect the underlying mechanisms, present available and extrapolated kinetic data, and provide detailed experimental protocols for researchers seeking to replicate or build upon these findings.
Introduction to 4-Propyloxolan-2-one and its Synthetic Importance
4-Propyloxolan-2-one is a chiral γ-lactone that serves as a crucial building block in the synthesis of various biologically active molecules. Its stereochemistry plays a pivotal role in the efficacy of the final pharmaceutical product. Consequently, the development of efficient and stereoselective synthetic routes is a primary objective for process chemists and drug developers. Understanding the kinetics of these synthetic pathways is paramount for process optimization, scalability, and economic viability.
Comparative Analysis of Synthesis Pathways
This section will provide a side-by-side comparison of the two primary synthetic routes to 4-propyloxolan-2-one, focusing on their kinetic profiles.
Pathway A: Baeyer-Villiger Oxidation of 2-Propylcyclopentanone
The Baeyer-Villiger oxidation is a classic and reliable method for the conversion of cyclic ketones to lactones.[1][2] The reaction involves the oxidation of a ketone with a peroxyacid or hydrogen peroxide, leading to the insertion of an oxygen atom adjacent to the carbonyl group.[1]
Mechanism:
The reaction proceeds via the Criegee intermediate, formed by the nucleophilic addition of the peroxyacid to the protonated ketone.[3][4] The subsequent migration of an adjacent carbon atom is the rate-determining step and occurs with retention of stereochemistry.[5] The migratory aptitude of the substituents plays a crucial role in the regioselectivity of the oxidation. For 2-propylcyclopentanone, the more substituted carbon atom is expected to migrate, leading to the desired 4-propyloxolan-2-one.
Caption: Baeyer-Villiger oxidation of 2-propylcyclopentanone.
Kinetic Profile:
Table 1: Estimated Kinetic Parameters for Baeyer-Villiger Oxidation
| Parameter | Estimated Value/Behavior | Rationale/Supporting Evidence |
| Rate Law | Rate = k[2-Propylcyclopentanone][Peroxyacid] | Common for Baeyer-Villiger oxidations. |
| Activation Energy (Ea) | 20-25 kcal/mol | Typical range for Baeyer-Villiger oxidations of cyclic ketones. |
| Effect of Peroxyacid | Trifluoroperacetic acid > m-CPBA > Peracetic acid | Reactivity correlates with the pKa of the corresponding carboxylic acid.[1] |
| Solvent Effects | Aprotic, non-polar solvents are preferred. | To minimize side reactions and solvate the Criegee intermediate. |
Experimental Protocol for Kinetic Study:
A detailed protocol for a kinetic study of this pathway is provided in the "Experimental Methodologies" section.
Pathway B: Alkylation and Hydrogenation of a Levulinic Acid Derivative
This pathway offers a bio-based route to 4-propyloxolan-2-one, starting from levulinic acid, a platform chemical derived from lignocellulosic biomass. The synthesis involves two key steps: the α-alkylation of a levulinic acid ester with a propyl group, followed by catalytic hydrogenation and subsequent lactonization.
Mechanism:
The first step is a standard enolate alkylation. The levulinic acid ester is deprotonated at the α-position to form an enolate, which then acts as a nucleophile to attack an electrophilic propyl source (e.g., propyl bromide). The subsequent step involves the catalytic hydrogenation of the ketone functionality to a secondary alcohol, which then undergoes intramolecular cyclization (lactonization) to form the final product.
Caption: Synthesis of 4-propyloxolan-2-one from a levulinic acid derivative.
Kinetic Profile:
The overall rate of this pathway is determined by the kinetics of both the alkylation and the hydrogenation/lactonization steps.
-
Alkylation: The rate of the SN2 alkylation reaction is dependent on the concentrations of the enolate and the alkylating agent, as well as the choice of base and solvent.
-
Hydrogenation/Lactonization: We can draw parallels from the extensive kinetic studies on the hydrogenation of levulinic acid to γ-valerolactone (GVL). These studies have shown that the hydrogenation of the ketone is often the rate-limiting step. The reaction is typically performed over heterogeneous catalysts such as Ru/C or Ni/TiO2.
A kinetic study on the hydrogenation of levulinic acid to GVL over a 5% Pd/C catalyst found the reaction to be zero-order with respect to levulinic acid and first-order with respect to hydrogen, with an apparent activation energy of 33.0 kJ/mol.
Table 2: Kinetic Parameters for the Hydrogenation of Levulinic Acid to GVL (Model System)
| Parameter | Value | Catalyst | Reference |
| Reaction Order (Levulinic Acid) | 0 | 5% Pd/C | |
| Reaction Order (Hydrogen) | 1 | 5% Pd/C | |
| Apparent Activation Energy (Ea) | 33.0 kJ/mol | 5% Pd/C | |
| Activation Energy (Hydrogenation Step) | 47.0 ± 1.2 kJ/mol | Ni-TiO₂ |
It is important to note that the presence of the propyl group at the α-position in our target synthesis may influence the kinetics of hydrogenation due to steric effects.
Experimental Methodologies
To facilitate further research and validation, this section provides detailed, step-by-step protocols for conducting kinetic studies on both synthesis pathways.
Kinetic Analysis Workflow
Caption: General workflow for a kinetic study.
Protocol for Kinetic Study of Baeyer-Villiger Oxidation
-
Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a sampling port is charged with a solution of 2-propylcyclopentanone in a suitable solvent (e.g., dichloromethane).
-
Temperature Equilibration: The reactor is brought to the desired temperature (e.g., 25 °C) using a circulating bath.
-
Reaction Initiation: A solution of the peroxyacid (e.g., m-CPBA) in the same solvent is rapidly added to the reactor to initiate the reaction.
-
Sampling: At predetermined time intervals, aliquots (e.g., 0.1 mL) of the reaction mixture are withdrawn using a syringe.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing a solution of sodium sulfite to destroy the excess peroxyacid.
-
Analysis: The quenched samples are analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the concentrations of the reactant (2-propylcyclopentanone) and the product (4-propyloxolan-2-one). An internal standard should be used for accurate quantification.
-
Data Analysis: The concentration data is plotted against time to determine the initial reaction rate. The experiment is repeated at different initial concentrations of the ketone and peroxyacid to determine the reaction order with respect to each reactant. The experiment is also performed at different temperatures to determine the activation energy.
Protocol for Kinetic Study of Levulinic Acid Pathway
This study requires a two-part investigation for the alkylation and hydrogenation steps.
Part 1: Alkylation Kinetics
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a levulinic acid ester in an anhydrous aprotic solvent (e.g., THF).
-
Enolate Formation: The solution is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., lithium diisopropylamide, LDA) is added dropwise.
-
Alkylation: Propyl bromide is added to the enolate solution.
-
Kinetic Monitoring: The progress of the reaction can be monitored by withdrawing aliquots at timed intervals, quenching them with a saturated aqueous solution of ammonium chloride, and analyzing them by GC-MS.
Part 2: Hydrogenation and Lactonization Kinetics
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, a gas inlet, a sampling port, and a temperature controller is charged with the α-propylated levulinic acid ester and a heterogeneous catalyst (e.g., Ru/C).
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. The mixture is heated to the reaction temperature with vigorous stirring.
-
Sampling and Analysis: Timed aliquots are withdrawn, filtered to remove the catalyst, and analyzed by GC-MS to determine the concentrations of the starting material, any intermediates, and the final product.
-
Data Analysis: The kinetic data is analyzed similarly to the Baeyer-Villiger oxidation study to determine the rate law and activation parameters.
Discussion and Future Outlook
This guide has provided a comparative overview of the kinetic aspects of two major synthetic pathways to 4-propyloxolan-2-one. While the Baeyer-Villiger oxidation is a well-established and predictable reaction, the levulinic acid-based pathway offers a promising green alternative.
The kinetic data for the hydrogenation of levulinic acid to GVL provides a strong foundation for understanding the second stage of the bio-based route. However, it is crucial to recognize that the introduction of a propyl group at the α-position may introduce steric hindrance, potentially affecting the rate of hydrogenation. Further experimental studies are required to quantify this effect and to determine the precise kinetic parameters for the synthesis of 4-propyloxolan-2-one via this pathway.
Similarly, while the general kinetics of the Baeyer-Villiger oxidation are understood, a dedicated kinetic study on 2-propylcyclopentanone would provide invaluable data for process optimization and scale-up.
Future research should focus on:
-
Experimental determination of the kinetic parameters for both pathways for a direct and accurate comparison.
-
Investigation of catalyst performance and stability for the hydrogenation step in the levulinic acid pathway.
-
Development of stereoselective versions of these pathways to access enantiopure 4-propyloxolan-2-one.
By systematically investigating the kinetics of these synthetic routes, researchers can make informed decisions to develop efficient, sustainable, and economically viable processes for the production of this important chiral intermediate.
References
- Baeyer, A.; Villiger, V. Einwirkung des Caro'schen Reagens auf Ketone. Ber. Dtsch. Chem. Ges.1899, 32, 3625–3633.
- Criegee, R. Die Umlagerung der Dekalin-peroxyd-carbonsäure. Justus Liebigs Ann. Chem.1948, 560, 127–135.
- Krow, G. R. The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Org. React.1993, 43, 251–798.
- Renz, M.; Meunier, B. 100 Years of Baeyer-Villiger Oxidations. Eur. J. Org. Chem.1999, 1999, 737–750.
- Strukul, G. Transition Metal Catalysis in the Baeyer-Villiger Oxidation. Angew. Chem. Int. Ed.1998, 37, 1198–1209.
-
Wikipedia contributors. Baeyer–Villiger oxidation. Wikipedia, The Free Encyclopedia. [Link]
- Yan, K.; Jarvis, C.; Gu, J.; Yan, Y. Production of γ-valerolactone from hydrogenation of levulinic acid over a Ru/C catalyst.
- Lange, J.-P.; Price, R.; Ayoub, P. M.; Louis, J.; Petrus, L.; Clarke, L.; Gosselink, H. Valeric Biofuels: A Platform of Cellulosic Transportation Fuels. Angew. Chem. Int. Ed.2010, 49, 4479–4483.
- Filiz, B.; Yayla, M.; Pütün, A. E. Kinetics of the Hydrogenation of Levulinic Acid to γ-Valerolactone over a Ni–TiO2 Catalyst. Ind. Eng. Chem. Res.2016, 55, 8619–8628.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Propyloxolan-2-one (γ-Heptalactone)
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The integrity of your research and the safety of your laboratory personnel are paramount. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the proper disposal of 4-Propyloxolan-2-one, ensuring that every step is understood, validated, and executed with the highest degree of safety and environmental stewardship.
4-Propyloxolan-2-one, also known as γ-Heptalactone, is a valuable intermediate in various chemical syntheses.[1][2] Like any laboratory chemical, its lifecycle does not end upon consumption in a reaction. The responsible management of its waste is a critical aspect of laboratory safety and regulatory compliance. This document provides the essential, immediate safety and logistical information for its proper disposal.
Hazard Profile and Risk Causality
Understanding the inherent hazards of a substance is the foundation of its safe handling and disposal. The disposal protocol for 4-Propyloxolan-2-one is directly derived from its specific toxicological and chemical properties.
Toxicological Hazards: The primary risks associated with 4-Propyloxolan-2-one are to human health upon direct contact or ingestion. It is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4): This classification indicates that the substance is harmful if swallowed.[3][4][5] The causality for this is its potential to cause systemic toxic effects upon absorption through the gastrointestinal tract.
-
Skin Sensitization (Category 1) / Skin Irritation (Category 2): It may cause an allergic skin reaction upon repeated contact or cause skin irritation.[1][3][4][5][6] This necessitates the use of appropriate personal protective equipment (PPE) to prevent dermal exposure, which can lead to inflammatory responses.
Environmental Hazards: A critical point noted in safety data sheets (SDS) is the lack of comprehensive ecotoxicity data.[3] In the absence of this information, the precautionary principle must be applied. We must assume the substance is potentially harmful to aquatic life and ecosystems. Therefore, the core directive for its disposal is to prevent its entry into drains, waterways, or the soil .[3][7]
Chemical Stability: 4-Propyloxolan-2-one is generally stable under normal conditions but is incompatible with strong oxidizing agents.[3] Its hazardous decomposition products upon combustion are carbon oxides.[3][8] This informs waste segregation practices to prevent unforeseen reactions in waste containers.
Summary of Hazard Information
| Hazard Classification | GHS Category | Hazard Statement | Rationale & Implication for Disposal |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[3][5] | Prevents disposal in general refuse where it could enter the wider environment. |
| Skin Sensitization / Irritation | Category 1 / 2 | H317: May cause an allergic skin reaction[3][5] / H315: Causes skin irritation[1] | Requires careful handling with appropriate PPE during use and disposal to avoid direct contact. |
| Environmental Hazards | Data not available[3] | N/A | Precautionary principle applies; must be treated as hazardous to the environment. Prohibits sewer or land disposal. |
Pre-Disposal Operations: Spill Management
Proper disposal begins with safe handling and effective spill control. A spill is an uncontrolled release that must be managed immediately to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Ensure Area Safety: Immediately alert personnel in the vicinity. Ensure adequate ventilation and remove all sources of ignition.[3][7]
-
Don Appropriate PPE: At a minimum, this includes:
-
Contain the Spill: Prevent further leakage or spreading if it is safe to do so.[3] For larger spills, dike the material.[6]
-
Absorb the Material: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[3][6][8]
-
Collect the Waste: Carefully sweep or vacuum the absorbed material and place it into a suitable, closed, and clearly labeled container for disposal.[3]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Materials: The container with the absorbed spill material must be treated as hazardous waste and disposed of according to the protocol in the following section.
Step-by-Step Disposal Protocol for 4-Propyloxolan-2-one
Final disposal of this chemical must be conducted through a licensed professional waste disposal service.[1] This ensures the substance is destroyed in a manner that is compliant with federal, state, and local regulations.[8] The following workflow outlines the process from generation to handover.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 4-Propyloxolan-2-one.
Step 1: Waste Segregation The causality behind waste segregation is chemical compatibility. Improperly mixed chemicals can lead to violent reactions, fires, or the release of toxic gases.
-
Action: Designate 4-Propyloxolan-2-one waste as a non-halogenated organic waste .
-
Rationale: Do not mix with incompatible materials, particularly strong oxidizing agents.[3] Keeping waste streams separate is a cornerstone of laboratory safety and simplifies the final disposal process for the waste management vendor.
Step 2: Waste Collection and Containerization
-
Action: Collect liquid waste in a designated, leak-proof container with a secure, tight-fitting lid.[1] Solid waste from spills should be in a separate, sealed container.
-
Rationale: A robust and sealed container prevents leaks and the release of vapors, protecting both laboratory personnel and the environment. Containers must be in good condition and compatible with the chemical.
Step 3: Accurate Labeling
-
Action: Label the waste container clearly. The label must include, at a minimum:
-
The words "Hazardous Waste "
-
The full chemical name: "4-Propyloxolan-2-one " or "gamma-Heptalactone "
-
The specific hazard(s): "Toxic, Irritant "
-
The date when waste was first added (Accumulation Start Date).
-
-
Rationale: Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA). It ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for the disposal company to properly manage the waste.
Step 4: Safe Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[3][9]
-
Rationale: Storing hazardous waste in designated, controlled areas minimizes the risk of accidental spills, fires, or unauthorized access. It is a key requirement of laboratory safety management plans and environmental regulations.[10]
Step 5: Professional Disposal
-
Action: Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company. Provide them with the SDS and an accurate description of the waste.
-
Rationale: This is the only acceptable terminal step. Professional disposal services have the permitted facilities (typically high-temperature incinerators) and expertise to destroy the chemical in compliance with all environmental laws, such as the EPA's Land Disposal Restrictions (LDR) Program.[10] Under no circumstances should this chemical be poured down the drain or placed in standard trash .[7]
By adhering to this comprehensive, causality-driven protocol, you ensure that the lifecycle of 4-Propyloxolan-2-one is managed with the highest standards of safety, scientific integrity, and environmental responsibility.
References
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13758373, 4-Propyloxolan-2-one. Retrieved from [Link]
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PCW France (2020). Safety Data Sheet: GAMMA HEPTALACTONE. Retrieved from [Link]
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PharmaCompass.com (n.d.). (R)-4-Propyldihydrofuran-2(3H)-One | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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ScienceLab.com (n.d.). Material Safety Data Sheet gamma-Heptalactone. Retrieved from [Link]
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Pharmaffiliates (n.d.). CAS No: 63095-60-3 | Product Name : (4S)-4-Propyloxolan-2-one. Retrieved from [Link]
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U.S. Environmental Protection Agency (2025). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
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Navigating the Safe Handling of 4-Propyloxolan-2-one: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Propyloxolan-2-one, also known as gamma-Heptalactone. By understanding the chemical's properties and the rationale behind specific safety protocols, you can confidently mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a self-validating system for chemical management from acquisition to disposal.
Understanding the Risks: Hazard Profile of 4-Propyloxolan-2-one
4-Propyloxolan-2-one is classified as harmful if swallowed and may cause an allergic skin reaction[1][2][3]. Skin contact can lead to irritation characterized by itching, scaling, reddening, or blistering[1]. While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this compound with a high degree of caution to minimize exposure[4].
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed[1][2][3]. | ❗ | P264, P270, P301+P312, P330, P501[1] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction[1][2][3]. | ❗ | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501[1][3] |
| Skin Irritation | Causes skin irritation[5]. | ❗ | P264, P280, P302+P352, P332+P313, P362[6] |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure through inhalation, skin contact, and eye contact. The following protocol is designed to provide comprehensive protection during the handling of 4-Propyloxolan-2-one.
Step-by-Step PPE Application and Rationale
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or rubber gloves[6].
-
Causality: The primary hazard of 4-Propyloxolan-2-one is skin sensitization and irritation[1][5]. Impervious gloves provide a critical barrier to prevent direct contact with the skin. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your hands[7].
-
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Causality: Standard safety glasses do not provide a complete seal around the eyes. Chemical safety goggles are essential to protect against splashes or aerosols of 4-Propyloxolan-2-one, which could cause eye irritation[1][4]. A face shield offers an additional layer of protection for the entire face.
-
-
Body Protection: A full-length laboratory coat, worn closed with sleeves rolled down, is mandatory[8]. For larger quantities or procedures with a higher risk of splashing, consider impervious clothing[6].
-
Causality: A lab coat protects your personal clothing and underlying skin from accidental spills. Ensuring it is fully fastened provides maximum coverage.
-
-
Respiratory Protection: Use only in a well-ventilated area[1][9]. If ventilation is inadequate, or if there is a risk of generating aerosols or vapors, a NIOSH/MSHA-approved respirator should be used[4].
-
Causality: While the primary routes of exposure are ingestion and skin contact, inhalation of vapors or mists may cause respiratory tract irritation[10]. A properly fitted respirator will prevent the inhalation of airborne contaminants.
-
Operational Plan: From Handling to Disposal
A systematic approach to the entire lifecycle of 4-Propyloxolan-2-one in the laboratory is critical for maintaining a safe working environment.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 4-Propyloxolan-2-one.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure adequate ventilation and remove all non-essential personnel from the area[1][3].
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill[1][4]. Prevent the spill from entering drains or waterways[1][9].
-
Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal[1][3].
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Personal Decontamination: If there was any personal contact, immediately flush the affected skin or eyes with water for at least 15 minutes and seek medical attention[1][4]. Remove and launder contaminated clothing before reuse[1].
Disposal Plan: Responsible Waste Management
Proper disposal of 4-Propyloxolan-2-one and any contaminated materials is a critical final step in the chemical handling process.
-
Waste Segregation: Do not mix 4-Propyloxolan-2-one waste with other waste streams[11].
-
Containerization: Collect waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards[11].
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all federal, state, and local regulations[3][4]. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures[12].
-
Contaminated Materials: Any materials used for spill cleanup, as well as disposable PPE, should be considered hazardous waste and disposed of accordingly[3].
By adhering to these detailed protocols, you can ensure a safe and compliant laboratory environment when working with 4-Propyloxolan-2-one. This proactive approach to safety not only protects personnel but also upholds the integrity of your research.
References
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- (R)-4-Propyldihydrofuran-2(3H)-one - AK Scientific, Inc. (n.d.).
- Safety Data Sheet - GAMMA HEPTALACTONE. (2020, September 29).
- GAMMA HEPTALACTONE Natural- SDS - Aurochemicals. (2022, August 12).
- SAFETY DATA SHEET - Riverside Aromatics. (n.d.).
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4-Propyloxolan-2-one | C7H12O2 | CID 13758373 - PubChem. (n.d.). Retrieved from [Link]
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(R)-4-Propyldihydrofuran-2(3H)-One | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]
- 500531 heptalactone gamma safety data sheet - Vigon. (2014, March 10).
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(4S)-4-Propyloxolan-2-one | C7H12O2 | CID 13758374 - PubChem. (n.d.). Retrieved from [Link]
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(R)-4-Propyldihydrofuran-2(3H)-one - PubChem. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
